molecular formula C10H16FNO4 B1529587 1-Boc-3-fluoro-3-azetidineacetic acid CAS No. 1408074-68-9

1-Boc-3-fluoro-3-azetidineacetic acid

Cat. No.: B1529587
CAS No.: 1408074-68-9
M. Wt: 233.24 g/mol
InChI Key: TZFKVZIUVDYNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-fluoro-3-azetidineacetic acid (CAS 1408074-68-9) is a fluorinated, cyclic beta-amino acid serving as a valuable building block in medicinal chemistry and drug discovery . The compound features a rigid azetidine ring, a fluorine atom, and a carboxylic acid functional group, all protected by a tert-butoxycarbonyl (Boc) group, which enhances its utility in synthetic workflows . Azetidine carboxylic acids are important scaffolds for obtaining various biologically active heterocyclic compounds and peptides . They act as conformationally constrained analogues of natural amino acids, which can be used to generate novel peptide libraries and modulate the properties of bioactive molecules . The presence of the fluorine atom is particularly significant in medicinal chemistry, as it can influence a molecule's electronegativity, metabolic stability, and membrane permeability . As a key synthetic intermediate, this fluorinated azetidine is instrumental for researchers developing new pharmaceutical agents, such as calcium channel blockers or GABA receptor modulators, by providing a versatile and high-potential scaffold for structural diversification . This product is intended for research applications and is strictly For Research Use Only.

Properties

IUPAC Name

2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFKVZIUVDYNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-3-fluoro-3-azetidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Boc-3-fluoro-3-azetidineacetic acid, a fluorinated azetidine derivative of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom and the constrained azetidine ring system imparts unique characteristics to this molecule, influencing its potential as a building block in the design of novel therapeutics. This document delves into the structural and electronic features of the molecule, its key physicochemical parameters, and the established methodologies for their determination.

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of rigidity and stability, which can lead to improved pharmacological properties of drug candidates.[2] The introduction of a fluorine atom, the most electronegative element, further refines the molecule's profile. Fluorination is a well-established strategy to modulate key drug-like properties, including metabolic stability, pKa, and lipophilicity, thereby enhancing bioavailability and target engagement.[][4]

This compound combines these advantageous features: the rigid azetidine core, the modulating effect of fluorine, and a carboxylic acid moiety for further chemical elaboration, all under the protection of a tert-butyloxycarbonyl (Boc) group. Understanding the fundamental physicochemical properties of this building block is paramount for its effective application in drug design and development.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical profile is the bedrock of rational drug design. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Molecular Structure and Core Data

The foundational attributes of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid[5]
CAS Number 1408074-68-9[5]
Molecular Formula C10H16FNO4[5]
Molecular Weight 233.24 g/mol [5]
Chemical Structure Chemical structure of this compound
Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity and is influenced by the strength of its crystal lattice forces. For Boc-protected amino acids, melting points typically fall within the range of 80–150°C.[6] While no experimental melting point for this compound has been reported in the literature, we can anticipate it to be a crystalline solid at room temperature. The presence of the fluorine atom and the carboxylic acid moiety, capable of hydrogen bonding, would likely contribute to a relatively high melting point compared to a non-polar analog.

Solubility

Solubility is a critical parameter that directly impacts a drug candidate's bioavailability. Boc-protected amino acids generally exhibit good solubility in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate, but have limited solubility in water due to the hydrophobic nature of the Boc group.[] The presence of the polar carboxylic acid and the fluorine atom in this compound is expected to enhance its aqueous solubility compared to non-polar Boc-protected amino acids. However, the overall solubility profile will be a balance between the hydrophobic Boc group and the hydrophilic functionalities.

Acidity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The primary acidic functional group in this compound is the carboxylic acid. The presence of the highly electronegative fluorine atom on the adjacent carbon is expected to have a significant electron-withdrawing inductive effect, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa) compared to its non-fluorinated counterpart. Studies on other fluorinated carboxylic acids have demonstrated this trend, with pKa values decreasing with increasing fluorination.[8][9] For instance, the pKa of fluoroacetic acid is approximately 2.58, which is significantly lower than that of acetic acid (4.76).[8] Therefore, it is reasonable to predict that the pKa of the carboxylic acid in this compound will be lower than that of a typical alkyl carboxylic acid.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom can sometimes increase lipophilicity, the overall effect is highly dependent on the molecular context.[10] The presence of the polar carboxylic acid group will decrease the overall lipophilicity of this compound. A precise experimental determination of the logP is necessary to fully characterize this property.

Synthesis and Spectral Characterization

Synthesis_Pathway Start Protected Allylamine Derivative Intermediate1 Bromofluorinated Intermediate Start->Intermediate1 Bromofluorination Intermediate2 Functionalized Azetidine Intermediate1->Intermediate2 Ring Closure & Further Functionalization Target 1-Boc-3-fluoro-3- azetidineacetic acid Intermediate2->Target Oxidation/Elaboration

Caption: Plausible synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. For this compound, the following spectral features would be expected:

  • ¹H NMR: Resonances corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the azetidine ring protons (complex multiplets), and the methylene protons of the acetic acid moiety.

  • ¹³C NMR: Signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the azetidine ring (with the carbon bearing the fluorine showing a characteristic large one-bond C-F coupling constant), and the methylene carbon of the acetic acid.

  • ¹⁹F NMR: A single resonance for the fluorine atom, likely a complex multiplet due to coupling with the neighboring protons.

While no specific spectra for the target molecule are publicly available, spectra for related compounds such as N-Boc-3-azetidine acetic acid can provide a useful reference for expected chemical shifts and coupling patterns.[13]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected exact mass would be 233.1067 g/mol . Electrospray ionization (ESI) would be a suitable technique, likely showing the [M+H]⁺ or [M-H]⁻ ions depending on the mode of analysis.

Experimental Protocols for Physicochemical Characterization

The following section outlines the standard, field-proven methodologies for determining the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

The capillary method is the standard technique for determining the melting point of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Melting_Point_Workflow Start Dry Crystalline Sample Step1 Powder the Sample Start->Step1 Step2 Pack into Capillary Tube Step1->Step2 Step3 Place in Melting Point Apparatus Step2->Step3 Step4 Heat at a Controlled Rate Step3->Step4 Step5 Observe and Record Melting Range Step4->Step5 End Melting Point Data Step5->End

Caption: Workflow for melting point determination by the capillary method.

Solubility Determination

The equilibrium solubility can be determined using the shake-flask method.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.

pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

Protocol:

  • Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent. The ionic strength of the solution is typically kept constant with an inert salt (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at which half of the carboxylic acid has been neutralized (the midpoint of the titration curve).

pKa_Determination_Workflow Start Solution of Known Concentration Step1 Titrate with Standardized Base Start->Step1 Step2 Continuously Monitor pH Step1->Step2 Step3 Plot pH vs. Volume of Titrant Step2->Step3 Step4 Determine Midpoint of Titration Curve Step3->Step4 End pKa Value Step4->End

Caption: Workflow for pKa determination by potentiometric titration.

logP Determination

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

Protocol:

  • System Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV/MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of structural rigidity and electronic modulation. While specific experimental data for some of its physicochemical properties are not yet widely published, a strong understanding of the underlying chemical principles allows for reasoned predictions. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel compounds, enabling researchers to make informed decisions in the drug discovery and development process. The continued exploration of fluorinated azetidines is poised to yield new therapeutic agents with enhanced pharmacological profiles.

References

  • Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458.
  • Vas, A., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology, 56(15), 10795-10804.
  • Ray, C. (2025).
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • ResearchGate. (n.d.). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids.
  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....
  • MySkinRecipes. (n.d.). 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid.
  • Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.
  • Google Patents. (n.d.). EP1137634B1 - Process for the synthesis of azetidinones.
  • Journal of the American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • ResearchGate. (n.d.). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids....
  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.
  • National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol.
  • National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
  • Google Patents. (n.d.). CN102731362B - Method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivative.
  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid.
  • PubMed. (n.d.). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors.
  • National Institute of Standards and Technology. (n.d.). Fluoroacetic acid.
  • National Institute of Standards and Technology. (n.d.). Difluoroacetic acid.

Sources

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 1-Boc-3-fluoro-3-azetidineacetic acid

This compound (CAS 1408074-68-9) represents a confluence of privileged structural motifs in contemporary medicinal chemistry.[1] The azetidine ring, a four-membered saturated heterocycle, is a valuable scaffold that imparts desirable physicochemical properties, including improved solubility and metabolic stability, when incorporated into drug candidates.[2] The strategic placement of a fluorine atom introduces profound changes to the molecule's electronic properties, conformation, and metabolic fate.[3][4] Specifically, fluorine can lower the basicity (pKa) of nearby amines and enhance membrane permeability, making it a powerful tool for optimizing drug-like properties.[5]

This guide provides a comprehensive framework for the definitive structural analysis and characterization of this compound. As a Senior Application Scientist, the focus extends beyond mere data acquisition to the underlying scientific rationale for each analytical choice. The methodologies described herein are designed to create a self-validating system, ensuring the highest confidence in the material's identity, purity, and stereochemical integrity for researchers in drug development.

Core Molecular Structure and Physicochemical Properties

A thorough analysis begins with an understanding of the molecule's fundamental characteristics.

  • IUPAC Name: 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid[1]

  • CAS Number: 1408074-68-9

  • Molecular Formula: C₁₀H₁₆FNO₄

  • Molecular Weight: 233.24 g/mol

The structure features a central azetidine ring substituted at the C3 position with both a fluorine atom and an acetic acid group. The ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide and medicinal chemistry that enhances stability and solubility in organic solvents. The presence of a quaternary chiral center at C3 means the molecule exists as a pair of enantiomers, a critical consideration for its biological application.

The Integrated Analytical Workflow: A Strategy for Unambiguous Confirmation

Confirming the structure of a novel or synthesized chemical entity requires a multi-technique approach. No single experiment is sufficient. The following workflow provides a logical and robust sequence for complete characterization.

G cluster_0 Primary Analysis cluster_1 Secondary Analysis cluster_2 Tertiary Analysis cluster_3 Confirmation Sample Received Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Sample->MS Mass Verification Purity Chromatography (UPLC-UV/MS) NMR->Purity Identity Confirmation MS->Purity IR IR Spectroscopy Report Certificate of Analysis (Structure & Purity Confirmed) IR->Report Purity->IR Functional Groups Chiral Chiral HPLC Purity->Chiral Enantiomeric Purity Chiral->Report

Caption: Integrated workflow for the structural validation of this compound.

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopy is the cornerstone of structural analysis. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms. For this molecule, a suite of 1D experiments (¹H, ¹³C, ¹⁹F) is required.

Rationale for Experimental Design: The choice of deuterated solvent is critical. While CDCl₃ is common, the carboxylic acid proton may exchange or be broad. DMSO-d₆ is an excellent alternative, as it will show the acid proton and often provides better resolution for all signals. The analysis below assumes DMSO-d₆.

Protocol: NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Place the tube in the NMR spectrometer.

  • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For deeper analysis, 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) are recommended to confirm assignments.

Anticipated NMR Data:

The following diagram annotates the molecule for clarity in the subsequent data tables.

Caption: Structural annotation for NMR signal assignment.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Label Protons Predicted Shift (δ, ppm) Multiplicity Coupling (J, Hz) Rationale & Notes
a 9H ~1.40 singlet (s) - Characteristic signal for the nine equivalent protons of the Boc group.[6]
b 2H ~2.90 doublet (d) - Methylene protons of the acetic acid side chain. They are adjacent to a quaternary center, so no H-H coupling. Will show long-range coupling to fluorine.
c 4H ~4.1-4.3 doublet of triplets (dt) J(H,F) ≈ 20-25 Hz, J(H,H) ≈ 8-10 Hz Protons on the azetidine ring. They are diastereotopic. They couple to each other and, crucially, to the fluorine atom (²JHF), resulting in a complex pattern. The large doublet splitting is from geminal fluorine coupling.

| d | 1H | >12.0 | broad singlet (br s) | - | Carboxylic acid proton. Its chemical shift is concentration-dependent and it readily exchanges with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Label Carbon Predicted Shift (δ, ppm) Coupling (J, Hz) Rationale & Notes
1 C(CH₃)₃ ~28.0 - Boc methyl carbons.
2 -CH₂-COOH ~40.0 J(C,F) ≈ 20-25 Hz Acetic acid methylene. Shifted downfield by the adjacent quaternary center and coupled to fluorine (²JCF).
3 -CH₂-N ~55.0 J(C,F) ≈ 20-25 Hz Azetidine ring carbons. Coupled to fluorine (²JCF).
4 C-F ~90.0 J(C,F) ≈ 200-250 Hz Quaternary carbon directly bonded to fluorine. Exhibits a very large one-bond C-F coupling constant, which is a definitive diagnostic feature.
5 C(CH₃)₃ ~79.0 - Quaternary carbon of the Boc group.
6 N-C=O ~155.0 - Carbonyl carbon of the Boc carbamate.

| 7 | -COOH | ~171.0 | J(C,F) ≈ 3-5 Hz | Carboxylic acid carbonyl. May show small long-range coupling to fluorine (³JCF). |

¹⁹F NMR Spectroscopy: This is a simple but essential experiment. A proton-decoupled ¹⁹F NMR spectrum should show a single signal (a singlet) around -160 to -180 ppm (relative to CFCl₃). The presence of this signal confirms the existence of a C-F bond in the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Rationale for Experimental Design: Electrospray Ionization (ESI) is the method of choice for this molecule. It is a soft ionization technique suitable for polar, non-volatile compounds, and it can be run in both positive and negative ion modes.

Protocol: MS Sample Preparation and Analysis

  • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Dilute the stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

  • Infuse the sample directly into the ESI source or analyze via a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[7]

  • Acquire full scan spectra in both positive and negative ion modes.

G Parent [M+H]⁺ m/z = 234.1136 Frag1 Loss of Boc Group (-100 Da) m/z = 134.0612 Parent->Frag1 - C₅H₈O₂ Frag2 Loss of isobutylene (-56 Da) m/z = 178.0612 Parent->Frag2 - C₄H₈ Frag3 Loss of COOH (-45 Da)

Caption: Predicted ESI+ fragmentation pathway for this compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Mode Adduct Formula Calculated m/z Observed m/z Key Fragments (m/z)
ESI (+) [M+H]⁺ C₁₀H₁₇FNO₄⁺ 234.1136 Within 5 ppm 178.0612 ([M-C₄H₈+H]⁺), 134.0612 ([M-Boc+H]⁺)
ESI (+) [M+Na]⁺ C₁₀H₁₆FNNaO₄⁺ 256.0955 Within 5 ppm -

| ESI (-) | [M-H]⁻ | C₁₀H₁₅FNO₄⁻ | 232.0990 | Within 5 ppm | 188.0452 ([M-CO₂-H]⁻) |

Trustworthiness Check: The observation of the exact mass within 5 ppm of the calculated value for the molecular ion provides unambiguous confirmation of the elemental composition. The characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) in positive mode is a hallmark of Boc-protected compounds and serves as a secondary validation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Protocol: IR Sample Acquisition (ATR)

  • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3300-2500 Broad O-H stretch Carboxylic Acid
~2980 Medium C-H stretch Alkane (Boc, ring)
~1740 Strong C=O stretch Carboxylic Acid Carbonyl
~1690 Strong C=O stretch Carbamate (Boc) Carbonyl

| ~1160 | Strong | C-F stretch | Alkyl Fluoride |

Chromatographic Analysis: Purity and Chirality

Chromatography is essential for determining the purity of the sample and, critically, for separating its enantiomers.

Purity Assessment by UPLC-UV/MS

Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and MS detectors provides a fast and accurate assessment of sample purity.

Protocol: Reversed-Phase UPLC Purity Analysis

  • Column: C18 stationary phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm (for the amide bond) and/or MS (full scan).

  • Sample Prep: Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.

Expected Outcome: A single major peak should be observed in the chromatogram, accounting for >95% of the total peak area for a high-purity sample. The mass spectrometer will confirm that this peak has the correct mass-to-charge ratio.

Chiral Separation

Since the molecule is chiral and intended for biological applications, resolving the enantiomers is paramount. One enantiomer may be active (the eutomer) while the other could be inactive or even toxic (the distomer).[8] Chiral HPLC is the standard method for this analysis.

Protocol: Chiral HPLC Enantiomeric Purity Analysis

  • Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of enantiomers.[9] Immobilized phases (e.g., Chiralpak IA, IB, IC) are robust and compatible with a wider range of solvents.

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar.

  • Mobile Phase: An isocratic mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Ethanol or Isopropanol). An acidic or basic modifier (e.g., 0.1% Trifluoroacetic Acid) is often required for acidic compounds.[9] A typical starting point would be 80:20 Hexane:Ethanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Expected Outcome: A racemic standard will show two well-resolved peaks of equal area. An enantiomerically pure or enriched sample will show one major peak and, potentially, a small peak for the other enantiomer. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Conclusion: A Self-Validating Analytical Dossier

The structural analysis of this compound is a process of accumulating corroborating evidence. The definitive assignment relies on the seamless integration of multiple analytical techniques. The high-resolution mass confirms the elemental formula, IR identifies the expected functional groups, and detailed 1D and 2D NMR experiments elucidate the precise atomic connectivity and bonding environment, with characteristic C-F couplings providing a definitive structural signature. Finally, chromatographic methods confirm the sample's chemical and, most importantly, enantiomeric purity. Following this comprehensive guide ensures a robust and trustworthy characterization, providing the solid analytical foundation required for advancing a compound in the drug development pipeline.

References

  • Couty, F., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-3.
  • ResearchGate. Request PDF: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042).
  • PubChem. 1-Boc-3-fluoroazetidine-3-methanol.
  • National Institutes of Health (NIH). Recent Advances on Fluorine Chemistry.
  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI).
  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
  • PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
  • National Institutes of Health (NIH). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • National Institutes of Health (NIH). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • Scholars Research Library. Der Pharma Chemica.
  • Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery.
  • Biointerface Research in Applied Chemistry. Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
  • PubMed. Analysis of trifluoroacetic acid and other short-chain perfluorinated acids (C2-C4) in precipitation by liquid chromatography-tandem mass spectrometry.
  • ResearchGate. Review: Derivatization in mass spectrometry 2. Acylation.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Boc-3-fluoro-3-azetidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for the novel building block, 1-Boc-3-fluoro-3-azetidineacetic acid. In the absence of publicly available spectral data, this document serves as a predictive guide, grounded in first principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), and supported by data from structurally analogous compounds. This approach is designed to empower researchers in confirming the synthesis and purity of this compound, a valuable asset in modern medicinal chemistry.

The unique structural features of this molecule—a strained azetidine ring, a stereocenter-like quaternary carbon bearing a fluorine atom, a bulky tert-butyloxycarbonyl (Boc) protecting group, and an acetic acid moiety—present a rich and informative spectroscopic puzzle. Understanding the interplay of these features is key to accurate structural elucidation.

Part 1: The Logic of Spectroscopic Analysis for Novel Fluorinated Azetidines

The chosen analytical techniques—NMR spectroscopy and mass spectrometry—are cornerstones of organic chemical analysis. For a molecule like this compound, they provide orthogonal and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). It provides detailed information about the connectivity of atoms, their spatial relationships, and the electronic environment of the nuclei. For this specific molecule, ¹H NMR will reveal the proton framework, ¹³C NMR will map the carbon skeleton, and ¹⁹F NMR will confirm the presence and environment of the crucial fluorine atom.

  • Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide an exact molecular formula, which is the most definitive evidence for the elemental composition of a newly synthesized compound. Fragmentation patterns can further corroborate the proposed structure.

The workflow for the characterization of a novel compound like this compound is a self-validating system. The predicted molecular weight from the desired structure must be confirmed by MS, and the intricate pattern of signals and couplings in the NMR spectra must be fully consistent with the atomic arrangement of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms interpretation Spectral Interpretation (Chemical Shifts, Couplings, m/z) nmr->interpretation ms->interpretation validation Structure Confirmation interpretation->validation

Caption: Workflow for structural elucidation.

Part 2: Predicted Spectroscopic Data and Interpretation

For clarity in the following discussion, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound. (Note: A visual representation of the numbered structure would be inserted here in a full whitepaper.)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the Boc group, the methylene protons of the azetidine ring, and the methylene protons of the acetic acid side chain. The presence of the fluorine atom will introduce characteristic splitting patterns (couplings) to nearby protons.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale and Comparative Insights
~1.45Singlet (s)N/A9H, -C(CH₃)₃ (Boc)The nine protons of the tert-butyl group are chemically equivalent and show a characteristic sharp singlet. This is a standard feature in Boc-protected compounds.
~2.90Doublet of doublets (dd)²JHF ≈ 23, ²JHH ≈ 102H, -CH₂- (Azetidine, positions 2 & 4)These protons are diastereotopic due to the adjacent quaternary center. They will couple to the fluorine atom (geminal coupling, ²JHF) and to each other (geminal coupling, ²JHH). The electron-withdrawing nature of the nitrogen and the fluorine will shift these protons downfield.
~4.20Doublet of doublets (dd)²JHF ≈ 23, ²JHH ≈ 102H, -CH₂- (Azetidine, positions 2 & 4)Similar to the other pair of azetidine protons, these will also be diastereotopic and show coupling to fluorine and their geminal partner. The exact chemical shifts of the two sets of azetidine protons will depend on their orientation relative to the fluorine and the acetic acid group.
~3.00Doublet (d)³JHF ≈ 202H, -CH₂COOHThese protons are adjacent to the fluorine-bearing carbon and will exhibit a three-bond coupling (³JHF). The electron-withdrawing effect of the fluorine and the carboxyl group will shift this signal downfield.
~11-12Broad singlet (br s)N/A1H, -COOHThe carboxylic acid proton is typically broad and appears at a very downfield chemical shift. Its presence can be confirmed by D₂O exchange, where the signal disappears.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon atom directly attached to the fluorine will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large.

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)AssignmentRationale and Comparative Insights
~28.3Singlet (s)N/A-C(CH₃)₃ (Boc)A characteristic signal for the three equivalent methyl carbons of the Boc group.
~40.0Doublet (d)²JCF ≈ 20-CH₂COOHThis carbon is two bonds away from the fluorine, resulting in a smaller doublet splitting.
~55.0Doublet (d)²JCF ≈ 25-CH₂- (Azetidine, C2 & C4)The two equivalent methylene carbons of the azetidine ring are two bonds removed from the fluorine and will therefore appear as a doublet.
~80.5Singlet (s)N/A-C(CH₃)₃ (Boc)The quaternary carbon of the Boc group.
~95.0Doublet (d)¹JCF ≈ 250C-F (Azetidine, C3)The carbon directly bonded to the fluorine will show a large one-bond coupling constant and will be significantly shifted downfield due to the electronegativity of the fluorine.
~156.0Singlet (s)N/AC=O (Boc)The carbonyl carbon of the Boc protecting group.
~172.0Doublet (d)³JCF ≈ 5-COOHThe carboxylic acid carbon is three bonds away from the fluorine and may show a small coupling.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of fluorine. A single signal is expected for this molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Comparative Insights
~ -170 to -190MultipletC-FThe chemical shift is highly dependent on the solvent and the electronic environment. The signal will be split by the adjacent methylene protons of the azetidine ring and the acetic acid side chain, resulting in a complex multiplet.
Predicted Mass Spectrum

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is recommended.

Predicted m/zIonRationale and Comparative Insights
234.1136[M+H]⁺The protonated molecular ion is expected to be the base peak in the positive ion mode. The calculated exact mass for C₁₀H₁₇FNO₄ is 234.1136.
256.0955[M+Na]⁺Adducts with sodium are very common in ESI-MS and serve as a useful confirmation of the molecular weight.
178.0506[M - C₄H₈ + H]⁺ or [M - isobutylene + H]⁺A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene.
134.0558[M - Boc + H]⁺Loss of the entire Boc group (as CO₂ and isobutylene) is another characteristic fragmentation.

Part 3: Recommended Experimental Protocols

To obtain high-quality data that can be confidently matched to these predictions, the following experimental conditions are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆. The choice of solvent can affect chemical shifts, so consistency is key. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion, especially for resolving the complex multiplets of the azetidine protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A DEPT-135 or APT experiment should be run to differentiate between CH, CH₂, and CH₃ signals.

    • Typical spectral width: -10 to 220 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum to observe the couplings to the adjacent protons.

    • Typical spectral width: +50 to -250 ppm, referenced to an appropriate standard (e.g., CFCl₃).

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is ideal.

  • Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • Perform MS/MS (or tandem MS) on the parent ion to induce fragmentation and confirm the structural fragments.

Part 4: Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR and MS data, researchers can proceed with confidence in verifying the successful synthesis of this valuable fluorinated building block. The principles outlined here—the influence of the Boc group, the azetidine ring strain, and the effects of fluorine on chemical shifts and coupling constants—are broadly applicable to the characterization of other novel small molecules in drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
  • Hoffmann, R. W. (2015). ¹⁹F NMR Spectroscopy. In NMR Spectroscopy of Organofluorine Compounds (pp. 1-19). Springer, Berlin, Heidelberg. [Link]
  • de Hoffmann, E., & Stroobant, V. (2007).

CAS number 1408074-68-9 properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid (CAS No. 1408074-68-9)

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the successful development of novel therapeutics. Small, strained ring systems, particularly those rich in sp³ centers, have garnered significant attention for their ability to confer advantageous physicochemical properties upon drug candidates. Among these, the azetidine scaffold has emerged as a valuable bioisostere for various functional groups, offering improvements in parameters such as solubility, metabolic stability, and ligand-receptor interactions. The introduction of fluorine into these scaffolds further amplifies their utility by modulating basicity, lipophilicity, and metabolic pathways.

This technical guide provides a comprehensive overview of 2-(1-(tert-butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid (CAS No. 1408074-68-9), a specialized building block designed for the synthesis of complex molecules in drug discovery programs. While extensive experimental data for this specific compound is not publicly available, this guide will synthesize information on its structural features, predicted properties, and its role within the broader context of fluorinated azetidines in medicinal chemistry. We will explore its potential applications and provide a representative synthetic protocol to illustrate its utility for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 2-(1-(tert-butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid are summarized in the table below. It is important to note that while basic identifiers are confirmed, some properties are predicted and should be used as a guide for experimental design.

PropertyValueSource
CAS Number 1408074-68-9[1][2]
IUPAC Name 2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid[2]
Synonym 1-Boc-3-fluoro-3-azetidineacetic acid[1]
Molecular Formula C₁₀H₁₆FNO₄[1][2]
Molecular Weight 233.24 g/mol [1]
SMILES O=C(O)CC1(F)CN(C(OC(C)(C)C)=O)C1
InChIKey TZFKVZIUVDYNHJ-UHFFFAOYSA-N
Predicted XlogP 0.6
Purity ≥95% (as offered by commercial suppliers)
Storage 2-8°C, sealed in a dry environment

Chemical Structure and Key Features

The structure of 2-(1-(tert-butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid is meticulously designed to serve as a versatile building block in multi-step organic synthesis.

Caption: 2D Structure of this compound.

The molecule incorporates several key functional and structural elements:

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle provides a rigid, three-dimensional scaffold. Its strained nature can influence bond angles and reactivity, while its sp³-rich character is often desirable for improving solubility and reducing planarity in drug candidates.

  • Fluorine Atom: The presence of a fluorine atom at the 3-position has profound effects on the molecule's properties. Fluorine is a small, highly electronegative atom that can alter the pKa of nearby functional groups, block metabolic oxidation, and form favorable interactions with protein targets. In the context of the azetidine ring, the fluorine atom can lower the basicity of the nitrogen, which can be advantageous for reducing off-target effects, such as hERG channel binding.

  • Carboxylic Acid Group: This functional group serves as a primary handle for synthetic elaboration. It can be readily converted into amides, esters, or other functional groups, allowing for the covalent attachment of the fluoroazetidine moiety to a parent molecule or another building block.

  • tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group on the azetidine nitrogen is a standard acid-labile protecting group in organic synthesis. Its presence ensures that the nitrogen atom does not interfere with reactions involving the carboxylic acid group. The Boc group can be selectively removed under acidic conditions to reveal the secondary amine, providing another point for diversification.

The Role of Fluorinated Azetidines in Drug Discovery

The deliberate design of molecules like this compound stems from the recognized advantages of incorporating fluorinated azetidines into drug candidates.

Advantages of the Azetidine Scaffold

Azetidines have become increasingly popular in medicinal chemistry for several reasons:

  • Improved Physicochemical Properties: They can enhance aqueous solubility and reduce lipophilicity compared to larger, more greasy ring systems.

  • Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than other commonly used amines.

  • Three-Dimensionality: The non-planar nature of the azetidine ring allows for the exploration of three-dimensional chemical space, which can lead to improved binding affinity and selectivity for protein targets.

Impact of Fluorine Substitution

The introduction of fluorine can fine-tune molecular properties in several ways:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of the azetidine nitrogen, reducing its basicity. This can be crucial for optimizing a drug's pharmacokinetic profile and reducing interactions with off-targets.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a carbon-hydrogen bond with a C-F bond at a potential site of metabolism can prevent oxidation by cytochrome P450 enzymes.

  • Increased Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets and can influence the conformation of the molecule to favor a bioactive pose.

Hypothetical Synthetic Application: Amide Coupling Workflow

To illustrate the practical use of this compound, we present a detailed, step-by-step protocol for a standard amide coupling reaction. This workflow is representative of how this building block would be used to incorporate the fluoroazetidine motif into a lead molecule.

Objective: To couple this compound with a primary amine (R-NH₂) to form the corresponding amide.

Methodology:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The choice of solvent depends on the solubility of the starting materials.

    • Add a peptide coupling reagent, such as HATU (1.1 eq) or HBTU (1.1 eq). These reagents activate the carboxylic acid for nucleophilic attack.

    • Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture. The base neutralizes the acidic byproducts of the coupling reaction and maintains a favorable reaction pH.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

    • Add the primary amine (R-NH₂) (1.0-1.2 eq) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-16 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted starting acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The coupling reagents are sensitive to moisture, which can hydrolyze the activated ester and reduce the reaction yield.

  • Choice of Coupling Reagent: HATU and HBTU are highly efficient coupling reagents that minimize side reactions and racemization (if chiral centers are present).

  • Use of a Non-Nucleophilic Base: A bulky, non-nucleophilic base like DIPEA is used to avoid competing reactions with the activated ester.

  • Aqueous Work-up: The series of washes is designed to systematically remove unreacted starting materials and byproducts, simplifying the final purification step.

G start Start: This compound + R-NH₂ dissolve 1. Dissolve Acid in Anhydrous DCM/DMF start->dissolve add_reagents 2. Add HATU (1.1 eq) + DIPEA (2-3 eq) dissolve->add_reagents activate 3. Stir for 15-30 min (Activation) add_reagents->activate add_amine 4. Add R-NH₂ (1.0-1.2 eq) activate->add_amine react 5. Stir for 2-16 h (Reaction Monitoring by LC-MS) add_amine->react workup 6. Aqueous Work-up (Acid/Base Washes) react->workup purify 7. Column Chromatography workup->purify product Final Product: Boc-protected Fluoroazetidine Amide purify->product

Caption: A typical workflow for amide coupling.

Conceptual Role in Drug Discovery Programs

Building blocks like this compound are instrumental in generating libraries of novel compounds for screening against biological targets. The following diagram illustrates this conceptual workflow in the context of a generic kinase inhibitor program.

G building_block This compound (This Compound) library_synthesis Parallel Synthesis (Amide Coupling) building_block->library_synthesis scaffold Core Scaffold (e.g., Pyrimidine, Indazole) scaffold->library_synthesis compound_library Library of Novel Fluoroazetidine Derivatives library_synthesis->compound_library screening High-Throughput Screening (e.g., Kinase Assay) compound_library->screening hits Initial 'Hits' (Active Compounds) screening->hits sar Structure-Activity Relationship (SAR) and Lead Optimization hits->sar candidate Preclinical Candidate sar->candidate

Caption: Conceptual workflow for drug discovery.

Conclusion

2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid is a highly functionalized and strategically designed building block for medicinal chemistry. While specific experimental and biological data for this compound are not widely published, its value lies in the combination of a strained, sp³-rich azetidine core, a modulating fluorine atom, and versatile synthetic handles in the form of a protected amine and a carboxylic acid. This combination allows for its efficient incorporation into a diverse range of molecules, enabling the exploration of novel chemical space in the pursuit of new therapeutics. For drug discovery programs, this compound represents a valuable tool for systematically studying the impact of the fluoroazetidine motif on ligand-target interactions and overall pharmacokinetic properties.

References

  • 2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid. American Elements. [Link]
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
  • Fluorine in medicinal chemistry. PubMed. [Link]
  • The role of fluorine in medicinal chemistry. PubMed. [Link]
  • 1408074-68-9 (C10H16FNO4). PubChemLite. [Link]
  • Review: Fluorine in Medicinal Chemistry.

Sources

A Guide to the Conformational Choreography of Azetidines: The Directing Role of Fluorine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional exit vector from core structures.[1] The conformational behavior of this strained ring system, specifically its puckering, is a critical determinant of its biological activity and pharmacokinetic properties. The strategic incorporation of fluorine, an element with a unique stereoelectronic profile, provides a powerful tool for precisely controlling this conformation. This technical guide delves into the fundamental principles governing the influence of fluorine on azetidine ring pucker. We will explore the interplay of steric and stereoelectronic effects, including the gauche effect and charge-dipole interactions, which dictate conformational preference. Furthermore, this guide provides detailed experimental and computational protocols for the robust characterization of these systems, empowering researchers in drug discovery to rationally design and validate fluorinated azetidine-containing molecules with optimized conformational and pharmacological profiles.

The Azetidine Scaffold: More Than a Four-Membered Ring

Historically less explored than its five- and six-membered counterparts, the azetidine ring is now a cornerstone in the design of novel therapeutics.[1] Its strained, non-planar structure provides a rigid framework that can improve metabolic stability and aqueous solubility while presenting substituents in well-defined spatial orientations. The conformation of the azetidine ring is not static; it exists in a dynamic equilibrium between puckered states, as illustrated by gas-phase electron diffraction studies that reveal a dihedral angle of approximately 37° for the parent molecule.[2] This puckering is the key to its utility. Controlling the ring pucker allows for the precise positioning of pharmacophoric elements, directly influencing ligand-receptor interactions.

cluster_puckered Puckered Conformation cluster_planar Planar (Transition State) p1 N p2 C p1->p2 pl1 N p3 C p2->p3 p4 C p2->p4 p3->p4 p4->p1 pl2 C pl1->pl2 pl3 C pl2->pl3 pl4 C pl3->pl4 pl4->pl1

Caption: Azetidine Ring Puckering Equilibrium.

The Stereoelectronic Influence of Fluorine

To understand fluorine's impact, one must look beyond its high electronegativity. The carbon-fluorine bond is not merely a polar entity; it is a powerful stereoelectronic controller. Its influence stems from a combination of effects:

  • High Electronegativity: Creates a strong, polarized Cδ+-Fδ- bond, influencing local electronics and pKa.[3][4]

  • Small van der Waals Radius: Fluorine is a minimal steric replacement for hydrogen, allowing for electronic modulation without significant spatial disruption.[5]

  • The Gauche Effect: In a F-C-C-X fragment (where X is an electronegative atom or group like nitrogen), the gauche conformation is often favored over the anti-conformation. This counterintuitive preference is rationalized by a stabilizing hyperconjugative interaction between the C-H bonding orbital (σC-H) and the C-F antibonding orbital (σ*C-F).[5][6] This interaction is maximized when the orbitals are anti-periplanar, a geometry achieved in the gauche arrangement.

G cluster_gauche Gauche Conformation (Favored) σC-H σ C-H (Donor) σ*C-F σ* C-F (Acceptor) σC-H->σ*C-F Hyperconjugation

Caption: Stabilizing Hyperconjugation in the Gauche Effect.

Fluorine's Command over Azetidine Puckering

The introduction of fluorine onto the azetidine ring provides a predictable method for biasing the puckering equilibrium. The outcome is highly dependent on the position of the fluorine and the electronic state of the ring nitrogen.

Neutral Azetidines: The Dominance of Steric and Gauche Effects

In a neutral 3-fluoroazetidine, computational studies have shown a preference for a ring pucker that places the fluorine atom distal to the nitrogen lone pair.[7][8] This conformation minimizes unfavorable steric and electrostatic repulsions between the electron-rich fluorine and the nitrogen lone pair.

Protonated Azetidines: The Emergence of a C-F···N+ Charge-Dipole Interaction

The conformational landscape changes dramatically upon protonation of the azetidine nitrogen. The resulting positive charge on the nitrogen atom (N+) engages in a favorable electrostatic interaction with the partial negative charge of the fluorine (Cδ+-Fδ-). This attractive charge-dipole interaction can be strong enough to overcome other effects, forcing the ring to invert its pucker to bring the fluorine and the protonated nitrogen into closer proximity.[7][8] This phenomenon has been observed in computational studies where the N+–C–C–F dihedral angle shifts significantly to accommodate this stabilizing interaction.[8]

cluster_neutral Neutral Azetidine (pH > pKa) cluster_protonated Protonated Azetidinium (pH < pKa) N_neutral N: node_protonation Protonation (Ring Inversion) F_neutral Fδ- label_neutral Repulsion Dominates (F is distal to N) N_protonated N+-H F_protonated Fδ- N_protonated->F_protonated  Attractive  Charge-Dipole  Interaction label_protonated Attraction Dominates (F is proximal to N+)

Caption: Conformational Inversion upon N-Protonation.

This predictable, pH-dependent conformational switching is a powerful design element, allowing a molecule to adopt different shapes in different biological compartments (e.g., extracellular space vs. acidic endosomes).

Compound State Dominant Interaction Predicted N-C-C-F Dihedral Angle Conformational Outcome
Neutral 3-FluoroazetidineSteric/Electrostatic Repulsion~137°[7][8]Fluorine is distal to Nitrogen
Protonated 3-FluoroazetidineC-F···N+ Charge-Dipole Attraction~100°[7][8]Fluorine is proximal to Nitrogen

A Validated Workflow for Conformational Analysis

G cluster_exp Experimental Characterization cluster_comp Computational Analysis NMR NMR Spectroscopy (Solution-State Conformation, Dynamics) DFT DFT Calculations (Energy Landscapes, Orbital Interactions) NMR->DFT Compare Result Validated Conformational Model NMR->Result Corroboration XRay X-ray Crystallography (Solid-State Conformation) XRay->Result Corroboration DFT->Result Rationalization Hypothesis Hypothesized Conformation (Based on Stereoelectronic Theory) Hypothesis->NMR Hypothesis->XRay Hypothesis->DFT

Caption: Integrated Conformational Analysis Workflow.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for assessing conformation in solution. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it particularly powerful for studying fluorinated molecules.[9][10]

Objective: To determine the preferred solution-state conformation of a 3-fluoroazetidine derivative.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified azetidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a known internal standard if quantification is required. For ¹⁹F NMR, a compound like trifluorotoluene can be used.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Pay close attention to the coupling constants (³JHH) between protons on the azetidine ring. These values are dependent on the dihedral angle (Karplus relationship) and provide initial clues about the ring pucker.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹⁹F NMR spectrum. The chemical shift of the fluorine is highly sensitive to its electronic environment and can indicate the degree of interaction with the nitrogen.[9]

    • Acquire a proton-coupled 1D ¹⁹F NMR spectrum. The magnitude of the vicinal coupling constants (³JHF) is stereospecific and provides critical information about the H-C-C-F dihedral angles.

  • 2D NMR Acquisition (NOESY/HOESY):

    • Acquire a 2D NOESY (for ¹H-¹H) or HOESY (for ¹H-¹⁹F) spectrum.

    • The presence or absence of through-space Nuclear Overhauser Effect (NOE) cross-peaks between the fluorine and specific protons on the ring or on an N-substituent provides definitive proof of spatial proximity, confirming the ring pucker.[9]

  • Analysis:

    • Integrate spectra and measure all relevant chemical shifts and coupling constants.

    • Use the Karplus equation to correlate observed ³J values with dihedral angles.

    • Map the NOE/HOE correlations to build a 3D model of the dominant solution-state conformer.

    • Repeat experiments under different pH conditions (e.g., by adding TFA-d or NaOD) to observe the conformational switching in protonated vs. neutral species.

Experimental Protocol: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's structure in the solid state, serving as the ultimate benchmark for computational models.

Objective: To obtain a definitive solid-state structure of a fluorinated azetidine.

Methodology:

  • Crystal Growth (Self-Validating Step):

    • The ability to grow high-quality single crystals is the first validation of sample purity.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques with a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol, acetone).

    • Screen for suitable crystals under a polarizing microscope.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to locate the heavy atoms.

    • Refine the structural model against the experimental data, locating lighter atoms (C, N, F, H) from difference Fourier maps.

  • Analysis:

    • Analyze the final refined structure (CIF file).

    • Precisely measure all bond lengths, bond angles, and, most critically, the ring puckering dihedral angles (e.g., N1-C2-C3-C4).

    • Visualize the crystal packing to identify any intermolecular interactions (e.g., hydrogen bonds) that might influence the observed conformation. While the solid-state structure may be influenced by packing forces, it provides a crucial, experimentally determined low-energy conformation.[11]

Conclusion and Outlook

The strategic placement of fluorine on an azetidine ring is a subtle but powerful tool for molecular design. By leveraging well-understood stereoelectronic principles like the gauche effect and charge-dipole interactions, medicinal chemists can exert precise control over the three-dimensional shape of these valuable scaffolds.[12][13] The ability to induce conformational switching based on the local pH environment opens new avenues for designing drugs with tailored properties for specific biological targets and compartments. The integrated analytical workflow presented here, combining NMR, X-ray crystallography, and computational chemistry, provides the necessary framework for researchers to confidently design, synthesize, and validate the next generation of fluorinated azetidine-based therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. Google Vertex AI Search. Link
  • The role of fluorine in medicinal chemistry. PubMed. Link
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. Link
  • Applications of Fluorine in Medicinal Chemistry. PubMed. Link
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • X-ray Crystallography of 1-(4-Methylbenzyl)
  • Influence of stereoelectronic effects on the 1 JC F spin-spin coupling constant in fluorinated heterocyclic compounds. PubMed. Link
  • Synthesis of 3-Fluoroazetidines.
  • Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? Royal Society of Chemistry. Link
  • Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study.
  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.
  • Gauche effect. Wikipedia. Link
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Link
  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis.
  • Fluorine in heterocyclic chemistry.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH. Link
  • Fluorine NMR.
  • 19Flourine NMR. University of Ottawa. Link
  • Ring puckering of azetidine: an electron diffraction study. RSC Publishing. Link

Sources

Introduction to fluorinated azetidines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fluorinated Azetidines in Medicinal Chemistry

Part 1: Foundational Principles

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in the field of drug discovery.[1][2] Their growing popularity stems from a unique combination of physicochemical and pharmacokinetic properties conferred by their distinct structure.[1][2] Key features such as significant ring strain (approximately 25.4 kcal/mol), a high degree of sp3 character, and conformational rigidity make them highly desirable scaffolds for the design of novel bioactive molecules.[1][2][3] This inherent ring strain not only makes azetidines useful as synthetic intermediates but also provides unique exit vectors for substituents compared to larger saturated heterocycles.[1]

The constrained geometry of the azetidine ring enhances properties such as metabolic stability, solubility, and receptor selectivity.[1][2] Several drugs approved by the Food and Drug Administration (FDA), including baricitinib, cobimetinib, and azelnidipine, incorporate the azetidine motif to improve their pharmacokinetic profiles.[1][2] The nitrogen atom within the ring can act as both a nucleophile and a hydrogen-bond acceptor, facilitating interactions with biological targets.[1] As medicinal chemists continue to explore novel chemical space, the azetidine scaffold represents a dynamic frontier for the development of next-generation therapeutics.[1][2]

The Strategic Role of Fluorine in Modern Drug Design

Fluorine has emerged as an indispensable element in modern medicinal chemistry, with its strategic incorporation offering a powerful tool to fine-tune the properties of drug candidates.[4] The unique electronic and steric characteristics of fluorine allow it to modulate a molecule's acidity, lipophilicity, and conformation, often leading to improved pharmacokinetic properties and enhanced biological activity.[4][5]

The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation, a consequence of the strong carbon-fluorine bond.[5][6] Furthermore, fluorine's high electronegativity can lower the pKa of nearby basic groups, which can improve bioavailability by increasing membrane permeability.[5][6] The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), means that its introduction often results in minimal steric perturbation while exerting profound electronic effects.[5][7] These beneficial modifications have led to a steady increase in the number of fluorinated drugs approved for a wide range of therapeutic areas.[4]

Part 2: Synthesis of Fluorinated Azetidines

The growing interest in fluorinated azetidines has spurred the development of various synthetic methodologies to access these valuable building blocks.

Synthetic Strategies for 3-Fluoroazetidines

One of the most common methods for the synthesis of 3-fluoroazetidines involves the nucleophilic fluorination of 3-hydroxyazetidines using reagents such as diethylaminosulfur trifluoride (DAST).[8][9] Another approach is the ring-opening of 1-azabicyclo[1.1.0]butanes with fluoride sources like Olah's reagent (pyridine-HF).[8][9] More recent methods have also explored the functionalization of olefinic imines to create bromofluorinated intermediates that can be cyclized to form 3-fluoroazetidines.[8]

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 1 hour.

  • Slowly warm the mixture to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-fluoroazetidine.

Synthesis of 3,3-Difluoroazetidines

The gem-difluoro-azetidine moiety is typically accessed through the fluorination of 3-azetidinones. Reagents like DAST are commonly employed for this transformation. An alternative route involves a Reformatsky-type reaction using ethyl bromodifluoroacetate and an appropriate imine to form a difluoro-β-lactam, which can then be reduced to the corresponding 3,3-difluoroazetidine.[10]

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 1-benzhydryl-3-azetidinone (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add DAST (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of NaHCO3.

  • Extract the mixture with DCM (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 1-benzhydryl-3,3-difluoroazetidine.

G cluster_0 Synthesis of 3-Fluoroazetidines cluster_1 Synthesis of 3,3-Difluoroazetidines 3-Hydroxyazetidine 3-Hydroxyazetidine 3-Fluoroazetidine 3-Fluoroazetidine 3-Hydroxyazetidine->3-Fluoroazetidine DAST 1-Azabicyclo[1.1.0]butane 1-Azabicyclo[1.1.0]butane 1-Azabicyclo[1.1.0]butane->3-Fluoroazetidine Pyridine-HF 3-Azetidinone 3-Azetidinone 3,3-Difluoroazetidine 3,3-Difluoroazetidine 3-Azetidinone->3,3-Difluoroazetidine DAST Imine Imine Difluoro-β-lactam Difluoro-β-lactam Imine->Difluoro-β-lactam Ethyl bromodifluoroacetate, Zn Difluoro-β-lactam->3,3-Difluoroazetidine Reduction (e.g., LiAlH4)

Caption: Common synthetic routes to 3-fluoro- and 3,3-difluoroazetidines.

Part 3: Physicochemical and Pharmacokinetic Properties of Fluorinated Azetidines

The introduction of fluorine into the azetidine ring profoundly influences its physicochemical properties, which in turn affects its pharmacokinetic profile.

Modulation of Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the azetidine nitrogen.[11][12] The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[11] This modulation of basicity is a critical tool in drug design, as it can be used to optimize a compound's ionization state at physiological pH, thereby influencing its absorption, distribution, and target engagement.[5][6]

CompoundpKa
Azetidine11.29
3-Fluoroazetidine8.66
3,3-Difluoroazetidine5.80
Data sourced from publicly available chemical databases and literature.[11][13]
Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP) is complex and not always predictable.[11][14] While highly fluorinated motifs often increase lipophilicity, the strategic placement of one or two fluorine atoms can sometimes lead to a decrease in LogP.[14] This is due to the interplay of various factors, including changes in the molecule's polarity and its interaction with water.[11][15] A systematic study of fluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that the effect of fluorination on lipophilicity is influenced by the electronic distribution at neighboring atoms.[11]

CompoundCalculated LogP
N-Methylazetidine-0.15
N-Methyl-3-fluoroazetidine0.05
N-Methyl-3,3-difluoroazetidine0.25
Calculated LogP values are estimations and can vary between different software packages.
Enhancement of Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability.[5][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s.[6] By replacing a hydrogen atom at a metabolically labile position with fluorine, medicinal chemists can block this "soft spot" and prolong the drug's half-life in the body.[6] This can lead to improved oral bioavailability and a reduced dosing frequency.

Conformational Control

Fluorine substitution can also exert significant control over the conformation of the azetidine ring.[16] The puckering of the four-membered ring can be influenced by electrostatic interactions between the fluorine atom and the nitrogen atom, particularly when the nitrogen is protonated.[16] This conformational biasing can be exploited to lock the molecule in a bioactive conformation, thereby enhancing its binding affinity for its biological target.[4]

G cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Drug Development Outcomes Fluorinated Azetidine Fluorinated Azetidine pKa Lowered pKa Fluorinated Azetidine->pKa LogP Modulated LogP Fluorinated Azetidine->LogP Metabolic_Stability Increased Metabolic Stability Fluorinated Azetidine->Metabolic_Stability Conformation Conformational Control Fluorinated Azetidine->Conformation Bioavailability Improved Bioavailability pKa->Bioavailability LogP->Bioavailability ADME_Profile Optimized ADME Profile LogP->ADME_Profile Half_Life Prolonged Half-Life Metabolic_Stability->Half_Life Target_Affinity Enhanced Target Affinity Conformation->Target_Affinity Half_Life->ADME_Profile

Caption: Impact of fluorination on azetidine properties and drug development outcomes.

Part 4: Applications in Medicinal Chemistry: Case Studies

The unique properties of fluorinated azetidines have led to their incorporation into a variety of drug discovery programs.

Fluorinated Azetidines as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A significant application of fluorinated azetidines is in the development of inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target for the treatment of type 2 diabetes.[8] The inhibition of DPP-IV prolongs the action of incretin hormones, leading to improved glycemic control. Several patents have disclosed the use of 3-fluoroazetidines and 3,3-difluoroazetidines as components of potent and selective DPP-IV inhibitors.[8][17] The fluorinated azetidine moiety often serves as a key recognition element, fitting into a specific pocket of the enzyme's active site.

Fluorinated Azetidines in CNS Drug Discovery

The ability to fine-tune pKa and lipophilicity makes fluorinated azetidines attractive scaffolds for central nervous system (CNS) drug discovery. Achieving optimal brain penetration requires a delicate balance of these properties to facilitate crossing the blood-brain barrier while avoiding rapid efflux by transporters like P-glycoprotein (P-gp). The introduction of fluorine can help to achieve this balance, leading to compounds with improved CNS exposure.[12]

Emerging Applications

The versatility of fluorinated azetidines has led to their exploration in a growing number of therapeutic areas. They have been incorporated into molecules targeting a diverse range of biological targets, including cannabinoid receptors and various enzymes.[18] As synthetic methods become more robust and our understanding of fluorine's effects deepens, the application of these valuable building blocks in medicinal chemistry is expected to continue to expand.

Part 5: Conclusion and Future Perspectives

Fluorinated azetidines represent a powerful convergence of two highly effective strategies in modern drug design: the use of strained, sp3-rich scaffolds and the strategic incorporation of fluorine. The unique combination of properties offered by these building blocks allows medicinal chemists to address common challenges in drug discovery, such as poor metabolic stability, low bioavailability, and off-target activity.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider diversity of fluorinated azetidine scaffolds. Furthermore, a deeper understanding of the nuanced effects of fluorination on molecular properties, aided by computational modeling, will enable a more rational design of drug candidates. The continued application of fluorinated azetidines promises to deliver novel therapeutics with improved efficacy and safety profiles across a broad spectrum of diseases.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis.
  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7025–7028. [Link]
  • Sharma, P. C., Kumar, A., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]
  • De Kimpe, N., Van Brabandt, W., & Mangelinckx, S. (2005). Synthesis of 3,3-Difluoroazetidines. Synlett, 2005(18), 2805–2808. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
  • Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate.
  • Synthesis of 3-Fluoroazetidines. (n.d.). ACS Publications.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). National Institutes of Health.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). Royal Society of Chemistry.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Royal Society of Chemistry.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. (n.d.). ResearchGate.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate.
  • 3,3-DIFLUOROAZETIDINE HYDROCHLORIDE synthesis. (n.d.). ChemicalBook.
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. (n.d.). ResearchGate.
  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. (n.d.). ResearchGate.
  • The synthetic method of 3 fluoro azetidine derivatives. (2017). Google Patents.
  • Lipophilicity modulations by fluorination correlate with membrane partitioning. (2023). ePrints Soton.
  • Synthesis of Azetidines. (n.d.). Chinese Journal of Organic Chemistry.
  • New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. (n.d.). PubMed.
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020). PubMed.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). National Institutes of Health.

Sources

An In-depth Technical Guide to the Solution Stability of 1-Boc-3-fluoro-3-azetidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Azetidines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, small, strained heterocyclic scaffolds have emerged as powerful tools for navigating the complexities of drug design. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional geometry that can significantly enhance the pharmacological properties of a molecule.[1] The introduction of a fluorine atom onto the azetidine core, as seen in 1-Boc-3-fluoro-3-azetidineacetic acid, further amplifies its utility. Fluorination is a well-established strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[2] this compound, with its combination of a rigid, fluorinated core and a carboxylic acid side chain, represents a valuable building block for the synthesis of novel therapeutics.[3][4]

However, the very features that make this molecule attractive—the strained ring and the presence of labile functional groups like the tert-butyloxycarbonyl (Boc) protecting group—also raise critical questions about its chemical stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of this key intermediate in solution is paramount. This guide provides a detailed exploration of the potential degradation pathways of this compound and presents a robust experimental framework for its stability assessment, ensuring the integrity of this molecule throughout the drug development process.

Anticipated Degradation Pathways: A Mechanistic Perspective

The chemical structure of this compound suggests two primary avenues for degradation in solution: hydrolysis of the Boc-protecting group and potential reactions involving the azetidine ring.

Acid-Catalyzed Deprotection (Hydrolysis of the Boc Group)

The tert-butyloxycarbonyl (Boc) group is notoriously susceptible to cleavage under acidic conditions.[5][6] This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[5]

  • Primary Degradant: 3-fluoro-3-azetidineacetic acid

  • Significance: This is the most probable degradation pathway in acidic media. The rate of this hydrolysis is expected to be pH-dependent, accelerating at lower pH values.

Base-Mediated Reactions

The Boc group is generally considered stable under basic conditions.[7][8] However, strong basic conditions, particularly at elevated temperatures, could potentially lead to hydrolysis, although this is less common than acid-catalyzed cleavage.[9] The primary concern under basic conditions would be the potential for reactions involving the azetidine ring itself, although the electron-withdrawing fluorine atom may influence its reactivity.

Thermal and Photolytic Stress

While the core structure is relatively robust, prolonged exposure to high temperatures or UV light could potentially induce degradation. The specific pathways are harder to predict without experimental data but could involve decarboxylation or fragmentation of the azetidine ring.

A visual representation of the most likely degradation pathway is provided below:

G cluster_main Primary Degradation Pathway of this compound parent This compound degradant 3-fluoro-3-azetidineacetic acid parent->degradant Acidic Hydrolysis byproducts CO2 + Isobutylene

Caption: Proposed primary degradation pathway.

A Validated Experimental Protocol for Stability Assessment: The Forced Degradation Study

To thoroughly investigate the stability of this compound, a forced degradation study is the recommended approach.[10][11] This involves subjecting the compound to a range of stress conditions that are more severe than those it would typically encounter during storage or use.[12] The goal is to generate potential degradation products and develop a stability-indicating analytical method.[13][14]

Materials and Reagents
  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (e.g., Milli-Q)

  • Formic acid (or trifluoroacetic acid)

  • Ammonium hydroxide (or ammonium bicarbonate)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • pH meter

  • HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study:

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions prep Stock Solution Preparation stress Stress Conditions prep->stress analysis LC-MS Analysis stress->analysis data Data Interpretation analysis->data acid Acidic Hydrolysis base Basic Hydrolysis ox Oxidative therm Thermal photo Photolytic

Caption: Experimental workflow for the stability study.

Step-by-Step Methodology

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water).[12] This stock solution will be used for all stress conditions.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the analytical concentration.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample and dilute.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • At the end of the exposure, withdraw samples and dilute.

3. Analytical Method:

  • A stability-indicating method, capable of separating the parent compound from all potential degradants, must be developed and validated.[15][16] A reverse-phase HPLC or UPLC method is generally suitable.

  • Example Method Parameters:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detection: UV at an appropriate wavelength (e.g., 210 nm) and MS detection to identify degradants.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise manner. A table is an effective way to present the quantitative data.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% Parent Compound Remaining% DegradationMajor Degradant(s) (m/z)
Control 2499.80.2-
0.1 M HCl, 60°C 2475.224.8[m/z of deprotected compound]
0.1 M NaOH, 60°C 2498.51.5Minor unknown
3% H₂O₂, RT 2499.10.9-
80°C 4897.32.7Minor unknown
Photolytic -99.50.5-

The goal is to achieve a meaningful level of degradation, typically in the range of 5-20%, to ensure that the analytical method is truly stability-indicating.[12] If significant degradation is observed, the structure of the major degradants should be elucidated, often using LC-MS/MS.

Conclusion: Ensuring the Integrity of a Key Building Block

A thorough understanding of the stability of this compound is not merely an academic exercise; it is a critical component of robust drug development.[17] By systematically evaluating its degradation under stressed conditions, researchers can establish appropriate storage and handling procedures, develop reliable analytical methods, and ensure the quality and integrity of this vital building block. The insights gained from such studies are foundational to the successful advancement of new chemical entities from the laboratory to the clinic.

References

  • Source: National Institutes of Health (NIH)
  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL
  • Title: What are Forced Degradation Studies?
  • Title: Forced Degradation Studies in Pharmaceuticals: How to Perform Source: Not specified URL
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Not specified URL
  • Title: Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions Source: Benchchem URL
  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Not specified URL
  • Source: National Institutes of Health (NIH)
  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL
  • Title: Why is boc stable to hydrolysis under basic conditions?
  • Title: Stability Testing for Small-Molecule Clinical Trial Materials Source: Pharmaceutical Technology URL
  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society - ACS Publications URL
  • Title: 1-Boc-3-fluoroazetidine-3-methanol Source: PubChem URL
  • Title: Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs.
  • Title: Amine Protection / Deprotection Source: Fisher Scientific URL
  • Title: Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications Source: Not specified URL
  • Title: core components of analytical method validation for small molecules-an overview Source: Not specified URL
  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL
  • Title: Bases Source: Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
  • Title: The synthetic method of 3 fluoro azetidine derivatives Source: Google Patents URL
  • Title: Azetidines Source: Enamine URL
  • Title: this compound Source: Chemenu URL

Sources

Molecular weight and formula of 1-Boc-3-fluoro-3-azetidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-3-fluoro-3-azetidinecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-3-fluoro-3-azetidinecarboxylic acid, a crucial building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, and discusses its strategic application in drug discovery. Designed for researchers and drug development professionals, this guide synthesizes field-proven insights with authoritative data to serve as a practical resource for leveraging this unique fluorinated amino acid derivative.

Introduction: The Strategic Value of a Constrained, Fluorinated Scaffold

In the landscape of drug discovery, molecular architecture is paramount. The pursuit of novel chemical matter with improved pharmacological profiles has led to an increased focus on molecules with high sp³ character, which can provide better three-dimensional spatial arrangement and escape the "flatland" of traditional aromatic compounds.[1] 1-Boc-3-fluoro-3-azetidinecarboxylic acid emerges as a building block of significant interest, embodying several key features desirable for modern drug candidates.

Its structure is characterized by:

  • A Strained Azetidine Ring: This four-membered nitrogen heterocycle acts as a rigid, constrained scaffold.[2] Incorporating it into a larger molecule can lock the conformation of a peptide or small molecule, potentially leading to higher receptor affinity and selectivity.[3]

  • A Geminal Fluoro-Carboxyl Group: The fluorine atom is a bioisostere of a hydrogen atom but imparts profound changes to a molecule's properties. Its introduction can enhance metabolic stability, improve bioavailability by modulating pKa and lipophilicity, and introduce new binding interactions.[4][5]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions.[4] This makes the molecule directly suitable for use in solid-phase peptide synthesis (SPPS) and other standard synthetic transformations.

This guide will deconstruct the technical attributes of this compound, providing the necessary foundation for its effective application in research and development.

Physicochemical and Structural Data

The fundamental properties of 1-Boc-3-fluoro-3-azetidinecarboxylic acid are summarized below. Precise characterization is the bedrock of reproducible science.

PropertyValueSource
Chemical Name 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid[4]
Synonym(s) 1-Boc-3-fluoroazetidine-3-carboxylic acid[6]
CAS Number 1126650-67-6[4]
Molecular Formula C₉H₁₄FNO₄[4]
Molecular Weight 219.21 g/mol [4]
Appearance White to off-white solid
Storage Conditions 2-8°C[4]
Structural Representation

The following diagram illustrates the chemical structure of the title compound.

Caption: Structure of 1-Boc-3-fluoro-3-azetidinecarboxylic acid.

Synthesis and Purification Workflow

The construction of this highly functionalized, strained ring system requires a carefully designed synthetic strategy. A validated pathway involves the formation of the azetidine ring from an acyclic precursor, followed by functional group manipulations.[6]

Experimental Protocol: A Multi-Step Synthesis

The following protocol is based on a successful synthetic strategy reported in the literature.[6]

Step 1: Bromofluorination of an Alkene Precursor

  • Rationale: This step simultaneously installs the future fluorine atom and a bromine handle for subsequent cyclization.

  • Procedure: An appropriately N-protected 2-substituted-2-propenylamine is treated with a bromofluorinating agent (e.g., N-Bromosuccinimide in the presence of a fluoride source like Olah's reagent). The reaction proceeds via electrophilic addition across the double bond.

Step 2: Azetidine Ring Formation

  • Rationale: An intramolecular nucleophilic substitution (SN2) reaction forms the strained four-membered ring.

  • Procedure: The product from Step 1 is treated with a base to deprotonate the nitrogen, which then acts as a nucleophile to displace the bromide, closing the ring to form the 3-fluoro-3-(bromomethyl)azetidine derivative.

Step 3: Functional Group Interconversion

  • Rationale: The bromomethyl group is converted to a hydroxymethyl group, which serves as a precursor to the final carboxylic acid.

  • Procedure: The bromomethyl intermediate is subjected to hydrolysis or reaction with a hydroxide source to yield the corresponding 3-fluoro-3-(hydroxymethyl)azetidine.

Step 4: Protecting Group Exchange

  • Rationale: The initial N-protecting group (e.g., diphenylmethylidene) is swapped for the Boc group, which is more suitable for many subsequent applications.

  • Procedure: The existing protecting group is cleaved, and the resulting secondary amine is reprotected using di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions. This yields 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine.

Step 5: Oxidation to the Carboxylic Acid

  • Rationale: The primary alcohol is oxidized to the carboxylic acid to yield the final product.

  • Procedure: The alcohol from Step 4 is subjected to a strong oxidizing agent, such as Jones reagent (CrO₃/H₂SO₄) or a more modern, milder system like TEMPO-catalyzed oxidation, to afford 1-Boc-3-fluoro-3-azetidinecarboxylic acid.

Purification: The final product is typically purified by silica gel column chromatography or recrystallization to achieve high purity suitable for research applications.

Synthesis Workflow Diagram

G A N-Protected Alkene Precursor B Bromofluorination A->B NBS, HF-Pyridine C Intramolecular Cyclization (Ring Closure) B->C Base (e.g., NaH) D Hydrolysis to Alcohol Intermediate C->D H₂O / OH⁻ E Protecting Group Exchange to N-Boc D->E 1. Deprotection 2. Boc₂O F Oxidation of Alcohol E->F TEMPO or CrO₃ G Final Product: 1-Boc-3-fluoro-3- azetidinecarboxylic acid F->G Purification

Caption: Multi-step synthesis workflow for the target compound.

Analytical Characterization

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals would include the t-butyl protons of the Boc group (a singlet around 1.4 ppm), and complex multiplets for the diastereotopic methylene protons of the azetidine ring.

    • ¹³C NMR: Confirms the carbon backbone, including signals for the carbonyls of the Boc and carboxylic acid groups, the quaternary carbon bearing the fluorine, and the azetidine ring carbons.

    • ¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom. This technique is highly sensitive and provides unambiguous evidence of fluorination.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the [M+H]⁺ or [M-H]⁻ ion, confirming the mass of 219.21.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single, sharp peak under various solvent conditions indicates high purity.

Applications in Drug Discovery and Development

The utility of 1-Boc-3-fluoro-3-azetidinecarboxylic acid lies in its ability to impart desirable properties to lead compounds.[4]

  • Scaffold for Peptidomimetics: As a constrained, non-natural amino acid, it can be incorporated into peptide sequences to enhance resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of a potential peptide therapeutic.[3] The rigid azetidine backbone restricts conformational flexibility, which can pre-organize the molecule for optimal binding to a biological target.[3]

  • Improving Physicochemical Properties: The fluorine atom is a powerful tool for optimizing drug candidates. Its high electronegativity can alter the acidity of the adjacent carboxylic acid and influence intramolecular hydrogen bonding, which can in turn affect cell permeability and oral bioavailability.[4] Furthermore, C-F bonds are exceptionally stable, often blocking sites of metabolic attack (e.g., by Cytochrome P450 enzymes).

  • Access to Novel Chemical Space: The unique 3D shape and vectoral projection of substituents from the azetidine ring allow chemists to explore novel chemical space. This is a key strategy for developing intellectual property and discovering compounds that bind to targets in ways that are inaccessible to flatter, more traditional molecules.[1] It has been employed in the design of drug candidates for therapeutic areas including central nervous system disorders, inflammation, and infectious diseases.[4]

Conclusion

1-Boc-3-fluoro-3-azetidinecarboxylic acid is more than a mere chemical reagent; it is a strategic tool for molecular design. By combining the conformational rigidity of a strained ring, the metabolic and electronic benefits of fluorine, and the synthetic utility of a Boc-protected amine, it provides a powerful platform for the construction of next-generation therapeutics. The robust synthetic pathway and clear characterization profile further establish its role as a reliable and valuable building block for researchers and scientists in the pharmaceutical industry.

References

  • De Nanteuil, F., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-3.
  • MySkinRecipes. (n.d.). 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid.
  • ResearchGate. (2018). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. Request PDF.
  • National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central (PMC), NIH.
  • National Center for Biotechnology Information. (n.d.). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. PubMed Central (PMC).

Sources

The Strategic Incorporation of 3-Fluoroazetidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive review of 3-fluoroazetidine derivatives, detailing their synthesis, physicochemical properties, and strategic application in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold to overcome common challenges in lead optimization.

Introduction: The Convergence of Fluorine and Strained Ring Chemistry

The fields of medicinal chemistry and drug discovery are in a constant search for molecular scaffolds that can confer advantageous properties upon drug candidates. Two powerful strategies have emerged over the past few decades: the incorporation of fluorine atoms and the use of small, strained ring systems. The 3-fluoroazetidine motif represents a powerful convergence of these two approaches, offering a unique tool to modulate a molecule's pharmacological profile.

Fluorine, the most electronegative element, is prized for its ability to profoundly alter the properties of a molecule with minimal steric impact.[1][2] Its strategic placement can block metabolic pathways, modulate the acidity or basicity of nearby functional groups, and introduce favorable interactions with protein targets, often leading to enhanced potency and improved pharmacokinetics.[3][4][5]

Concurrently, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence as a versatile scaffold.[6][7] Its inherent ring strain and sp³-rich, three-dimensional character provide unique exit vectors for substituents compared to more common, larger rings like piperidine.[8] This rigidity can reduce the entropic penalty of binding to a target and often improves physicochemical properties such as aqueous solubility and metabolic stability.[6][7]

The combination of these two elements in the 3-fluoroazetidine scaffold creates a building block that simultaneously addresses multiple challenges in drug design. The fluorine atom not only imparts its own beneficial characteristics but also exerts a significant influence on the structure and reactivity of the azetidine ring itself. This guide will explore the causality behind these effects, from synthesis to biological application.

Physicochemical and Conformational Impact of 3-Fluorination

The introduction of a fluorine atom at the 3-position of the azetidine ring is not a simple substitution but a strategic modification that fundamentally alters the scaffold's behavior. These changes are rooted in stereoelectronic effects that influence ring conformation, basicity, and metabolic stability.

Conformational Control: The Gauche Effect

The azetidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. The presence of a highly electronegative fluorine atom introduces a strong conformational bias due to the fluorine gauche effect. This effect describes the tendency of a fluorine atom to favor a gauche (60°) dihedral angle relative to other polar groups or electron-donating bonds.[9] In the context of the 3-fluoroazetidine ring, this stereoelectronic preference stabilizes a conformation where the C-F bond is axial to the pseudo-plane of the ring. This predictable conformational locking can be exploited to orient other substituents into desired spatial arrangements for optimal interaction with a biological target. A similar conformational bias has been extensively studied in analogous 3-fluoropyrrolidines, providing a strong basis for this understanding.[10]

pKa Modulation: Tuning Basicity

The nitrogen atom in the azetidine ring is a key site for interaction, salt formation, and potential metabolism. Its basicity (pKa) is a critical parameter influencing a drug's solubility, cell permeability, and off-target activity (e.g., hERG binding). Fluorine's powerful electron-withdrawing inductive effect significantly lowers the electron density at the nitrogen atom, thereby reducing its basicity.[9] This modulation is highly predictable and allows chemists to fine-tune the pKa of the azetidine nitrogen to a desired range, often improving the overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[4]

Metabolic Shielding

Oxidative metabolism by cytochrome P450 enzymes is a primary pathway for drug clearance.[9] Carbon-hydrogen bonds adjacent to nitrogen atoms are particularly susceptible to such oxidation. Replacing a C-H bond at the 3-position with a robust C-F bond effectively blocks this metabolic "soft spot."[9] The high strength of the C-F bond (approximately 116 kcal/mol) makes it highly resistant to enzymatic cleavage, which can significantly increase the metabolic stability and half-life of a drug.[4]

F_Azetidine 3-Fluoroazetidine Core Inductive Strong Inductive Effect (-I) F_Azetidine->Inductive Stereo Stereoelectronic (Gauche) Effect F_Azetidine->Stereo Bond High C-F Bond Strength F_Azetidine->Bond pKa Lower Nitrogen pKa Inductive->pKa Conformation Ring Pucker Stabilization Stereo->Conformation Metabolism Blocked C-H Oxidation Bond->Metabolism Solubility Improved Solubility & Permeability Profile pKa->Solubility Binding Optimized Target Binding & Selectivity Conformation->Binding PK Enhanced Metabolic Stability & Half-Life Metabolism->PK

Caption: Impact of 3-fluorination on azetidine properties.

Synthetic Strategies and Methodologies

The utility of 3-fluoroazetidine derivatives in drug discovery is underpinned by the development of reliable and scalable synthetic routes. While numerous methods exist for azetidine synthesis in general, the introduction of the fluorine atom typically involves the fluorination of a pre-formed azetidine precursor, most commonly a 3-hydroxyazetidine derivative.[11]

General Synthetic Workflow

A common and robust approach begins with commercially available N-protected 3-hydroxyazetidine. The hydroxyl group is then replaced by fluorine using a nucleophilic fluorinating agent. Subsequent deprotection of the nitrogen and further functionalization allows for the elaboration of diverse derivatives.

cluster_0 Core Synthesis cluster_1 Derivatization Start N-Boc-3-hydroxy- azetidine Fluorination Nucleophilic Fluorination Start->Fluorination Product1 N-Boc-3-fluoro- azetidine Fluorination->Product1 Deprotection Acidic Deprotection (TFA/HCl) Product1->Deprotection Intermediate 3-Fluoroazetidine (HCl salt) Deprotection->Intermediate Functionalization N-Alkylation / N-Arylation / Amide Coupling Intermediate->Functionalization Final Diverse 3-Fluoroazetidine Derivatives Functionalization->Final

Caption: General workflow for synthesizing 3-fluoroazetidine derivatives.

Key Experimental Protocol: Deoxofluorination of N-Boc-3-hydroxyazetidine

This protocol describes a representative procedure for the synthesis of N-Boc-3-fluoroazetidine, a key intermediate. The choice of a deoxofluorinating agent like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is common due to its improved safety profile and handling characteristics compared to DAST or sulfur tetrafluoride.[12]

Objective: To synthesize 1-Boc-3-fluoroazetidine from 1-Boc-3-hydroxyazetidine.

Materials:

  • 1-Boc-3-hydroxyazetidine (1.0 eq)

  • Deoxo-Fluor® (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and an argon/nitrogen inlet, add 1-Boc-3-hydroxyazetidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Insight: The reaction is performed at low temperature to control the reactivity of the fluorinating agent and minimize the formation of elimination byproducts.

  • Addition of Fluorinating Agent: Slowly add Deoxo-Fluor® (1.2 - 1.5 eq) dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -60 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching: Once the reaction is deemed complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Self-Validation & Safety: This step neutralizes the acidic byproducts and unreacted fluorinating agent. The slow, cooled addition is critical to control the exothermic quench.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-3-fluoroazetidine.

Applications in Drug Discovery: Validated Case Studies

The true measure of a chemical scaffold is its successful application in solving real-world drug discovery problems. The 3-fluoroazetidine motif has been incorporated into numerous drug candidates across various therapeutic areas to enhance their pharmacological profiles.

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A key challenge in this area is achieving high potency and selectivity while maintaining a good pharmacokinetic profile. The 3-fluoroazetidine moiety has been used as a building block in the synthesis of potent DPP-IV inhibitors.[13][14]

In one example, the incorporation of a 3-fluoroazetidine group serves as a key pharmacophore that interacts with the active site of the DPP-IV enzyme. Let's consider a hypothetical but representative comparison based on published data trends.

CompoundScaffoldDPP-IV IC₅₀ (nM)Metabolic Stability (t½ in human liver microsomes, min)
Parent Compound (A) Azetidine2535
Analog (B) 3-Fluoroazetidine8>120

Data are representative and for illustrative purposes.

Analysis of Improvements:

  • Potency: The fluorine atom in Analog B can form favorable electrostatic or hydrogen-bond interactions within the S2 extensive sub-pocket of the DPP-IV enzyme, leading to a significant improvement in inhibitory potency (lower IC₅₀).

  • Metabolic Stability: The replacement of the C-H bond with a C-F bond at the 3-position in Analog B blocks a potential site of oxidative metabolism, dramatically increasing its stability in human liver microsomes. This translates to a longer half-life in vivo, potentially allowing for less frequent dosing.[3]

Case Study: Cannabinoid Receptor 1 (CB1) Modulators

The 3-fluoroazetidine scaffold has also been explored in the development of cannabinoid receptor modulators.[14] In this context, the azetidine ring often acts as a rigid bioisostere for more flexible amine-containing groups, while the fluorine atom helps to optimize ADME properties. The conformational rigidity imposed by the ring can lock the molecule into a bioactive conformation, enhancing binding affinity, while the electronic effects of the fluorine atom improve properties like brain penetration or metabolic resistance.

Conclusion and Future Outlook

The 3-fluoroazetidine moiety is more than just a simple building block; it is a sophisticated tool for multi-parameter optimization in drug discovery. By strategically leveraging the combined effects of a strained ring system and a powerful electronegative atom, medicinal chemists can exert precise control over conformation, basicity, and metabolic stability. The reliable synthetic accessibility of 3-fluoroazetidine and its derivatives ensures their continued application in the design of next-generation therapeutics.[15][16]

Future advancements will likely focus on developing novel, stereoselective syntheses to access more complex and densely functionalized 3-fluoroazetidine derivatives. As our understanding of fluorine's subtle interactions within protein binding sites continues to grow, the rational design and application of this unique scaffold will undoubtedly lead to the discovery of safer and more effective medicines across a wide range of diseases.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link][3]
  • Gupta, M. K. (2019). Role of Fluorine in Drug Design and Drug Action.
  • Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Annual reports in medicinal chemistry, 43, 411-23. [Link][1]
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5849. [Link][2]
  • Singh, G. S., & D’hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-18. [Link][6]
  • Singh, G. S., & D’hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-18. [Link][7]
  • Jotter, J., & Gouverneur, V. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry–A European Journal, 31(25), e202500662. [Link][18]
  • Kumar, P., Tripathi, S., & Singh, B. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1276, 134767. [Link][4]
  • ResearchGate. (n.d.). Structures of some azetidine-based drugs.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of medicinal chemistry, 58(21), 8315–8359. [Link][5]
  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192. [Link][19]
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link][11]
  • Ye, C., Nash, R. J., & Gouverneur, V. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & biomolecular chemistry, 8(5), 1007–1019. [Link][10]

Sources

Methodological & Application

Application Note & Protocol: Strategic Incorporation of 1-Boc-3-fluoro-3-azetidineacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorinated non-canonical amino acids into peptide scaffolds is a transformative approach in modern drug discovery.[1] Fluorine's unique stereoelectronic properties can profoundly influence peptide conformation, metabolic stability, and binding affinity.[2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 1-Boc-3-fluoro-3-azetidineacetic acid, a constrained proline analogue, into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). We delve into the chemical rationale behind the procedural steps, offering field-proven insights to empower researchers in synthesizing novel, high-value peptides.

Introduction: The Rationale for Fluorinated Azetidine Scaffolds

Peptides are crucial therapeutic agents, but their application can be limited by poor metabolic stability and low bioavailability.[3] The incorporation of conformationally constrained or unnatural amino acids is a key strategy to overcome these limitations. Azetidine-2-carboxylic acid, a four-membered ring analogue of proline, has been shown to perturb peptide secondary structure, often inducing unique turns and conformations.[4][5]

The specific building block, this compound, offers a dual advantage:

  • Conformational Rigidity: The strained azetidine ring acts as a potent turn-inducer, pre-organizing the peptide backbone.[4]

  • Stereoelectronic Influence of Fluorine: The highly electronegative fluorine atom at the C3 position introduces a dipole moment and can modulate pKa, hydrogen bonding capability, and resistance to enzymatic degradation.[6][7] The fluorine atom serves as a stable isostere for a hydroxyl group, preventing the potential for aldol cleavage that can occur with 3-hydroxy azetidine residues.[6][7]

This application note details a robust protocol for integrating this valuable building block using the tert-butyloxycarbonyl (Boc) protection strategy, a method well-suited for complex or hydrophobic sequences.[8]

Foundational Principles: Boc-SPPS and Coupling Chemistry

The synthesis of peptides on a solid support involves a cyclical process of deprotection, activation, and coupling.[9] The Boc/Benzyl (Bzl) strategy is a classic and powerful approach.

  • Orthogonality: This strategy relies on differential acid lability. The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[8][10]

  • Peptide Bond Formation: The core of the synthesis is the coupling reaction. The carboxylic acid of the incoming Boc-amino acid is activated to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are common activators. To enhance efficiency and minimize racemization, an additive like 1-hydroxybenzotriazole (HOBt) is employed, which forms a more reactive HOBt-ester intermediate.[11]

cluster_activation Activation Step cluster_coupling Coupling Step BocAA 1-Boc-3-fluoro-3- azetidineacetic acid (Carboxyl Component) ActiveEster Activated O-acylisourea or HOBt-ester BocAA->ActiveEster DCC/HOBt DCC Carbodiimide (e.g., DCC/DIC) DCC->ActiveEster HOBt Additive (HOBt) HOBt->ActiveEster NewPeptide Elongated Peptide (New Peptide Bond Formed) ActiveEster->NewPeptide Nucleophilic Attack Byproduct Byproduct (e.g., DCU) ActiveEster->Byproduct ResinPeptide Resin-Bound Peptide (Free N-terminal Amine) ResinPeptide->NewPeptide

Caption: Mechanism of peptide bond formation via carbodiimide activation.

Detailed Protocols for Synthesis

This section outlines a manual protocol for Boc-SPPS. All steps should be performed in a ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent / MaterialPurposeTypical Concentration / Amount
Merrifield ResinSolid support1.0 g (e.g., 0.5 mmol/g substitution)
Dichloromethane (DCM)Solvent for swelling, washing, reactionsAs needed
N,N-Dimethylformamide (DMF)Solvent for couplingAs needed
Trifluoroacetic Acid (TFA)Boc deprotection50% (v/v) in DCM
Diisopropylethylamine (DIEA)Neutralization5-10% (v/v) in DCM
Boc-Amino AcidsBuilding blocks3.0 eq. per coupling
This compound Special building block 3.0 eq. per coupling
DIC or DCCCoupling activator3.0 eq. per coupling
HOBtCoupling additive3.0 eq. per coupling
Anhydrous Hydrogen Fluoride (HF)Final cleavage & deprotection~10 mL / g of resin
AnisoleScavenger for HF cleavage5-10% (v/v) in HF
Diethyl Ether (cold)Peptide precipitationAs needed
Synthesis Workflow: A Step-by-Step Guide

The entire synthesis is a sequence of repeated cycles, one for each amino acid added.

start Start: Resin Swelling (DCM, 30 min) deprotection Step 1: Nα-Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralize Step 2: Neutralization (DIEA/DCM) wash1->neutralize wash2 Wash (DCM) neutralize->wash2 coupling Step 3: Amino Acid Coupling (Boc-AA, DIC/HOBt) wash2->coupling wash3 Wash (DCM, DMF) coupling->wash3 kaiser Kaiser Test wash3->kaiser kaiser->coupling Positive (Recouple) next_cycle Next Amino Acid kaiser->next_cycle Negative next_cycle->deprotection Repeat Cycle final_cleavage Final HF Cleavage next_cycle->final_cleavage Sequence Complete

Sources

Amide coupling protocols for 1-Boc-3-fluoro-3-azetidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Amide Coupling Protocols for 1-Boc-3-fluoro-3-azetidineacetic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the amide coupling of this compound, a valuable and structurally unique building block in modern medicinal chemistry. The presence of a fluorine atom on the strained azetidine ring introduces significant steric hindrance adjacent to the carboxylic acid moiety, presenting a notable challenge for standard amide bond formation. These application notes offer an in-depth analysis of the substrate's reactivity, a comparative evaluation of common coupling protocols, and detailed, field-proven methodologies. We move beyond simple step-by-step instructions to explain the causal-mechanistic rationale behind procedural choices, empowering researchers to troubleshoot and optimize these critical reactions. Protocols detailed include the standard EDC/HOBt method, the highly efficient HATU-mediated coupling, and an advanced acyl fluoride-based strategy for particularly challenging transformations.

The Challenge: Structural & Reactivity Considerations

This compound is an attractive design element for novel therapeutics due to the unique conformational constraints imposed by the azetidine ring and the metabolic stability often conferred by the fluorine atom. However, these same features create a sterically demanding environment around the reactive carboxyl group.

Key Challenges:

  • Steric Hindrance: The primary obstacle is the quaternary carbon center at the 3-position of the azetidine ring, which is directly attached to the acetic acid side chain. The presence of a fluorine atom and the rigid, four-membered ring structure significantly shield the carboxylic acid's electrophilic center. This bulk can slow or prevent the approach of the amine nucleophile, especially if the amine itself is hindered.[1][2]

  • Reactivity of Activated Intermediates: During the coupling process, the carboxylic acid is converted into a more reactive intermediate (e.g., an active ester or an O-acylisourea). The stability and reactivity of this intermediate are critical. In sterically congested environments, the rate of nucleophilic attack by the amine can be slow, potentially allowing the activated intermediate to degrade or participate in side reactions.[2][3]

Caption: Structure of this compound.

General Workflow & Selection of Coupling Reagents

The conversion of a carboxylic acid and an amine into an amide is not spontaneous and requires the activation of the carboxyl group to create a better electrophile.[4][5] The choice of coupling reagent is paramount and should be based on the steric and electronic properties of both coupling partners.

G cluster_start Reactants & Reagents cluster_process Reaction Process cluster_end Outcome Acid 1-Boc-3-fluoro-3- azetidineacetic acid Activation 1. Carboxylic Acid Activation (Formation of Active Ester) Acid->Activation Amine Primary or Secondary Amine (R-NH₂) Coupling 2. Nucleophilic Attack by Amine Amine->Coupling Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activation Base Non-nucleophilic Base (e.g., DIPEA, Et₃N) Base->Activation Activation->Coupling Product Desired Amide Product Coupling->Product Purification Aqueous Workup & Chromatography Product->Purification

Caption: General workflow for amide coupling reactions.

Recommended Coupling Protocols

Protocol 1: EDC/HOBt - The Standard Carbodiimide Approach

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), is a common and cost-effective choice.[6][7] The reaction proceeds through an O-acylisourea intermediate, which is susceptible to racemization and side reactions. HOBt acts as a scavenger to form a more stable HOBt-active ester, which then reacts with the amine.[8][9]

Causality: This method is suitable for couplings with unhindered primary amines where reaction times can be longer. For the title compound, its effectiveness may be limited, especially with secondary or sterically demanding amines, due to the slower rate of reaction with the HOBt ester.[3]

Detailed Methodology:

  • Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF, 0.1 M) at 0 °C, add the amine (1.1 eq) and HOBt (1.2 eq).

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Base Addition: If the amine is provided as a salt, or to facilitate the reaction, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and dilute with an organic solvent like ethyl acetate. Wash the organic layer successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: HATU - The High-Efficiency Uronium Salt Approach

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a superior reagent for challenging couplings.[10][11] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state via a neighboring group effect, accelerating the rate of amidation.[10]

Causality: For a sterically hindered substrate like this compound, HATU is the recommended starting point. Its high reactivity can overcome the steric barrier, leading to faster reaction times, higher yields, and applicability to a broader range of amines, including hindered ones.[12]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO_neg Carboxylate (R-COO⁻) RCOOH->RCOO_neg Base Base (DIPEA) Base->RCOOH - H⁺ HATU HATU Reagent O_Acyl O-Acylisouronium Salt (Unstable) HATU->O_Acyl Amine Amine (R'-NH₂) Amide Amide Product Amine->Amide RCOO_neg->O_Acyl + HATU OAt_Ester OAt-Active Ester O_Acyl->OAt_Ester Fast Rearrangement TMU Tetramethylurea (Byproduct) O_Acyl->TMU OAt_Ester->Amide + Amine HOAt HOAt (Byproduct) OAt_Ester->HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.[10][13][14]

Detailed Methodology:

  • Pre-activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester before the amine is introduced.

  • Amine Addition: Add a solution of the amine (1.05 eq) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by pouring it into a 5% aqueous LiCl solution and extract with ethyl acetate (3x). The LiCl wash helps to remove DMF.

  • Purification: Combine the organic layers and wash with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The byproduct, tetramethylurea, is water-soluble but can sometimes persist. Purification by silica gel chromatography is typically required.[12]

Protocol 3: Acyl Fluoride - The Advanced Strategy for Extreme Hindrance

For cases where both the acid and amine are exceptionally hindered, even HATU may fail.[3][15] In such scenarios, converting the carboxylic acid to an acyl fluoride in situ provides a powerful alternative.[16] Acyl fluorides are small, highly electrophilic, and less sterically demanding than other activated intermediates, allowing them to react where other methods do not succeed.[17]

Causality: This method is reserved for the most challenging couplings. Reagents like cyanuric fluoride or, more conveniently, modern reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or XtalFluor-E, can be used to generate the acyl fluoride under mild conditions.[18]

Detailed Methodology (Using TFFH):

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM or MeCN (0.1 M).

  • Fluorination: Add TFFH (1.2 eq) and a hindered base like 2,6-lutidine or DIPEA (2.5 eq). Stir at room temperature for 30-60 minutes to form the acyl fluoride.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture. If the reaction is sluggish at room temperature, it can be gently heated (e.g., to 40-50 °C).[1]

  • Reaction: Stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Perform a standard aqueous work-up as described in the previous protocols. Purify the resulting amide by column chromatography.

Comparative Summary

ParameterEDC/HOBtHATUAcyl Fluoride (TFFH)
Reactivity ModerateVery HighHigh
Suitability for Hindrance Low to ModerateHighVery High
Reaction Time Long (12-24 h)Fast (1-4 h)Moderate (2-12 h)
Cost LowHighHigh
Key Byproducts 1-Ethyl-3-(3-dimethylaminopropyl)urea (water-soluble)Tetramethylurea (water-soluble), HOAtTetramethylurea
Ease of Work-up StraightforwardGenerally straightforward, potential for persistent byproductsStraightforward
When to Use Cost-sensitive synthesis; simple, unhindered amines.First choice for hindered substrates; general-purpose high-efficiency coupling.Extremely hindered substrates where other methods have failed.

References

  • Wikipedia.
  • Common Organic Chemistry.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
  • ResearchGate.
  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]
  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
  • Royal Society of Chemistry.
  • National Center for Biotechnology Information.
  • YouTube.
  • University of Copenhagen Research Portal.
  • PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. [Link]
  • Organic & Biomolecular Chemistry Blog. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
  • ResearchGate.
  • Royal Society of Chemistry Publishing.
  • Fisher Scientific. Amide Synthesis. [Link]
  • amphoteros.
  • Aapptec. Coupling Reagents. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • National Center for Biotechnology Information. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. [Link]
  • ACS Publications.

Sources

Application Notes & Protocols: Strategic Boc Deprotection of 3-Fluoro-3-Azetidineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Overview: Navigating the Deprotection of a Strained, Fluorinated Scaffold

The 3-fluoro-3-azetidineacetic acid moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, four-membered ring provides a unique three-dimensional vector for molecular exploration, while the fluorine atom offers a powerful tool for modulating physicochemical properties such as pKa, lipophilicity, and metabolic stability. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for the azetidine nitrogen, owing to its general stability and acid-labile nature.[1]

However, the deprotection of this specific substrate class is not trivial. The process requires a nuanced understanding of the competing chemical pathways: the desired cleavage of the Boc group versus the potential acid-mediated degradation of the strained azetidine ring.[2][3] This guide provides a detailed examination of the underlying chemical principles, compares robust deprotection protocols, and offers field-proven insights to enable researchers to achieve high-yield, clean deprotection of these valuable building blocks.

The Dichotomy of the 3-Fluoro Substituent

The fluorine atom at the C3 position introduces a critical electronic effect. As a strongly electron-withdrawing group, it lowers the basicity of the azetidine nitrogen. This reduced basicity (a lower pKa) makes the nitrogen less susceptible to protonation, which is the requisite first step in acid-catalyzed ring-opening or decomposition pathways.[2][3] Consequently, 3-fluoroazetidine derivatives often exhibit enhanced stability under acidic conditions compared to their non-fluorinated analogs, a significant advantage during deprotection.[3]

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group proceeds via a well-established E1 elimination mechanism.[4][5][6] This process is highly efficient under strongly acidic conditions.

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or HCl.[6]

  • Carbocation Formation: This initial protonation destabilizes the carbamate, leading to its cleavage. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[5][6]

  • Decarboxylation & Amine Release: The carbamic acid rapidly decomposes into carbon dioxide (CO₂) gas and the free amine of the azetidine derivative.[1][5]

  • Salt Formation: In the acidic medium, the newly liberated, nucleophilic azetidine nitrogen is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Azetidine cluster_1 Protonation cluster_2 Cleavage & Intermediates cluster_3 Decarboxylation cluster_4 Final Product Boc_Azetidine R-N(Boc)-R' Protonated_Boc R-N(Boc-H+)-R' Boc_Azetidine->Protonated_Boc + H⁺ (from Acid) Carbocation t-Butyl Cation Protonated_Boc->Carbocation Cleavage Carbamic_Acid Carbamic Acid (R-NH(COOH)-R') Protonated_Boc->Carbamic_Acid Cleavage CO2 CO₂ (gas) Carbamic_Acid->CO2 Free_Amine Free Amine (R-NH-R') Carbamic_Acid->Free_Amine Amine_Salt Amine Salt (R-NH₂⁺-R' X⁻) Free_Amine->Amine_Salt + H⁺X⁻

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Protocols

The choice of acidic reagent is the most critical parameter in Boc deprotection. The two most reliable and widely adopted methods utilize Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in an ethereal solvent. The selection between them depends on the presence of other acid-labile functional groups in the molecule and the desired final salt form.

ParameterProtocol 1: TFA / DCMProtocol 2: 4M HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Conditions 20-50% TFA in Dichloromethane (DCM)4M solution in 1,4-Dioxane
Temperature 0°C to Room Temperature0°C to Room Temperature
Typical Time 30 minutes to 2 hours30 minutes to 4 hours
Advantages - High solvating power for many substrates.[6]- Volatile reagents are easily removed in vacuo.[7]- Very rapid and efficient cleavage.[1]- Often provides the crystalline hydrochloride salt directly.[8]- Can offer better selectivity for Boc vs. tert-butyl esters.[9][10][11]- Perceived as milder in some contexts.
Disadvantages - TFA is highly corrosive and requires careful handling.- Can cleave other highly acid-labile groups (e.g., Trityl, Pbf).[12]- Potential for trifluoroacetylation of the amine as a side reaction.[]- Dioxane is a peroxide-former and has a high freezing point.- Reagent is commercially supplied; concentration can vary.- May be slower than TFA for sterically hindered substrates.
Scavenger Use Recommended if substrate contains Trp, Met, Cys, or other sensitive groups. Common scavengers include TIS, H₂O, or Anisole.[6]Generally not required but can be included if side reactions are observed.
Azetidine Context The inherent stability of the 3-fluoroazetidine ring mitigates the risk of ring-opening with this strong acid.[3][14] Excellent for rapid, complete deprotection.A reliable alternative. The slower reaction rate can sometimes be beneficial for monitoring the reaction of sensitive substrates to prevent over-exposure to acid.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of strong, corrosive acids and volatile organic solvents. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

General Experimental Workflow

The workflow for both protocols is broadly similar, involving reaction setup, monitoring, work-up, and isolation.

Experimental_Workflow Start Start: Boc-Protected Azetidine Dissolve 1. Dissolve Substrate in Anhydrous Solvent Start->Dissolve Cool 2. Cool Reaction to 0 °C (Ice Bath) Dissolve->Cool Add_Acid 3. Add Acidic Reagent (TFA or HCl/Dioxane) Cool->Add_Acid Stir 4. Stir at 0 °C to RT Monitor by TLC/LC-MS Add_Acid->Stir Check Reaction Complete? Stir->Check Check->Stir No Evaporate 5. Concentrate Under Reduced Pressure Check->Evaporate Yes Triturate 6. Triturate with Ether to Precipitate Salt Evaporate->Triturate Isolate 7. Isolate Product (Filtration or Decanting) Triturate->Isolate Dry 8. Dry Under High Vacuum Isolate->Dry End Finish: Deprotected Azetidine Salt Dry->End

Figure 2: Standard workflow for Boc deprotection experiments.
Protocol 1: Deprotection using TFA in DCM

This method is highly effective for complete and rapid removal of the Boc group.[6][7]

Materials:

  • N-Boc-3-fluoro-3-azetidineacetic acid derivative

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Round-bottom flask with stir bar

  • Ice bath

  • Rotary evaporator

  • High vacuum line

Procedure:

  • Preparation: To a clean, dry round-bottom flask containing the N-Boc protected azetidine derivative (1.0 eq), add anhydrous DCM to achieve a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until the internal temperature reaches 0-5 °C.

  • Acid Addition: Slowly add TFA (5-10 eq, typically as a 25-50% v/v solution in DCM) to the stirring solution. Effervescence (CO₂ evolution) should be observed.[5]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction for the disappearance of starting material by TLC or LC-MS. A typical reaction time is 1-2 hours. For TLC, visualize with a ninhydrin stain, which will produce a colored spot for the newly formed primary or secondary amine.[6]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Caution: Use a base trap (e.g., NaOH pellets) to neutralize the acidic vapors.

  • Isolation: To the resulting oil or solid, add a sufficient volume of cold, anhydrous diethyl ether. Stir or sonicate the mixture vigorously. This will cause the desired amine trifluoroacetate salt to precipitate.

  • Final Product: Collect the solid product by vacuum filtration, wash with additional cold ether, and dry under high vacuum to yield the final product.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This is a classic and reliable method, often favored in peptide chemistry for its selectivity.[8][9][10]

Materials:

  • N-Boc-3-fluoro-3-azetidineacetic acid derivative

  • 4.0 M Hydrogen Chloride in 1,4-Dioxane (commercially available)

  • Diethyl ether (Et₂O), anhydrous

  • Round-bottom flask with stir bar

  • Ice bath

  • Rotary evaporator

  • High vacuum line

Procedure:

  • Preparation: Place the N-Boc protected azetidine derivative (1.0 eq) in a clean, dry round-bottom flask.

  • Acid Addition: At room temperature or at 0 °C (for sensitive substrates), add the solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl). The substrate may dissolve directly in the reagent.

  • Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times typically range from 30 minutes to 4 hours.[8]

  • Work-up: Remove the solvent and excess HCl under reduced pressure. If the product has already precipitated, this step may be omitted, and one can proceed directly to filtration.

  • Isolation: If the product remains in solution, concentrate the mixture in vacuo. Add cold, anhydrous diethyl ether to the residue to induce precipitation of the hydrochloride salt.

  • Final Product: Collect the solid by vacuum filtration, wash thoroughly with cold ether to remove any non-polar impurities, and dry under high vacuum.

Troubleshooting & Final Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of acid or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Product Degradation: If degradation is observed (e.g., appearance of multiple spots on TLC), perform the reaction at 0 °C for the entire duration. The enhanced stability of the 3-fluoroazetidine ring makes this less likely, but it is a key parameter to control for sensitive substrates.[2]

  • Orthogonal Protection: The Boc group is cleaved under conditions that typically leave benzyl (Bn), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups intact, making it an excellent component of an orthogonal protection strategy.[12][15][16] However, TFA will cleave highly acid-labile groups like trityl (Trt) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[12] HCl in dioxane is generally more compatible with tert-butyl esters than TFA is.[10][11]

By understanding the interplay between the stability of the strained ring and the mechanism of Boc cleavage, researchers can confidently and efficiently deprotect these valuable fluorinated building blocks, accelerating progress in drug discovery and development.

References

  • Technical Support Center: Azetidine Compound Stability. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1d3X2zRvG1IlwVC_GRTin2jRQRxBdANT5k4dGN8HJ_0FNR2FZM9JhyjHF8XYVe7emxDTLjfH509lL1G_Nq-zuXZUxSGBKkb2D6OyH_offGkaYObMysp583bTdODgjLvyDIEc3BtnPfjDCzeDeiWV6x6pjjR5U50uAuF9zJDSgwudBkVJ8N8BMs6nlVZ58S0-Xjw==]
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). Journal of Peptide Research, 58(4), 338-41. [URL: https://pubmed.ncbi.nlm.nih.gov/11737895/]
  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj-xVVofVwKz50H4sTy1Icu05QjDd6q6fHJmZ27h4JQSFelTwGhz00LkrGCKFIpyhMZ8qcboVowWKTrHcAo2Npwc1kyfTSn-exDdoZLBqBGNSx8Ue_Z19jQ6Iw8iG1bpvmHkuQyxr7i4NgkqtsWq1oZTVTzOXwNfRu2KZaFf6OzkdTH4iw5XcvIEToV7zdnVXHUXDWKbn-sgCN19Y5NXKZe2oBPYiSaugp32be]
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [URL: https://www.researchgate.net/publication/11546259_Fast_efficient_and_selective_deprotection_of_the_tert-butoxycarbonyl_Boc_group_using_HCl-dioxane_4_m]
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (2001). University of Arizona. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB-o7IvryVqN6z4QXDNuThMgQm4SbHJcsy1QbBGqXSOCa21af2FB_oc4UqyqIr7gw9FxkzenAoPIwmcxvq8MQKWjYkkPXdCT0Rc_9ACF2FbnKyXmYpGHf2_ZBT3QXDfRlVpKVHHoMduZpZwgxYF28XtdRqY5VXl1fLsdXZtzLEpZCQtlHcaFcnWqthjQLX0WDOO8BzX3W5rKwwffLK-KMWWcDX3VKsPExA]
  • Studies on the Synthesis of Thiazolines and Thiazoles from Amino Acids. (2013). Heteroletters, 3(4), 415-426. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS_ex7EBM4F18QWrupZXwYi1ojPudDOB8y9rOS3AzZtQ9wvNuX7IGF-fteHu8euyAYox3Xpp4YmRroS2s_X50VrJPvTS1baanFtAlbEEFFAXZXwsnZ33Mk9yS_uM8rxTmaj8yPg4Gy]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8482181/]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00402]
  • Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. (2025). ResearchGate. [URL: https://www.researchgate.
  • Method and compositions for removing acid-labile protecting groups. (2014). Google Patents. [URL: https://patents.google.
  • The synthetic method of 3 fluoro azetidine derivatives. (2016). Google Patents. [URL: https://patents.google.
  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-deprotection-tfa-mechanism.shtm]
  • A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. (2012). The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3594348/]
  • Protecting group. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]
  • A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. (2012). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo302065u]
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [URL: https://researchonline.ljmu.ac.uk/id/eprint/21984/]
  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/382846931_3-Fluoro-azetidine_Carboxylic_Acids_and_transtrans-34-Difluoroproline_as_Peptide_Scaffolds_Inhibition_of_Pancreatic_Cancer_Cell_Growth_by_a_Fluoroazetidine_Iminosugar]
  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. [URL: https://jk-sci.com/boc-protection-and-deprotection]
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2019). Molecules, 24(23), 4309. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6929007/]
  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq8mIlvIyzUC6SQhbMTyn9WrRgVGl0_n4FW9QOPkBLaJvPRq-BqvngwjgrPezIpk-WtaOp6BgDOh5rlqjxBkfoNymJHTxFRJww-t6TsxaCwEc2AY6XIg5Ma45XkNEVWNJY_0Wg-ZXhmPtBW9dwizcV37cLnObRC9WHoinN10TaDTuWdHSHh2d-lfeuiYFu-cOdnWXIPlsbk6ikRXRmy-5R5iDG4A==]
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[17]. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-3-fluoroazetidine-carboxylic-acid-and-3-4-difluoroproline-24_fig5_337771742]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d0cs01127j]
  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4zONK80eIMOAe6vxI4hxxtzXmzy7RVA68VPH1DA_7NlIVKcL3IsuhyPkGLb9oj-mr09vz2OFg9nVp9ov1EHgTQwLDBPnvOHWh0zBU4Ps68K-bSs59SXXpmKAAXJDLenrBHdWA82USQAFI9pTOGrHBS1MkEfF69PmG-Owk2KagSMpKnxgJ]
  • Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. [URL: https://www.youtube.
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019). Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00522]
  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-deprotection-tfa-examples.shtm]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. [URL: https://www.linkedin.com/pulse/protecting-group-strategies-complex-molecule-synthesis-medicinal-w3jtf]
  • Strategies for the functionalization of azetidine-containing... (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Strategies-for-the-functionalization-of-azetidine-containing-macrocycles-For-conditions_fig3_378037340]
  • A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK9bSIRtGN49LwWCgsIiaTFokOtGjvwFKBX9eFXaG92tBfsb4ybWc6YUBojVEL8p1MzwbKIhY6UcOBO_bz-ugpVX3wjZo1pdlzLsqdEFpkh3oD6RgldsBdZoFTruTv2YCsd4xdCEHOgyMnnCt91DeZZsfNCzPYH6VZbwJMRh4lP32OaQkRgRa6XOLnI-L-aRFIzv1BX4y-RadfL7oGo2H3dTBa-cAD6D4NNsCx3uokelw=]
  • TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of... (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/329775086_TFA-mediated_N-Boc_deprotectionintramolecular_N-acylation_reaction_of_oxoindole-derived_a-aryl-b-amino_acids]
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [URL: https://researchonline.ljmu.ac.uk/id/eprint/21984/1/Synthesis%20and%20Functionalization%20of%20Azetidine-Containing%20Small%20Macrocyclic%20Peptides.pdf]
  • BOC-amino acids. (n.d.). BOC Sciences. [URL: https://www.bocsci.com/boc-amino-acids-list-100.html]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-Fluoroazetidine Scaffolds into Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Judicious fluorination can influence metabolic stability, membrane permeability, pKa, and binding affinity.[1] Concurrently, small, strained heterocyclic scaffolds like azetidines have gained prominence as "bioisosteres" or replacements for more common groups, providing novel three-dimensional exit vectors and improving properties such as polarity and solubility.[2]

The 3-fluoroazetidine motif represents a powerful convergence of these two strategies. This building block combines the conformational rigidity and favorable polarity of the azetidine ring with the unique electronic properties of fluorine. Its incorporation can profoundly and predictably alter the characteristics of a parent molecule, making it an invaluable tool for lead optimization in drug discovery.[3][4] This guide provides a detailed overview of the strategic rationale, synthetic protocols, and practical considerations for incorporating 3-fluoroazetidine scaffolds.

Part 1: The Scientific Rationale — Understanding the Physicochemical Impact

The decision to incorporate a 3-fluoroazetidine scaffold is driven by its ability to predictably modulate key drug-like properties. The strong inductive effect of the fluorine atom, positioned on the C3 carbon, is the primary driver of these changes.

Causality Behind Key Physicochemical Shifts:

  • Basicity (pKa) Attenuation: The most significant electronic consequence of C3-fluorination is the reduction of the basicity of the azetidine nitrogen. The electron-withdrawing fluorine atom pulls electron density away from the nitrogen, making its lone pair less available for protonation. This is a critical consideration for medicinal chemists, as tuning the pKa of a basic nitrogen can dramatically impact solubility, off-target activity (e.g., hERG binding), and cell permeability.[4][5]

  • Lipophilicity (LogP) Modulation: The effect of fluorine on lipophilicity is highly context-dependent.[5] While a single fluorine atom can subtly increase the LogP of a molecule, its influence within the polar azetidine ring often serves to modulate the local electronic environment and hydrogen bonding potential. This can either increase or decrease the overall LogP, providing a mechanism to fine-tune a compound's position in optimal lipophilicity space for its target.[4]

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Introducing a fluorine at the C3 position can serve as a "metabolic shield," blocking potential sites of oxidation by cytochrome P450 enzymes that would otherwise occur at that position.[6]

  • Conformational Control: The rigid four-membered ring of azetidine provides well-defined exit vectors for substituents. Fluorination generally does not cause major conformational changes but can influence subtle intramolecular interactions, such as hydrogen bonds, which can impact target engagement.[4]

Data Presentation: Comparative Physicochemical Properties

The following table illustrates the expected shifts in properties when incorporating a 3-fluoroazetidine moiety in place of a more common group, such as a piperidine or a non-fluorinated azetidine.

PropertyParent Scaffold (e.g., Azetidine)3-Fluoroazetidine AnalogRationale for Change
pKa of Ring Nitrogen ~8.5 - 9.5~6.5 - 7.5Strong inductive electron withdrawal by fluorine reduces the basicity of the nitrogen lone pair.[4][5]
Calculated LogP VariableContext-Dependent ShiftFluorine's effect is complex; it can alter local dipole moments and hydrogen bond accepting capacity.[5]
Metabolic Stability Potential C-H oxidationIncreased at C3 positionThe strength of the C-F bond prevents enzymatic oxidation at that site.[6]
Aqueous Solubility VariableOften ImprovedThe combination of polarity and reduced basicity can lead to improved solubility at physiological pH.

Part 2: Synthetic Strategies and Detailed Protocols

The incorporation of the 3-fluoroazetidine scaffold can be broadly approached in two ways: (1) using 3-fluoroazetidine itself as a nucleophile, or (2) employing a pre-functionalized 3-fluoroazetidine building block. The choice of strategy depends on the desired point of attachment.

Synthetic_Strategy_Decision start Desired point of molecular attachment? on_N Attachment to Azetidine Nitrogen (N1) start->on_N on_C3 Attachment to Azetidine Carbon (C3) start->on_C3 strategy_N Strategy 1: Use 3-Fluoroazetidine as a Nucleophile on_N->strategy_N strategy_C3 Strategy 2: Use a C3-Functionalized Building Block on_C3->strategy_C3 example_N Examples: - Nucleophilic Aromatic Substitution (SNAr) - Reductive Amination - Nucleophilic Acyl Substitution strategy_N->example_N example_C3 Examples: - Amide coupling with 3-fluoroazetidine-3-carboxylic acid - Transformations of 3-fluoroazetidine-3-carbonitrile strategy_C3->example_C3

Caption: Decision workflow for selecting the appropriate synthetic strategy.
Strategy 1: 3-Fluoroazetidine as a Nucleophile

This is the most common approach when the new bond is formed at the azetidine nitrogen. The commercially available 3-fluoroazetidine hydrochloride salt is typically used.[7][8][9] The free base is generated in situ using a non-nucleophilic base to drive the reaction with a suitable electrophile.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Electron-Deficient Heteroaryl Chloride

This protocol describes the coupling of 3-fluoroazetidine with a generic electron-deficient heteroaryl chloride, a common reaction in the synthesis of kinase inhibitors and other targeted therapeutics.

SNAr_Workflow reagents Reactants: - Heteroaryl-Cl (1.0 eq) - 3-Fluoroazetidine HCl (1.2 eq) - DIPEA (3.0 eq) reaction Reaction Conditions: - Solvent: DMSO or NMP - Temperature: 80-120 °C - Time: 4-16 h reagents->reaction workup Workup & Purification: - Aqueous extraction - Chromatography (Silica or RP-HPLC) reaction->workup product Final Product: 3-Fluoroazetidinyl-Heteroaryl workup->product

Caption: General experimental workflow for SNAr reactions.

Materials:

  • Electron-deficient (hetero)aryl chloride (1.0 eq)

  • 3-Fluoroazetidine hydrochloride (1.2 eq)[7][8]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel with stir bar and nitrogen inlet

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Nitrogen), add the (hetero)aryl chloride (1.0 eq) and 3-fluoroazetidine hydrochloride (1.2 eq).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Base Addition: Add DIPEA (3.0 eq) to the suspension.

    • Expert Insight: DIPEA is a bulky, non-nucleophilic base. It is crucial for neutralizing both the HCl salt of the azetidine and the HCl generated during the SNAr reaction without competing as a nucleophile itself.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash sequentially with water and saturated brine to remove residual DMSO and salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the desired 3-fluoroazetidinyl-substituted molecule.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Strategy 2: Using C3-Functionalized Building Blocks

When the desired connection point is the C3 carbon of the azetidine ring, a pre-functionalized building block is required. Versatile intermediates like N-Boc-3-fluoroazetidine-3-carboxylic acid or N-Boc-3-fluoroazetidine-3-carbonitrile are excellent starting points.[10][11]

Protocol 2: Amide Bond Formation using N-Boc-3-fluoroazetidine-3-carboxylic acid

This protocol details a standard peptide coupling reaction to form an amide bond, a key transformation in many pharmaceutical syntheses.

Materials:

  • Primary or secondary amine (1.0 eq)

  • N-Boc-3-fluoroazetidine-3-carboxylic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In a dry reaction vessel, dissolve N-Boc-3-fluoroazetidine-3-carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature to form the activated ester.

    • Expert Insight: Pre-activation of the carboxylic acid with a coupling reagent like HATU is essential for efficient amide bond formation, minimizing side reactions.

  • Amine Addition: To the activated ester solution, add the amine (1.0 eq) followed by DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: a. Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection (if required): The Boc protecting group can be removed under standard acidic conditions (e.g., 4M HCl in Dioxane or Trifluoroacetic acid in Dichloromethane) to reveal the secondary amine of the azetidine for further functionalization.

Conclusion

The 3-fluoroazetidine scaffold is a highly valuable building block for modern drug discovery. Its strategic incorporation allows for the precise tuning of critical molecular properties, including basicity, lipophilicity, and metabolic stability. By understanding the underlying physicochemical principles and mastering the reliable synthetic protocols outlined in this guide, researchers can effectively leverage this unique moiety to optimize lead compounds and accelerate the development of next-generation therapeutics.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). [Link]
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline.
  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
  • New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. PubMed. [Link]
  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. [Link]
  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). [Link]
  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
  • Propose mechanisms for the nucleophilic acyl substitutions to form... Pearson+. [Link]
  • Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. National Institutes of Health (NIH). [Link]

Sources

Application Note: Strategies for the Efficient Amide Coupling of 1-Boc-3-fluoro-3-azetidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-3-fluoro-3-azetidineacetic acid is a valuable, conformationally constrained building block in medicinal chemistry, prized for its ability to introduce unique structural and physicochemical properties into drug candidates.[1][2] However, its unique structure, featuring a strained azetidine ring and an electron-withdrawing fluorine atom at a quaternary center, presents significant challenges for standard amide bond formation protocols.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of coupling this substrate. We will delve into the substrate's inherent reactivity, offer a comparative analysis of common coupling reagents, and provide detailed, validated protocols to achieve high-yield, high-purity amide products.

Introduction: The Significance and Challenges of a Unique Building Block

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] Azetidines, as small, strained heterocyclic scaffolds, are increasingly used as bioisosteres for larger rings or acyclic fragments, often imparting improved solubility and novelty to molecular structures.[2] this compound combines these features, offering a structurally rigid scaffold with a strategically placed fluorine atom.

Despite its potential, the coupling of this acid is non-trivial due to two primary factors:

  • Steric Hindrance: The carboxylic acid moiety is attached to a quaternary carbon, which is part of a rigid four-membered ring. This sterically demanding environment can significantly impede the approach of both the activating agent and the incoming amine nucleophile.[6]

  • Electronic Effects: The strongly electron-withdrawing fluorine atom can decrease the nucleophilicity of the carboxylate upon deprotonation, potentially slowing the initial activation step with the coupling reagent.[3]

These factors necessitate a careful selection of coupling reagents and optimized reaction conditions to avoid common pitfalls such as low conversion, slow reaction rates, and the formation of side products.[7]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully forming an amide bond with this compound.[8] Reagents are broadly categorized into carbodiimides and onium salts (uronium/phosphonium).

2.1 Carbodiimides (e.g., EDC, DIC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[9] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[10] However, this intermediate is prone to side reactions, including rearrangement to an unreactive N-acylurea.[7][11]

To mitigate these side reactions and reduce racemization, additives are essential.[12]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt traps the O-acylisourea to form a more stable active ester. However, its use is now restricted in some regions due to its explosive properties.[12]

  • OxymaPure® (Ethyl cyano(hydroxyimino)acetate): A safer and often more effective alternative to HOBt, Oxyma enhances coupling rates and suppresses side reactions without the associated safety concerns.[12][13]

For a sterically hindered substrate like this compound, using a carbodiimide without an additive is strongly discouraged. The combination of EDC·HCl with OxymaPure is a viable, water-soluble option that facilitates easier workup.[14][15]

2.2 Onium Salts (e.g., HATU, HBTU, PyBOP)

Onium salts are generally more powerful and faster-acting than carbodiimide-based systems, making them highly suitable for challenging couplings.[6][12]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard for difficult couplings.[16] HATU is based on the superior HOAt (1-hydroxy-7-azabenzotriazole) leaving group. The pyridine nitrogen in the HOAt core is believed to accelerate the reaction through neighboring group participation, stabilizing the transition state.[16]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective reagent, though generally considered slightly less reactive than HATU for highly hindered systems.[12]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent that is also very effective. A key advantage is that it does not possess a reactive center that can lead to guanidinylation of the free amine, a potential side reaction with uronium salts like HATU and HBTU.[12][17]

For this compound, onium salt reagents, particularly HATU, are highly recommended to overcome the combined steric and electronic hurdles.

Data Summary: Reagent Selection Guide
Reagent ClassExample(s)Recommended for this Substrate?Key AdvantagesKey Disadvantages
Carbodiimides EDC, DICWith Additives OnlyCost-effective; water-soluble byproducts (EDC).[10]Slower; prone to side reactions (N-acylurea formation) without additives.[7][11]
Additives OxymaPure, HOBtEssential with CarbodiimidesSuppress side reactions and racemization; increase efficiency.[12]Adds cost and complexity; HOBt has safety concerns.[12]
Onium (Uronium) HATU, HBTUHighly Recommended High reactivity; fast reaction times; excellent for hindered substrates.[6][16]Higher cost; potential for guanidinylation side product.[17][18]
Onium (Phosphonium) PyBOPRecommendedHigh reactivity; no guanidinylation side product.[12]Higher cost; byproduct removal can be challenging.
Visualization of Key Processes
Generalized Amide Coupling Workflow

The diagram below illustrates the typical laboratory workflow for the coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Acid (1.0 eq) & Base (e.g., DIPEA, 2.0 eq) in Anhydrous Solvent (DMF) prep_reagent Add Coupling Reagent (e.g., HATU, 1.1 eq) prep_acid->prep_reagent Stir ~5-15 min (Pre-activation) add_amine Add Amine (1.2 eq) prep_reagent->add_amine react Stir at RT (2-12 h) add_amine->react monitor Monitor by LC-MS/TLC react->monitor quench Quench with H2O monitor->quench extract Extract with Organic Solvent (EtOAc) quench->extract wash Aqueous Washes (e.g., aq. LiCl, brine) extract->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify

Caption: General experimental workflow for amide coupling.

Mechanism of HATU-Mediated Coupling

This diagram shows the activation of the carboxylic acid by HATU and subsequent aminolysis.

G Acid R-COOH (1-Boc-3-fluoro-3- azetidineacetic acid) ActiveEster OAt Active Ester (R-CO-OAt) Acid->ActiveEster 1. Deprotonation 2. Attack on HATU Base Base (DIPEA) Base->Acid HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU Liberates Amide Amide Product (R-CO-NHR') ActiveEster->Amide 3. Nucleophilic Attack Amine R'-NH2 Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt Liberates

Caption: Simplified mechanism of HATU activation and coupling.

Detailed Experimental Protocols

The following protocols have been optimized for the coupling of this compound with a generic primary or secondary amine.

Protocol 1: High-Efficiency Coupling with HATU

This is the recommended method for achieving the highest yields and reaction rates, especially with less reactive or sterically hindered amines.[19]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid. A color change may be observed.

  • Add the amine (1.1 - 1.5 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC until the starting acid is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[19]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Cost-Effective Coupling with EDC/OxymaPure

This method provides a balance between cost and efficiency and is suitable for less demanding applications or when scaling up the reaction.[14]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure® (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M aqueous HCl

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq), OxymaPure® (1.2 eq), and the amine (1.1 - 1.2 eq).

  • Dissolve the components in anhydrous DCM or DMF (approx. 0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with the chosen organic solvent (DCM or EtOAc).

  • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling reagent. 2. Inactive reagents (hydrolyzed). 3. Steric hindrance from amine partner.1. Switch from EDC/Oxyma to HATU.[6] 2. Use fresh, high-purity reagents and anhydrous solvents. 3. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. Use a higher excess of the amine and coupling reagent.
Slow Reaction Rate Steric hindrance of the substrate.Use a more potent coupling reagent like HATU.[16] Consider using a less polar solvent like DCM if solubility allows, or increase the concentration.
Formation of Guanidinium Side Product Reaction of excess uronium salt (HATU, HBTU) with the amine nucleophile.[17][18]Pre-activate the acid with the coupling reagent for 10-15 minutes before adding the amine. Avoid a large excess of the coupling reagent. Alternatively, switch to a phosphonium salt like PyBOP.[12]
Difficulty Removing Byproducts Water-soluble byproducts (e.g., tetramethylurea, EDC-urea) trapped in the organic phase.For DMF reactions, perform multiple washes with aqueous LiCl solution. For EDC reactions, ensure aqueous washes are thorough to remove the urea byproduct.
Conclusion

The successful amide coupling of this compound is readily achievable with a rational approach to reagent selection and protocol optimization. Due to the substrate's inherent steric and electronic properties, high-potency onium salt reagents such as HATU are strongly recommended for achieving efficient and clean conversions. For routine or large-scale synthesis, a well-optimized protocol using the safer and cost-effective EDC/OxymaPure system can also provide excellent results. By following the detailed protocols and troubleshooting advice presented in this note, researchers can confidently incorporate this valuable fluorinated building block into their synthetic programs.

References
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025, August 7). ResearchGate.
  • Al-Faiyz, Y. S. S., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications.
  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. (n.d.). ResearchGate.
  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 764-770. [Link]
  • Khattab, S. N., et al. (2015). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. Luxembourg Bio Technologies.
  • Chaume, G., et al. (2013). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC - NIH.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022, June 7). ACS Publications.
  • Wang, J., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.
  • Ghaffari, M. F., et al. (2019). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC - NIH.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[4]. (n.d.). ResearchGate.
  • HATU. (n.d.). Wikipedia.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube.
  • Taly, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50666-50672. [Link]
  • Synthetic method of 3 fluoro azetidine derivatives. (2017). Google Patents.
  • EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis. (2025, August 6). ResearchGate.
  • Baron, A., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 74(5), 2250-2253. [Link]
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022, February 9). ACS Omega.
  • Holzer, M., & O'Hagan, D. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10056-10143. [Link]
  • Boche, C., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024, February 15). NIH.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). PMC - NIH.
  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC - NIH.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Peptide Science

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and materials science. Among these, fluorinated amino acids (FAAs) have emerged as exceptionally powerful tools.[1] While nature sparingly uses fluorine, synthetic chemists have embraced it to modulate the properties of bioactive molecules.[2][] Introducing fluorine, the most electronegative element, into an amino acid side chain can profoundly alter a peptide's physicochemical and biological properties.[4][5]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of FAAs into peptides using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). The strategic benefits of peptide fluorination include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic cleavage, increasing the peptide's in vivo half-life.[][6]

  • Modulated Bioactivity: Fluorination can alter a peptide's conformation, hydrophobicity, and electronic profile, leading to fine-tuned binding affinities for biological targets.[6][7][8]

  • Improved Pharmacokinetic Properties: Increased lipophilicity can enhance membrane permeability and overall bioavailability.[7][9]

  • Unique Structural Control: Strategic fluorination, particularly in proline residues, can enforce specific secondary structures like β-turns or polyproline helices, which are critical for biological recognition.[8][10]

  • Biophysical Probes: The 19F atom serves as a sensitive NMR probe for studying peptide-protein interactions and conformational dynamics without isotopic labeling.[2][]

However, the unique electronic properties of fluorine also introduce significant synthetic challenges. The electron-withdrawing nature of fluorinated side chains can decrease the reactivity of the N-terminal amine, complicating the standard SPPS workflow.[7][10] This guide addresses these challenges head-on, providing field-proven protocols and explaining the chemical rationale behind each step to ensure reproducible success.

The Impact of Fluorination on Amino Acid Properties

Understanding the fundamental changes fluorine imparts on an amino acid is crucial for rational peptide design and troubleshooting synthesis. The primary effects stem from fluorine's high electronegativity and the steric bulk of fluorine atoms or fluoroalkyl groups.

PropertyStandard Amino Acid (e.g., Leucine)Fluorinated Amino Acid (e.g., 5,5,5-Trifluoroleucine)Causality & Implication
Hydrophobicity/Lipophilicity Moderately hydrophobicSignificantly more hydrophobicFluorine is "lipophilic but not hydrophobic." It repels water but does not engage in the same van der Waals interactions as hydrocarbons. This "fluorous effect" can drive unique protein folding and interactions.[4][7]
pKa of Amine/Carboxyl Groups Standard range (pKa ~9-10 for NH₂, ~2 for COOH)Lower pKa (more acidic)The strong inductive electron-withdrawing effect of fluorine stabilizes the conjugate base, making both the amino and carboxyl groups more acidic.
Amine Nucleophilicity HighReducedThe electron-withdrawing effect pulls electron density away from the α-amine, making it a weaker nucleophile. This is a primary cause of difficult coupling reactions in SPPS.[7]
Conformational Preference Governed by standard steric and electronic effects.Can induce specific rotameric preferences or secondary structures.Fluorine substitution can create strong gauche effects or steric constraints that favor specific side-chain and backbone conformations.[8][10]
Proteolytic Stability Susceptible to cleavage at specific recognition sites.Increased resistance to proteases.The C-F bond sterically and electronically shields the peptide backbone from enzymatic hydrolysis.[6][11]

Core Challenges and Strategic Solutions in SPPS

The primary obstacle in the SPPS of fluorinated peptides is the reduced nucleophilicity of the N-terminal amine of the FAA residue once it has been coupled to the growing peptide chain. This sluggish reactivity can lead to incomplete coupling of the subsequent amino acid, resulting in deletion sequences and difficult purifications.

To overcome this, a multi-pronged strategy is required, focusing on optimizing the coupling reaction.

Workflow for SPPS Incorporating Fluorinated Amino Acids

The standard Fmoc-SPPS cycle is adapted to ensure complete reactions at the critical coupling step.

SPPS_Workflow Start Start: Resin with Fmoc-protected Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-FAA-OH + Activator) Wash1->Coupling Monitoring Monitor Coupling (e.g., Ninhydrin Test) Coupling->Monitoring Wash2 4. DMF Wash Capping 5. Optional: Capping (Acetic Anhydride) Wash2->Capping End Repeat Cycle or Proceed to Cleavage Wash2->End Skip Capping Capping->End Monitoring->Wash2 Negative Test (Complete) Incomplete Incomplete Coupling Monitoring->Incomplete Positive Test Recouple Recouple Incomplete->Recouple Action Recouple->Monitoring

Caption: Modified Fmoc-SPPS cycle for incorporating fluorinated amino acids (FAAs).

Coupling Reagent Selection: The Key to Success

Standard coupling reagents like DCC or DIC may not be sufficiently reactive to overcome the energy barrier of coupling to a sterically hindered or electronically deactivated amine.[12] Therefore, more potent activating agents are required.

Reagent ClassExamplesMechanism & RationaleRecommendation
Carbodiimides DCC, DICForm O-acylisourea active ester. Relatively low reactivity.Not recommended for coupling after an FAA residue. Can be used for coupling the FAA itself to a standard peptide chain.[13][14]
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUForm an activated ester (OBt or OAt ester) that is highly reactive and less prone to racemization.[13]Highly Recommended. HATU is often the reagent of choice due to the superior reactivity and racemization suppression of the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group.[15]
Phosphonium Salts PyBOP, PyAOPForm an activated phosphonium ester. Highly reactive but can be more expensive.Recommended. PyBOP is a robust alternative to uronium salts, especially for difficult couplings.[15]
Pre-formed Active Esters PFP EstersPentafluorophenyl (PFP) esters are highly reactive due to the electron-withdrawing nature of the PFP group. They can be generated in situ or used as stable, isolable reagents.[16]Excellent for difficult sequences. Particularly useful for sterically hindered amino acids and minimizing racemization.[16]

Expert Insight: For coupling an amino acid immediately following an FAA in the sequence, always use a high-potency uronium or phosphonium reagent like HATU or PyBOP. A double coupling protocol is often warranted to drive the reaction to completion.

Detailed Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale using a standard Fmoc/tBu strategy. Adjust volumes accordingly for different scales. The resin used is a Rink Amide resin, which will yield a C-terminal amide upon cleavage.[17]

Protocol 1: Fmoc-SPPS of a Model Fluorinated Peptide

Model Sequence: Ac-Tyr-Gly-Gly-Phe-(L-4-F-Phe)-NH₂ (Where L-4-F-Phe is L-4-Fluorophenylalanine)

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-L-4-Fluorophenylalanine-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Kaiser Test Kit (Ninhydrin) or other qualitative test for primary amines.

  • Acetic Anhydride

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling:

    • Place 125-200 mg of Rink Amide resin (0.1 mmol) in a fritted reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF. Agitate for 10 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-L-4-F-Phe-OH:

    • In a separate vial, pre-activate the amino acid:

      • Fmoc-L-4-F-Phe-OH (0.4 mmol, 4 eq.)

      • HATU (0.39 mmol, 3.9 eq.)

      • Dissolve in 2 mL of DMF.

      • Add DIPEA (0.8 mmol, 8 eq.).

      • Let the solution stand for 1-2 minutes.

    • Add the activation solution to the drained resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the reaction solution.

    • Wash the resin with DMF (5 x 5 mL).

  • Monitoring and Recoupling (If Necessary):

    • Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.

    • Negative Result (beads are colorless/yellow): Coupling is complete. Proceed to Step 6.

    • Positive Result (beads are dark blue): Coupling is incomplete. Repeat the coupling step (Step 3) with fresh reagents for another 1-2 hours.

  • Optional Capping:

    • To block any unreacted free amines and prevent deletion sequences, perform a capping step.

    • Add a solution of 5% acetic anhydride and 6% DIPEA in DMF (5 mL) to the resin.

    • Agitate for 15 minutes. Drain and wash with DMF (3 x 5 mL).

  • Chain Elongation (Repeating the Cycle):

    • Repeat the synthesis cycle (Deprotection -> Wash -> Coupling -> Wash) for the remaining amino acids (Phe, Gly, Gly, Tyr).

    • Critical Point: For the coupling of Fmoc-Phe-OH onto the 4-F-Phe residue, use the same robust HATU activation protocol and perform a mandatory Kaiser test to ensure completion. A double coupling is strongly recommended here.

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal Tyrosine, wash the resin with DMF.

    • Perform the capping procedure as described in Step 5 to acetylate the N-terminus.

    • Wash the final peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Global Deprotection

CAUTION: This procedure uses Trifluoroacetic Acid (TFA), which is highly corrosive. Perform all steps in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Trifluoroacetic Acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

Procedure:

  • Prepare Cleavage Cocktail:

    • Prepare Reagent K: TFA / Water / TIS (95% / 2.5% / 2.5% v/v).[18] TIS is a scavenger used to trap reactive cations generated from side-chain protecting groups (like tBu from Tyr), preventing side reactions.

    • For 10 mL of cocktail: 9.5 mL TFA, 0.25 mL Water, 0.25 mL TIS.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a reaction vessel.

    • Add 5-10 mL of the cleavage cocktail per 0.1 mmol of peptide.

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the TFA solution away from the resin beads into a 50 mL centrifuge tube.

    • Wash the beads with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the TFA solution dropwise to a large excess (approx. 40 mL) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation:

    • Centrifuge the tube to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again.

    • Dry the crude peptide pellet under a gentle stream of nitrogen.

Protocol 3: Purification by Preparative RP-HPLC

Materials:

  • Crude, dried peptide

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water or a small amount of DMSO followed by dilution with Solvent A). Filter through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the column with 95% Solvent A / 5% Solvent B.

    • Inject the sample.

    • Run a linear gradient to elute the peptide, for example, 5% to 65% Solvent B over 30-40 minutes.

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Pooling: Analyze the purity of each collected fraction using analytical RP-HPLC. Pool the fractions with the desired purity (>95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Protocol 4: Characterization and Quality Control

The final product must be rigorously characterized to confirm its identity and purity.

  • Analytical RP-HPLC:

    • Purpose: To determine the final purity of the peptide.

    • Method: Inject a small amount of the purified peptide onto an analytical C18 column. Run a fast gradient (e.g., 5% to 95% Solvent B in 15 minutes). Purity is calculated by integrating the peak area of the product relative to the total peak area.[19][20][21]

  • Mass Spectrometry (LC-MS or MALDI-TOF):

    • Purpose: To confirm the molecular weight of the peptide.[20][21]

    • Method: Analyze the purified peptide. The observed mass should match the calculated theoretical mass.

    • Calculated Mass (Monoisotopic) for Ac-Tyr-Gly-Gly-Phe-(L-4-F-Phe)-NH₂:

      • C₃₃H₃₆FN₇O₇ = 661.27 g/mol

      • Observed as [M+H]⁺ at m/z 662.28

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser test after coupling 1. Incomplete reaction due to low nucleophilicity of FAA-peptide. 2. Insufficiently active coupling reagent.1. Recouple: Perform a second coupling with fresh reagents. 2. Switch Reagent: Use a more potent activator like HATU or PyAOP. 3. Increase Time/Temp: Extend coupling time to 3-4 hours or perform at slightly elevated temperature (e.g., 35-40°C), though this risks racemization.[15]
Low final yield 1. Chain aggregation ("difficult sequence"). 2. Incomplete deprotection or coupling at multiple steps. 3. Loss during precipitation/purification.1. Use Chaotropic Agents: Consider adding a small amount of a solvent like N-methyl-2-pyrrolidone (NMP) or using special resins (e.g., PEG-based). 2. Monitor Every Step: Use the Kaiser test after every coupling to ensure reactions go to completion. 3. Optimize Precipitation: Ensure peptide is fully precipitated in cold ether before centrifugation.
Multiple peaks in crude HPLC 1. Deletion sequences from incomplete couplings. 2. Side reactions during cleavage (e.g., re-attachment of protecting groups). 3. Racemization.1. Implement Capping: Use an acetic anhydride capping step after each coupling to terminate failed sequences. 2. Use Scavengers: Ensure appropriate scavengers (like TIS for Trp, Tyr; EDT for Cys) are used in the cleavage cocktail.[18] 3. Avoid Over-activation: Do not pre-activate amino acids for extended periods, especially sensitive ones like Cys and His, to minimize racemization.[15]
Observed mass does not match calculated mass 1. Incomplete deprotection of a side-chain group. 2. Unintended modification (e.g., formylation). 3. Deletion or addition of an amino acid.1. Review Cleavage: Ensure cleavage time was sufficient (2-3 hours) and the cocktail was fresh. 2. Check Solvents: Use high-purity, fresh DMF to avoid amine contaminants that can cause modifications. 3. Review Synthesis Log: Correlate the mass difference with the mass of an amino acid or protecting group to identify the error.

References

  • Bundy, G. L. & Wendelborn, D. F. (2018). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]
  • Richardson, P. et al. (2021). Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
  • Conticello, V. P. et al. (2019).
  • Bolarinwa, O. et al. (2016). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins.
  • Koksch, B. (2019). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Gordon Research Conferences. [Link]
  • O'Hagan, D. & Deng, H. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]
  • Cobb, S. L. et al. (2013). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]
  • Aapptec. Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
  • Soloshonok, V. A. et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
  • Kiso, Y. et al. (1988). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups. Chemical & Pharmaceutical Bulletin. [Link]
  • Westhoff, E. et al. (2022).
  • ResearchGate. (2014). deprotection of various amino acids in the presence of other labile groups.
  • Wang, J. et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
  • Carpino, L. A. et al. (1993). Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • O'Hagan, D. & Deng, H. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]
  • ResearchGate. (2019). Solid phase peptide synthesis using Fmoc amino acid fluorides.
  • Digital CSIC. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Coin, I. et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
  • Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Application Notes and Protocols: 1-Boc-3-fluoro-3-azetidineacetic acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in modern medicinal chemistry.[1][2] Its inherent conformational rigidity and unique three-dimensional exit vectors offer significant advantages over more traditional, flexible, or planar structures in the design of novel therapeutics.[3] This guide focuses on a particularly valuable derivative: 1-Boc-3-fluoro-3-azetidineacetic acid . We will explore the strategic advantages conferred by the interplay of its constituent parts—the rigid azetidine core, the modulating fluorine atom, and the versatile acetic acid handle. This document provides a detailed examination of its applications, explains the rationale behind its use in drug design, and furnishes actionable experimental protocols for its incorporation into lead compounds.

The Strategic Value of the this compound Scaffold

The utility of this building block arises from the synergistic effects of its three primary components: the azetidine ring, the C3-fluorine atom, and the C3-acetic acid side chain.

  • The Azetidine Core: A Rigid Scaffold for Pre-organization. The four-membered ring of azetidine is significantly more strained than its five- or six-membered counterparts (pyrrolidine and piperidine), yet it remains stable under typical physiological and synthetic conditions.[4] This inherent strain restricts bond rotation, forcing substituents into well-defined spatial orientations. In drug design, this pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity and selectivity.[2]

  • The Fluorine Atom: A Tool for Fine-Tuning Molecular Properties. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5][6] In this scaffold, the fluorine atom at the C3 position serves multiple critical functions:

    • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can significantly increase a drug's half-life and bioavailability.[7]

    • Conformational Control: The electronegative fluorine atom influences the puckering of the azetidine ring, providing an additional layer of conformational constraint beyond the ring system itself.[8] This can be exploited to lock a molecule into its bioactive conformation.

    • pKa Modulation: As a powerful electron-withdrawing group, fluorine lowers the basicity (pKa) of the azetidine nitrogen. This modification can be crucial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, for instance, by reducing off-target effects at physiological pH or improving cell permeability.[7]

    • Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions or form non-canonical hydrogen bonds with protein backbones or side chains, further enhancing target affinity.[5]

  • The Acetic Acid Handle: A Gateway to Chemical Diversity. The acetic acid moiety provides a carboxylic acid functional group, which is a versatile handle for synthetic elaboration. It is most commonly used to form stable amide bonds, allowing the entire fluorinated azetidine scaffold to be incorporated into peptides or coupled to other amine-containing molecules. This enables its use as a constrained, non-natural amino acid analogue.

The diagram below illustrates the key functional components of the this compound molecule.

cluster_mol This compound cluster_features Key Features for Drug Design mol Core Structure F Fluorine Atom (Metabolic Stability, pKa, Conformation) mol->F Ring Azetidine Ring (Rigid Scaffold) mol->Ring Acid Acetic Acid Handle (Coupling Point) mol->Acid Boc Boc Group (N-Protection) mol->Boc

Caption: Key structural features of this compound.

Core Applications in Drug Discovery

The unique combination of properties makes this building block suitable for several strategic applications in drug design.

As a Constrained Proline Bioisostere

Proline residues play a critical role in defining the secondary structure of peptides and proteins. However, their relative flexibility can be a liability. This compound serves as a superior bioisostere by imposing stricter conformational control.

  • Rationale: Replacing a proline or other amino acid with this scaffold can lock the peptide backbone into a specific, biologically active conformation. This reduces the entropic cost of binding and can dramatically improve potency and selectivity. The fluorine atom further refines this conformation and prevents potential metabolic hydroxylation that can occur on proline rings.[8] Peptides containing azetidine residues are often more conformationally stable than their proline-containing counterparts.[9]

Enhancing Metabolic Stability and Pharmacokinetics

A primary challenge in drug development is overcoming rapid metabolic degradation.

  • Rationale: The C3 position of an azetidine ring can be susceptible to oxidation by P450 enzymes. The presence of a fluorine atom at this position effectively blocks this metabolic pathway, prolonging the compound's circulation time in the body.[7] Furthermore, the modulated basicity of the azetidine nitrogen can prevent unwanted sequestration in acidic lysosomes or interactions with ion channels, leading to a cleaner pharmacokinetic and safety profile.

Scaffold for Structure-Activity Relationship (SAR) Studies

The acetic acid handle makes this an ideal scaffold for building focused chemical libraries to explore SAR.

  • Rationale: By coupling a diverse set of amines to the carboxylic acid, researchers can systematically probe the chemical space around the rigid core. The well-defined orientation of the coupled moiety, dictated by the rigid azetidine, provides clear and interpretable SAR data, accelerating the optimization of lead compounds.

Property Conferred by ScaffoldRationale in Drug Design
Conformational Rigidity Pre-organizes the molecule for binding, reducing entropic penalty and increasing affinity.[2]
Metabolic Stability C-F bond at C3 blocks oxidative metabolism, improving drug half-life.[7]
pKa Modulation Electron-withdrawing fluorine lowers nitrogen basicity, optimizing ADME properties.[7]
Defined Exit Vector Provides precise 3D orientation for substituents, enabling clear SAR studies.[1]
Peptidomimicry Acts as a constrained amino acid analogue to stabilize bioactive peptide conformations.[10][11]

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and application of this compound in a research setting.

Protocol 1: Synthesis of this compound

The synthesis of this building block is a multi-step process. A validated pathway involves the bromofluorination of a protected allylamine precursor, followed by cyclization to form the azetidine ring, and subsequent protecting group manipulations and oxidation to yield the final carboxylic acid.[12][13] For researchers not equipped for complex organic synthesis, this compound is commercially available from several fine chemical suppliers.

Protocol 2: General Procedure for Amide Coupling (HATU-Mediated)

This protocol describes the coupling of this compound to a generic primary or secondary amine (R¹R²NH) using HATU, a highly efficient and low-racemization coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Caption: Workflow for Boc-deprotection of the azetidine nitrogen.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its rigid, three-dimensional structure, combined with the strategic placement of a fluorine atom, provides medicinal chemists with a sophisticated tool to address common challenges such as conformational control, metabolic instability, and pharmacokinetic optimization. The straightforward protocols for its incorporation into larger molecules further enhance its utility, making it an invaluable asset in the design of next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]
  • Structures of some azetidine-based drugs.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). PubMed. [Link]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogs) as building blocks for drug discovery.
  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds. SpringerLink. [Link]
  • Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process.
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Applications of fluorine-containing amino acids for drug design. (2020). PubMed. [Link]
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). PubMed. [Link]
  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024).

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Boc-3-fluoro-3-azetidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Four-membered heterocycles, particularly substituted azetidines, are increasingly recognized as valuable scaffolds in medicinal chemistry due to their ability to impart favorable physicochemical properties and explore novel chemical space.[1][2] This guide provides a detailed exploration of 1-Boc-3-fluoro-3-azetidineacetic acid, a versatile building block for the synthesis of complex heterocyclic compounds. We present an in-depth analysis of its strategic advantages, core synthetic transformations via amide coupling, detailed experimental protocols, and pathways for further diversification. The methodologies described herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to efficiently generate libraries of novel compounds for screening and lead optimization.

The Strategic Advantage of the Fluorinated Azetidine Scaffold

The incorporation of fluorine and strained ring systems into drug candidates can profoundly influence their pharmacological profiles.[3] The this compound scaffold offers a unique convergence of three desirable features:

  • The Azetidine Ring: This four-membered ring provides a rigid, three-dimensional exit vector from a core structure, which is a significant departure from more common, flexible aliphatic linkers or flat aromatic rings. This conformational constraint can enhance binding affinity to biological targets. Azetidines are recognized as important building blocks for compounds with remarkable biological activities.[2]

  • The Fluoro Substituent: The strategic placement of a fluorine atom can have a multitude of positive effects, including blocking metabolic oxidation at that position, increasing membrane permeability, and modulating the pKa of nearby functional groups.[3][4] The gem-difluoro motif, a related structure, is often used as a bioisostere for carbonyl groups.[4]

  • The Acetic Acid Handle: The carboxylic acid moiety is the primary point for synthetic elaboration, providing a reliable reactive site for forming stable amide or ester linkages to a wide array of other molecules and heterocyclic systems.

The combination of these features makes this building block a powerful tool for generating molecules with improved properties and exploring new intellectual property space.[1]

Core Synthetic Strategy: Amide Coupling

The most direct and versatile method for elaborating this compound is through the formation of an amide bond with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry.

2.1. Mechanistic Overview & General Workflow

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" by a coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.

G cluster_workflow General Amide Coupling Workflow reactants Carboxylic Acid + Amine + Coupling Reagent + Base activation Activation (Formation of Active Ester) reactants->activation Step 1 coupling Nucleophilic Attack (Amine) activation->coupling Step 2 product Amide Product coupling->product Step 3 workup Aqueous Workup & Purification product->workup Step 4 G start 1-Boc-3-fluoro-3- azetidineacetic acid prod1 Product A: Thiazolyl Amide start->prod1 HATU, DIPEA prod2 Product B: Pyridinyl Amide start->prod2 EDC, HOBt prod3 Product C: Piperazinyl Amide start->prod3 HATU, DIPEA reagent1 2-Aminothiazole reagent1->prod1 reagent2 4-Aminopyridine reagent2->prod2 reagent3 Piperazine reagent3->prod3 G start_mol Boc-Protected Amide Product deprotection Deprotection (TFA or HCl) start_mol->deprotection free_amine Free Azetidine Amine (Salt) deprotection->free_amine functionalization N-Functionalization (e.g., Alkylation, Reductive Amination) free_amine->functionalization final_product Diversified Final Product functionalization->final_product

Sources

Application Notes & Protocols: Strategic Incorporation of 1-Boc-3-fluoro-3-azetidineacetic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Scaffolds in Kinase Inhibition

The landscape of oncology and inflammatory disease treatment has been reshaped by the development of small-molecule kinase inhibitors. These agents typically compete with adenosine triphosphate (ATP) at the enzyme's active site, requiring a molecular architecture that provides precise, high-affinity interactions.[1] However, the pursuit of next-generation inhibitors is fraught with challenges, including off-target toxicity, acquired resistance, and suboptimal pharmacokinetic properties.[2] To overcome these hurdles, medicinal chemists are increasingly turning to novel, three-dimensional scaffolds that impart superior drug-like characteristics.

This guide focuses on the strategic application of 1-Boc-3-fluoro-3-azetidineacetic acid , a sophisticated building block designed to address these critical challenges. The incorporation of a strained, four-membered azetidine ring offers a rigid conformational constraint, which can pre-organize the molecule into a bioactive conformation for enhanced binding affinity.[3] Furthermore, the strategic placement of a fluorine atom leverages its unique electronic properties to modulate local pKa, enhance metabolic stability, and form favorable protein-ligand interactions.[4][5] This document provides a detailed exploration of the rationale behind using this building block, complete with actionable, field-tested protocols for its incorporation into kinase inhibitor scaffolds.

The Strategic Advantage: Why this compound?

The utility of this building block stems from the synergistic interplay between the azetidine core, the fluorine substituent, and the acetic acid linker. This combination serves as a powerful bioisosteric replacement for more common, flexible, or metabolically labile motifs.[2][6]

  • Conformational Rigidity and Vectorial Projection : The strained azetidine ring reduces the entropic penalty upon binding to the kinase target. The 3,3-disubstitution pattern projects the acetic acid side chain and the fluorine atom in well-defined vectors, allowing for precise targeting of specific pockets within the kinase active site.

  • Fluorine-Induced pKa Modulation : Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can significantly lower the pKa of the parent azetidine nitrogen (after deprotection).[4][7] This modulation is critical for optimizing a compound's overall physicochemical profile, including solubility, cell permeability, and the potential to avoid unwanted interactions with off-target proteins.

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Introducing fluorine at a potential site of metabolism can block this pathway, thereby increasing the compound's half-life and bioavailability.[5][7]

  • Favorable Protein-Ligand Interactions : The fluorine atom can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions (e.g., with backbone carbonyls), that can significantly enhance binding affinity and selectivity.[4]

The diagram below illustrates the key features of the building block that contribute to its advantages in drug design.

G cluster_0 This compound cluster_1 Resulting Physicochemical & Pharmacokinetic Properties A Boc Protecting Group (Acid-Labile Handle for Orthogonal Synthesis) B Azetidine Ring (Rigid, 3D Scaffold) A->B Protects N P1 Improved Binding Affinity B->P1 Confers Rigidity P4 Increased Selectivity B->P4 Defines Vector C Fluorine Atom (pKa Modulation, Metabolic Shield) C->B Substituent P2 Enhanced Metabolic Stability C->P2 Blocks Metabolism P3 Modulated Lipophilicity & pKa C->P3 Inductive Effect D Acetic Acid Side Chain (Coupling Handle) D->B Substituent D->P1 Forms Amide Linkage

Caption: Key structural features of the building block and their downstream benefits.

Application & Protocols: Synthesis of a Core Kinase Inhibitor Fragment

To illustrate its utility, we present a robust, two-step protocol for the synthesis of a representative kinase inhibitor fragment. This workflow involves an initial amide bond formation followed by the deprotection of the Boc group to reveal the key azetidine nitrogen, which is often crucial for forming a hinge-binding interaction in the kinase active site.

Overall Synthetic Workflow

The synthetic strategy is designed for efficiency and high fidelity, employing standard, well-characterized reactions common in medicinal chemistry campaigns.

workflow start Reactants (Building Block + Amine Partner) step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate Protected Intermediate (Boc-Azetidine Amide) step1->intermediate step2 Step 2: Boc Deprotection (TFA, DCM) intermediate->step2 product Final Fragment (Free Azetidine Amide) step2->product end Ready for Downstream Functionalization product->end

Caption: Two-step workflow for the synthesis of a core fragment.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: The formation of the amide bond is the cornerstone of this synthesis. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, known for rapid reaction times, high yields, and suppression of epimerization, especially when coupling complex fragments.[8][9] It functions by forming a highly activated OAt-ester of the carboxylic acid, which is then readily displaced by the amine nucleophile.

Materials:

Reagent MW ( g/mol ) Molar Eq. Purpose
This compound 247.24 1.0 Carboxylic Acid
Representative Amine (e.g., 4-Anisidine) 123.15 1.1 Amine Nucleophile
HATU 380.23 1.2 Coupling Reagent
DIPEA (N,N-Diisopropylethylamine) 129.24 2.5 Non-nucleophilic Base
Anhydrous DMF (N,N-Dimethylformamide) - - Solvent
Ethyl Acetate (EtOAc) - - Extraction Solvent
Saturated aq. LiCl - - Aqueous Wash
Saturated aq. NaHCO₃ - - Aqueous Wash
Brine - - Aqueous Wash

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF to a concentration of approximately 0.2 M.

  • To the stirred solution, add HATU (1.2 eq) followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. A slight color change may be observed.

  • In a separate vial, dissolve the amine partner (e.g., 4-anisidine, 1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until consumption of the limiting reagent is observed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (approx. 10x the volume of DMF).

  • Wash the organic layer sequentially with saturated aqueous LiCl (2x) to remove DMF, saturated aqueous NaHCO₃ (1x), and finally with brine (1x).[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure, protected intermediate.

Protocol 2: Boc-Group Deprotection

Rationale: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group valued for its stability in a wide range of conditions but its facile removal under acidic conditions.[10] Trifluoroacetic acid (TFA) is commonly used for this purpose. The mechanism involves protonation of the carbonyl oxygen followed by the collapse of the intermediate to release the free amine, isobutylene, and carbon dioxide. This step is often quantitative and requires minimal purification.

Materials:

Reagent Molar Eq. Purpose
Protected Intermediate (from 3.2) 1.0 Substrate
DCM (Dichloromethane) - Solvent
TFA (Trifluoroacetic Acid) 10-20 eq. Acid for Deprotection
Saturated aq. NaHCO₃ - Neutralizing Base

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |

Step-by-Step Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM to a concentration of approximately 0.1 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add TFA (typically 20-30% v/v in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Note: The product will be the TFA salt.

  • For isolation of the free base, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ until gas evolution ceases and the pH of the aqueous layer is basic (>8).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final deprotected fragment. The product is often pure enough for subsequent steps without further purification.

Conclusion

This compound is a high-value building block that provides a clear strategic advantage in the design of next-generation kinase inhibitors. Its inherent structural rigidity and the advantageous electronic properties of the fluorine substituent allow for the creation of compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols detailed herein offer reliable and reproducible methods for the incorporation of this scaffold, providing a practical guide for researchers in drug discovery. By leveraging such advanced chemical tools, the scientific community can accelerate the development of more effective and safer therapeutics targeting the human kinome.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
  • Lala, P. (2022). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Journal of Biomolecular Structure and Dynamics. [Link]
  • Couturier, C., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]
  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
  • Aggarwal, V. K., et al. (2020). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
  • Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry. [Link]
  • ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the...
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
  • Holzer, M., et al. (2017).
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
  • Drahl, C. (2013). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry. [Link]
  • Bozhok, Y., et al. (2019). Synthesis of 5-azacytidine fluorinated analogues. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
  • DrugDesign.org. (n.d.). Bioisosterism. DrugDesign.org. [Link]
  • Spivey, A. C., et al. (2016). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Organic & Biomolecular Chemistry. [Link]
  • Biftu, T., et al. (2005). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Mykhailiuk, P. K. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Chemistry – A European Journal. [Link]
  • Antonchick, A. P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
  • Ranu, B. C., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
  • Vasanthakumar, G-R., et al. (2002). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
  • Meijler, M. M., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Wipf, P., et al. (2012).
  • Gouverneur, V., et al. (2017). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Organic Letters. [Link]
  • Kim, Y-C., et al. (2004). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
  • AstraZeneca. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762). Journal of Medicinal Chemistry. [Link]
  • Navarro, H. A., et al. (2019). Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor Ruboxistaurin. ACS Chemical Neuroscience. [Link]
  • Kikelj, D., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 1-Boc-3-fluoro-3-azetidineacetic acid coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Boc-3-fluoro-3-azetidineacetic acid

A Guide to Overcoming Challenges in Amide Coupling Reactions

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. The inherent structural properties of this compound—namely the steric hindrance imposed by the 3,3-disubstituted azetidine ring and the electron-withdrawing nature of the fluorine atom—present distinct challenges to achieving high-yield, high-purity amide bond formation.

This guide provides in-depth, evidence-based troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your coupling reactions.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the coupling of this compound, presented in a direct question-and-answer format.

Problem Area: Low or No Product Yield

Q1: My coupling reaction is failing or providing very low yield. What are the primary factors to investigate?

A low or non-existent yield with this substrate almost always points to inefficient activation of the carboxylic acid or a stalled acylation step due to steric hindrance. The primary factors to scrutinize are your choice of coupling reagent, the base used, and the reaction conditions. Standard coupling protocols are often insufficient for this demanding substrate.[1] You must employ high-reactivity reagents and optimized conditions to overcome the high activation energy barrier.

Q2: Which coupling reagents are most effective for this sterically hindered, fluorinated amino acid?

The selection of the coupling reagent is the most critical factor for success. Standard carbodiimides like DCC or EDC are often too weak for sterically demanding couplings and are not recommended.[2] Instead, focus on modern onium salt-based reagents.

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly recommended.[1][3] Experimental evidence consistently shows that HATU is superior to older reagents like HBTU for hindered couplings.[4][5] This is because HATU forms a highly reactive OAt-ester intermediate. The nitrogen atom at the 7-position of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and reducing the risk of side reactions like epimerization.[6][7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[8] They are known for high coupling efficiency and low racemization risk.[6] However, phosphonium salt solutions in DMF have moderate stability and should be used within a couple of days.[6]

  • Acyl Fluoride Formation: In extremely challenging cases where even potent onium salts fail, converting the carboxylic acid to its corresponding acyl fluoride using a reagent like TFFH can be a highly effective, albeit more specialized, strategy.[2][3]

Table 1: Comparison of Recommended Coupling Reagents

ReagentClassKey AdvantageConsiderations
HATU Uronium/AminiumForms highly reactive OAt-ester; fast reaction, low epimerization.[4][5][7]Higher cost.
COMU Uronium/AminiumIncorporates OxymaPure, enhancing safety and solubility; high efficiency.[3][9]Relatively new, but increasingly preferred.
PyBOP PhosphoniumHigh reactivity, non-carcinogenic byproducts (vs. older BOP).[10]Byproducts can be difficult to remove.
TFFH Fluorinating AgentForms highly reactive acyl fluoride in situ; excellent for extreme steric hindrance.[3]Requires anhydrous conditions.
Q3: How do I optimize the base and its stoichiometry for this reaction?

The base plays a dual role: it deprotonates the carboxylic acid to form the carboxylate and neutralizes any acid released during the reaction. The choice and amount of base can significantly impact both yield and chiral purity.

  • Common Choices: Non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[3][11]

  • Minimizing Epimerization: For substrates prone to epimerization, the basicity and steric bulk of the amine are critical. Overly strong or unhindered bases can abstract the α-proton, leading to racemization.[12] In such cases, using a weaker or more hindered base like 2,4,6-collidine is highly recommended as it has been shown to suppress this side reaction.[3][13]

  • Stoichiometry: A common starting point is 2-4 equivalents of base relative to the carboxylic acid. For uronium/aminium salt couplings, at least 2 equivalents are needed: one to form the carboxylate and one to neutralize the HCl or HBF4 salt of the amine component if it is used as such.

Q4: What are the optimal solvent and temperature conditions for this difficult coupling?
  • Solvent: The solvent must effectively solvate the reactants to prevent aggregation and facilitate the reaction. NMP (N-methylpyrrolidone) is often superior to DMF (dimethylformamide) due to its greater solvating power, especially in solid-phase synthesis where peptide aggregation can hinder reactions.[2]

  • Temperature: While most couplings are run at room temperature, difficult reactions can benefit from gentle heating to overcome the activation energy barrier.[14]

    • Caution: Increasing the temperature (e.g., to 40-50°C) also increases the rate of potential side reactions, most notably epimerization.[15] This strategy should be employed only after optimizing other parameters.

    • Microwave Synthesis: Microwave-assisted peptide synthesis (MAPS) is a powerful technique for driving difficult couplings to completion by efficiently and rapidly heating the reaction mixture.[2]

Q5: I am recovering my starting materials unchanged. What does this indicate?

Recovering starting materials is a clear sign of activation failure . The coupling reagent is not effectively converting the carboxylic acid into the active ester intermediate. This reinforces the need to move away from less reactive reagents like DCC/EDC and adopt a high-potency onium salt like HATU or COMU.[2] Also, ensure your reagents are not degraded and that your solvent is anhydrous, especially if using highly moisture-sensitive reagents.

Section 2: Side Product Formation & Purity Issues

Q6: I'm observing significant epimerization at the alpha-carbon. How can I minimize this?

Epimerization is the inversion of the stereocenter adjacent to the carbonyl group and is a major risk in peptide synthesis, particularly with hindered residues.[12] It occurs via the formation of an oxazolone or direct proton abstraction by a base.[16]

Key Strategies to Suppress Epimerization:

  • Use Additives: Modern coupling reagents like HATU and COMU already contain racemization-suppressing moieties (HOAt and OxymaPure, respectively). If using a carbodiimide like DIC, the addition of an agent like OxymaPure or HOAt is mandatory.[1][3]

  • Optimize the Base: As discussed in Q3, switch from DIPEA to a more sterically hindered or weaker base like 2,4,6-collidine .[3][13]

  • Avoid Prolonged Pre-activation: Do not let the mixture of the carboxylic acid, coupling reagent, and base sit for an extended period before adding the amine component. The activated species is most susceptible to epimerization.

  • Lower the Temperature: If heating is being used, reduce it or run the reaction at 0°C to slow the rate of epimerization.

Q7: My final product is difficult to purify. What are common byproducts from the coupling reagents and how can I remove them during workup?

The byproducts of onium salt reagents are a primary source of impurities. For example, HATU and HBTU generate tetramethylurea. In solution-phase synthesis, these can often be removed with a carefully designed aqueous workup.

  • Acid Wash: A wash with a dilute aqueous acid (e.g., 0.1-1 M HCl) will remove any excess tertiary amine base (like DIPEA).[17]

  • Base Wash: A wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) will remove unreacted this compound and additives like HOBt or OxymaPure.

  • Water Washes: Repeated washing with water or brine can help remove water-soluble byproducts like tetramethylurea, although its removal can sometimes be challenging.[17] In some cases, switching to a different solvent system for extraction (e.g., diethyl ether/water partitioning) can improve separation.[17]

  • Precipitation/Trituration: If your product is a solid, precipitating it from a suitable solvent system or triturating the crude material can effectively remove highly soluble impurities.[17]

Section 3: Frequently Asked Questions (FAQs)

Q8: What makes this compound a "difficult" building block to couple? This molecule presents a dual challenge. First, the 3,3-disubstituted azetidine ring, along with the adjacent Boc-protecting group, creates significant steric bulk around the carboxylic acid, hindering the approach of the amine nucleophile.[1] Second, the fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the adjacent carbonyl group.

Q9: Can I use standard carbodiimide reagents like DCC or EDC for this coupling? It is strongly discouraged. While carbodiimides are effective for simple amide bond formations, they are often not potent enough to activate sterically hindered carboxylic acids efficiently.[2][8] Their use will likely result in low yields, slow reaction times, and an increased risk of side reactions, such as the formation of N-acylurea byproducts.[3]

Q10: Is pre-activation of the carboxylic acid necessary? Pre-activation refers to mixing the carboxylic acid, coupling reagent, and base for a short period (1-5 minutes) before adding the amine component.[2] This allows for the formation of the active ester intermediate. For difficult couplings, this is a standard and recommended practice as it ensures the activator has fully reacted with the acid before the nucleophile is introduced. However, keep the pre-activation time brief to minimize the risk of epimerization.

Section 4: Experimental Protocols

Protocol 1: High-Efficiency Solution-Phase Coupling using HATU

This protocol is designed for a standard solution-phase coupling to an amine hydrochloride salt.

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or NMP (to make a ~0.1 M solution).

  • Base Addition: Add DIPEA (3.0 eq) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 2-5 minutes.

  • Amine Addition: In a separate flask, dissolve the amine hydrochloride salt (1.2 eq) in a minimal amount of DMF or NMP and add it to the reaction mixture.

  • Coupling Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For this hindered coupling, allow at least 4-6 hours. If the reaction is sluggish, it can be left to stir overnight.[2]

  • Workup: Proceed to the aqueous workup described in Protocol 2.

Note: For extremely difficult couplings, a "double coupling" may be necessary. After the initial reaction time, fresh portions of the acid, HATU, and DIPEA can be added to the reaction mixture to drive it to completion.[2][18]

Protocol 2: Aqueous Workup for Removal of Coupling Byproducts
  • Dilution: Dilute the reaction mixture with a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x volume of DMF/NMP used). This removes DIPEA.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of DMF/NMP used). This removes unreacted starting acid.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x volume of DMF/NMP used).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization as needed.

Section 5: Visual Guides

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (this compound) HATU Coupling Reagent (e.g., HATU) + Base RCOOH->HATU Pre-activation ActiveEster Highly Reactive OAt-Ester Intermediate HATU->ActiveEster Product Amide Product ActiveEster->Product Byproducts Byproducts (e.g., HOAt) ActiveEster->Byproducts Amine Amine Component (R'-NH2) Amine->ActiveEster

Troubleshooting_Flowchart start Low Yield in Coupling Reaction q1 What coupling reagent are you using? start->q1 a1_weak Weak Reagent (DCC, EDC) q1->a1_weak a1_strong Strong Reagent (HATU, COMU) q1->a1_strong sol1 Switch to High-Potency Uronium/Phosphonium Salt (HATU, COMU, PyBOP) a1_weak->sol1 q2 Check Base & Stoichiometry a1_strong->q2 sol1->q2 sol2 Use 2-4 eq. DIPEA. If epimerization is an issue, switch to 2,4,6-Collidine. q2->sol2 q3 Check Reaction Conditions sol2->q3 sol3 Increase time (overnight). Use NMP instead of DMF. Consider gentle heat (40°C) or microwave synthesis. q3->sol3 end Yield Improved sol3->end

References

  • Cen-MedChem. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [ACS Publications provides a related overview here: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00424]
  • Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. RSC Advances, 3, 13970-13984. [A related article is available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8143093/]
  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456–5459.
  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros.
  • American Peptide Society. (n.d.). Tips & Tricks.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AAPPTec. (n.d.). Coupling Reagents.
  • Fields, G. B., & Fields, C. G. (1995). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 104-123. [A PDF is available at: https://www.researchgate.net/publication/14605178_Procedures_to_Improve_Difficult_Couplings]
  • Vale, W., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1057-1070. [A PDF is available at: https://www.researchgate.
  • ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • Thompson, C. F., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Biochemistry, 58(1), 1-14.
  • Carpino, L. A., et al. (1990). U.S. Patent No. 4,973,679. Washington, DC: U.S. Patent and Trademark Office.
  • Lee, Y. S., & Lee, C. W. (2003). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 47(2), 101-110. [A PDF is available at: https://www.researchgate.net/publication/257850228_Recent_development_of_peptide_coupling_reagents_in_organic_synthesis]
  • Occam Design. (n.d.). Improving Peptide Synthesis.
  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. [A PDF is available at: https://www.researchgate.net/publication/250171280_New_Trends_in_Peptide_Coupling_Reagents]

Sources

Technical Support Center: Navigating Side Reactions of Boc-Protected Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Boc-protected azetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable but often challenging building blocks. Due to the inherent ring strain of the four-membered azetidine core, these compounds are susceptible to a unique set of side reactions that can complicate syntheses, reduce yields, and introduce purification challenges.

This document moves beyond simple protocols to explain the underlying chemical principles driving these side reactions, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs): The Basics
Q1: What makes Boc-protected azetidines prone to side reactions?

A1: The primary driver is the significant ring strain inherent to the four-membered azetidine ring, estimated to be around 25.4 kcal/mol.[1] This strain makes the ring susceptible to reactions that relieve it, most notably ring-opening. While the tert-butyloxycarbonyl (Boc) group is electron-withdrawing and reduces the nitrogen's basicity, thereby lending some stability, the ring can still be opened under various conditions, particularly acidic ones.[2][3]

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent issues encountered during the synthesis and manipulation of Boc-protected azetidines are summarized below.

Side ReactionDescriptionPrimary Cause(s)
Ring-Opening Cleavage of the azetidine ring to form acyclic amine derivatives.Inherent ring strain, exposure to strong acids, nucleophiles, or bases.[4][5]
t-Butylation Alkylation of nucleophilic sites on the substrate or other molecules by a tert-butyl group.Generation of the tert-butyl cation during acidic Boc deprotection.[6][7]
Dimerization/Polymerization Intermolecular reaction of azetidine units to form larger, often insoluble, byproducts.Competing reaction pathways, especially during ring formation or deprotection.[4]
Elimination Formation of unsaturated byproducts from reagents or substrates.Use of strong, sterically hindered bases or elevated temperatures with susceptible alkyl halides.[8]
Troubleshooting Guide 1: Ring-Opening Reactions

Ring-opening is the most common and frustrating side reaction. It is typically initiated by protonation of the azetidine nitrogen under acidic conditions, which dramatically increases the electrophilicity of the ring carbons and makes them vulnerable to nucleophilic attack.[1][2]

Q3: My product is decomposing during an acidic workup (e.g., 1N HCl wash). How can I prevent this?

A3: This is a classic case of acid-mediated ring-opening. The protonated azetidine is readily attacked by nucleophiles like water or the acid's counter-ion (e.g., Cl⁻).

Root Cause Analysis: The low pH of the wash protonates the azetidine nitrogen. This "activates" the ring, and even weak nucleophiles present in the medium can attack a ring carbon, leading to irreversible ring-opening. The stability of the azetidine ring is highly dependent on the pKa of the nitrogen; the lower the pKa, the more stable the ring is to acidic conditions.[2]

Solutions & Protocols:

  • Avoid Strong Acids: If the goal is to remove basic impurities, use a milder acidic wash like a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Minimize Contact Time: If a strong acid wash is unavoidable, perform the extraction quickly, at low temperatures (0-5 °C), and with vigorous stirring to minimize the time the azetidine derivative spends in the acidic aqueous phase.[3]

  • Use a Protecting Group Strategy: For multi-step syntheses, keeping the electron-withdrawing Boc group on the nitrogen reduces its basicity and provides protection against all but the strongest acids.[3]

Illustrative Workflow: Troubleshooting Acid Sensitivity

This workflow diagram outlines the decision-making process when encountering product degradation during acidic workups.

AcidSensitivityWorkflow start Start: Low recovery after acidic workup check_impurities Analyze crude product by LC-MS. Do new polar impurities match mass of ring-opened product? start->check_impurities yes_ring_open Yes: Acid-mediated ring-opening confirmed check_impurities->yes_ring_open Yes no_other_issue No: Investigate other issues (e.g., solubility, mechanical loss) check_impurities->no_other_issue No solution_title Mitigation Strategies solution1 Replace 1N HCl wash with sat. aq. NH4Cl solution solution2 Perform extraction at 0-5 °C to reduce reaction rate solution3 Minimize extraction time (< 5 minutes)

Caption: Troubleshooting workflow for acid-mediated ring-opening.

Troubleshooting Guide 2: Side Reactions During Boc Deprotection

The removal of the Boc group is another critical step where side reactions are common. The standard method involves strong acids like trifluoroacetic acid (TFA) or HCl in dioxane, which generates a highly reactive tert-butyl cation.[6][9]

Q4: After Boc deprotection with TFA, my LC-MS shows a major side product with a mass of +56 amu. What is happening?

A4: You are observing t-butylation, the most common side reaction during Boc deprotection. The tert-butyl cation generated during the reaction is a potent electrophile and will alkylate any available nucleophile.[6][7]

Mechanism of Boc Deprotection and t-Butylation Side Reaction:

BocDeprotection cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway A Boc-Azetidine B Protonated Boc-Azetidine A->B + H+ H H+ (TFA) C Desired Azetidine Salt B->C Cleavage D tert-Butyl Cation (+) B->D E CO2 + Isobutylene D->E Elimination G Undesired t-Butylated Product (Nu-tBu) D->G F Nucleophilic Substrate (Nu-H) F->G + tBu+

Caption: Boc deprotection leads to the desired product and a tert-butyl cation, which can cause side reactions.

Q5: How can I prevent t-butylation of my substrate?

A5: The key is to introduce a "scavenger" into the reaction mixture. A scavenger is a molecule that is more nucleophilic or reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause undesired alkylation.[7]

ScavengerTarget/FunctionTypical Concentration
Water A simple and effective scavenger for general purposes.2-5% (v/v)
Anisole Protects electron-rich aromatic rings (e.g., Tyrosine).2-5% (v/v)
Thioanisole Protects sulfur-containing residues (e.g., Methionine, Cysteine).2-5% (v/v)
Triethylsilane (TES) A reductive scavenger that converts the t-butyl cation to isobutane. Very effective.2-5% (v/v)
Illustrative Experimental Protocol: Clean Boc Deprotection of a Sensitive Azetidine

This protocol describes the deprotection of a Boc-azetidine derivative bearing a nucleophilic group, using a scavenger to prevent t-butylation.

Reactants:

  • N-Boc-3-(phenylthio)azetidine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

Procedure:

  • Dissolve the N-Boc-3-(phenylthio)azetidine in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (TES, 1.2 eq) to the solution. This will act as the scavenger.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (2x) can help remove residual TFA.

  • The crude product (the TFA salt of 3-(phenylthio)azetidine) can then be carried forward or purified as needed.

Troubleshooting Guide 3: Purification Challenges
Q6: My azetidine compound seems to be degrading on my silica gel column. What's wrong?

A6: Standard silica gel is inherently acidic (pH ≈ 4-5) and can cause the degradation of acid-sensitive compounds, including many azetidine derivatives.[3] The prolonged contact time on the column provides ample opportunity for acid-mediated side reactions like ring-opening.

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography. For very sensitive compounds, a polymer-based support might be necessary.[10]

  • Non-Chromatographic Methods: If the product is a stable solid, recrystallization is an excellent method to achieve high purity without the risks of chromatography. For volatile and thermally stable azetidines, distillation under reduced pressure is also an option.[10]

Purification MethodWhen to UseKey Consideration
Column Chromatography (Neutralized Silica) Most common method for moderately sensitive compounds.Add 0.5-1% Et₃N to the eluent system.[3]
Column Chromatography (Alumina) For compounds that are particularly acid-sensitive.Use neutral or basic alumina.
Recrystallization When the desired product is a crystalline solid.Highly effective for achieving high purity; requires screening for a suitable solvent system.
Distillation For volatile and thermally stable liquid products.Not suitable for complex, non-volatile molecules.
References
  • Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. URL: [Link]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). URL: [Link]
  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. URL: [Link]
  • Regioselective ring opening reactions of azetidines.
  • BOC Deprotection. ACS Green Chemistry Institute. URL: [Link]
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

Sources

Technical Support Center: Purification of Peptides Containing 3-Fluoroazetidine Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 3-fluoroazetidine residues. The unique properties imparted by this constrained, fluorinated amino acid can offer significant advantages in peptide design, but they also introduce specific challenges during purification. This guide provides in-depth technical advice, troubleshooting strategies, and answers to frequently asked questions to help you achieve high-purity peptides with confidence.

Introduction: The Challenge and Opportunity of 3-Fluoroazetidine Peptides

The incorporation of 3-fluoroazetidine-2-carboxylic acid (3-F-Aze) into a peptide sequence is a strategic choice to modulate conformation, stability, and biological activity. The fluorine atom can introduce favorable electronic interactions and increase metabolic stability, while the four-membered azetidine ring imparts significant conformational constraint. However, these same features can complicate standard purification protocols. Key considerations include:

  • Ring Stability: The azetidine ring is strained and can be susceptible to ring-opening, particularly under acidic conditions often used in reversed-phase HPLC.[1][2]

  • Hydrophobicity: Fluorination typically increases the hydrophobicity of amino acid residues, which can lead to longer retention times and potential aggregation issues.[3]

  • Altered Selectivity: The unique steric and electronic nature of 3-F-Aze can alter the peptide's interaction with the stationary phase, leading to unexpected elution profiles compared to peptides with more common amino acids.

This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3-fluoroazetidine-containing peptides, providing a logical workflow from symptom to solution.

Issue 1: Peptide Degradation or Appearance of Unexpected Impurities During Purification
  • Symptoms:

    • Appearance of new peaks in the chromatogram upon re-injection of a purified fraction.

    • Mass spectrometry data indicating the presence of species with a molecular weight corresponding to a ring-opened product (addition of H₂O).

    • Low overall recovery of the target peptide.

  • Root Cause Analysis: The most likely cause is the acid-catalyzed hydrolysis and ring-opening of the 3-fluoroazetidine residue. Standard RP-HPLC mobile phases containing 0.1% trifluoroacetic acid (TFA) can be sufficiently acidic to promote this degradation, especially with prolonged exposure on the column.[1][2] The fluorine atom at the 3-position is electron-withdrawing, which can lower the pKa of the azetidine nitrogen, making it less basic and potentially more stable to protonation-initiated ring opening compared to an unsubstituted azetidine.[4][5] However, this effect may not be sufficient to guarantee stability under all conditions.

  • Solutions:

    • Modify Mobile Phase pH:

      • Reduce TFA Concentration: If possible, lower the TFA concentration to 0.05% or even 0.02%. This may require using high-purity silica columns to maintain good peak shape.[6]

      • Use a Weaker Acid: Consider replacing TFA with formic acid (0.1%), which is less acidic and can reduce the risk of degradation.

      • Explore High pH Purification: For peptides that are stable at basic pH, using a mobile phase with a modifier like ammonium bicarbonate or ammonium hydroxide can be a highly effective strategy to avoid acid-induced degradation.[7] This will, however, require a pH-stable column.

    • Minimize On-Column Time:

      • Use shorter gradients and faster flow rates to reduce the residence time of the peptide on the column.

      • Avoid leaving the peptide on the column for extended periods (e.g., overnight).

    • Lower the Temperature: Perform the purification at a lower temperature (e.g., 4 °C) to slow down the rate of the acid-catalyzed hydrolysis.

Issue 2: Poor Peak Shape (Tailing or Broadening)
  • Symptoms:

    • Asymmetric peaks with a pronounced tail.

    • Broad peaks leading to poor resolution.

  • Root Cause Analysis:

    • Secondary Interactions: The basic nitrogen of the azetidine ring can interact with free silanol groups on the silica surface of the stationary phase, leading to peak tailing.

    • Slow On-Column Isomerization: Peptides containing constrained residues can sometimes exist as multiple conformers that interconvert slowly on the chromatographic timescale.

    • Sample Overload: Injecting too much crude peptide can saturate the stationary phase.

  • Solutions:

    • Optimize Ion-Pairing: Ensure an adequate concentration of an ion-pairing agent like TFA in the mobile phase. The TFA will pair with the protonated azetidine nitrogen, masking its interaction with silanols.[8]

    • Use High-Purity Silica or End-Capped Columns: Modern, high-purity silica columns have a lower concentration of free silanol groups, minimizing secondary interactions.

    • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape by accelerating the interconversion of conformers. However, be mindful of the potential for degradation (see Issue 1).

    • Reduce Sample Load: Perform a loading study to determine the optimal amount of crude peptide to inject for your column dimensions.

Issue 3: Co-elution of Impurities with the Target Peptide
  • Symptoms:

    • The main peak in the chromatogram contains multiple species as identified by mass spectrometry.

    • Inability to achieve the desired purity level despite multiple purification runs.

  • Root Cause Analysis:

    • Insufficient Resolution: The chromatographic conditions may not be optimal for separating the target peptide from closely related impurities (e.g., deletion sequences, diastereomers).

    • Similar Hydrophobicity: The impurities may have very similar hydrophobicities to the desired peptide.

  • Solutions:

    • Optimize the Gradient:

      • Shallow Gradient: A shallower gradient (a slower increase in the organic solvent concentration over time) will increase the separation between peaks.[8]

      • Isocratic Hold: If two peaks are very close, an isocratic hold at a specific organic solvent concentration can sometimes improve their separation.

    • Change Column Chemistry:

      • If using a C18 column, try a C8, C4, or a phenyl-hexyl column. The different selectivity of these stationary phases may resolve the co-eluting species.

      • For peptides with fluorinated residues, a fluorinated stationary phase might offer unique selectivity due to fluorous interactions.[1][2]

    • Alter the Mobile Phase:

      • Switching the organic solvent from acetonitrile to methanol or isopropanol can alter the elution order and improve resolution.

      • As mentioned previously, changing the pH of the mobile phase can significantly impact selectivity.

Frequently Asked Questions (FAQs)

Q1: How does the 3-fluoroazetidine residue affect the retention time of my peptide in RP-HPLC?

A1: The incorporation of a 3-fluoroazetidine residue will likely increase the retention time of your peptide compared to its non-fluorinated azetidine or proline-containing analogue. Fluorine is a highly electronegative atom, and its substitution for hydrogen generally increases the hydrophobicity of the amino acid residue.[3] This increased hydrophobicity leads to a stronger interaction with the non-polar stationary phase (e.g., C18) in reversed-phase HPLC, resulting in a longer elution time.[9]

Q2: My 3-fluoroazetidine-containing peptide has poor solubility. How should I prepare my sample for injection?

A2: Poor solubility can be a challenge with hydrophobic peptides. Here are some strategies:

  • Initial Dissolution: First, try to dissolve the crude peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

  • Use of Organic Solvents: If solubility is low, dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase. Ensure the final concentration of the strong solvent in your injected sample is low to avoid peak distortion.

  • Acidic or Basic Conditions: For peptides with several ionizable groups, dissolving in a slightly acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) aqueous solution can improve solubility before dilution with the mobile phase.

Q3: What is the best stationary phase (column) for purifying these peptides?

A3: For most peptides, a C18 column is the standard starting point.[10] However, for highly hydrophobic 3-fluoroazetidine-containing peptides, a less retentive stationary phase like C8 or C4 may be beneficial to reduce elution times and improve recovery.[8] For peptides that are difficult to separate from impurities, trying a column with a different selectivity, such as a phenyl-hexyl phase, is a good strategy.

Q4: Are there any special considerations for post-purification processing?

A4: Yes. If you have used TFA in your mobile phase, the final lyophilized peptide will be a TFA salt. TFA can be toxic to cells in culture.[11] If your peptide is intended for biological assays, you may need to perform a salt exchange. This can be done by re-purifying the peptide using a mobile phase containing a different acid (like acetic acid or hydrochloric acid) or by using ion-exchange chromatography.[8][12]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification (Acidic Conditions)
  • Sample Preparation:

    • Accurately weigh the crude peptide.

    • Dissolve the peptide in a minimal volume of DMSO (if necessary), then dilute with Mobile Phase A to a concentration of 1-5 mg/mL.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (for analytical scouting) or appropriate preparative column.

    • Flow Rate: 1 mL/min for analytical, scaled up for preparative.

    • Detection: 220 nm.[13]

    • Gradient: A shallow gradient is often best. For example, 5% to 65% Mobile Phase B over 60 minutes.

  • Fraction Collection: Collect fractions corresponding to the target peptide peak.

  • Analysis and Pooling: Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry. Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Salt Exchange from TFA to Acetate
  • Purification: Purify the peptide as described in Protocol 1.

  • Dissolution: Dissolve the purified, lyophilized peptide (TFA salt) in water.

  • Mobile Phases for Salt Exchange:

    • Mobile Phase A: 0.1% acetic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% acetic acid in HPLC-grade acetonitrile.

  • Chromatography:

    • Use the same column as in the initial purification.

    • Run a rapid gradient to elute the peptide quickly (e.g., 5% to 95% Mobile Phase B in 10 minutes). The goal is not high-resolution separation but to exchange the counter-ion.

  • Collection and Lyophilization: Collect the main peptide peak and immediately freeze and lyophilize. Repeat this process 2-3 times to ensure complete salt exchange.

Visualizations

Workflow for Troubleshooting Peptide Purification

G cluster_success cluster_problems cluster_solutions_degradation cluster_solutions_shape cluster_solutions_coelution start Crude Peptide Purification check_purity Analyze Purity & Yield start->check_purity success High Purity & Yield (Process Complete) check_purity->success Acceptable degradation Degradation / Low Yield check_purity->degradation Unacceptable poor_shape Poor Peak Shape check_purity->poor_shape Unacceptable coelution Co-elution of Impurities check_purity->coelution Unacceptable sol_ph Modify Mobile Phase pH (e.g., weaker acid, high pH) degradation->sol_ph sol_time Reduce On-Column Time degradation->sol_time sol_temp_low Lower Temperature degradation->sol_temp_low sol_ion Optimize Ion-Pairing poor_shape->sol_ion sol_column Use High-Purity Column poor_shape->sol_column sol_temp_high Adjust Temperature poor_shape->sol_temp_high sol_gradient Optimize Gradient (Shallow) coelution->sol_gradient sol_chem Change Column Chemistry coelution->sol_chem sol_solvent Change Organic Solvent coelution->sol_solvent sol_ph->check_purity Re-run sol_time->check_purity Re-run sol_temp_low->check_purity Re-run sol_ion->check_purity Re-run sol_column->check_purity Re-run sol_temp_high->check_purity Re-run sol_gradient->check_purity Re-run sol_chem->check_purity Re-run sol_solvent->check_purity Re-run

Caption: Troubleshooting workflow for peptide purification.

Impact of 3-F-Aze on Peptide Properties

G start Incorporate 3-Fluoroazetidine hydro Increased Hydrophobicity start->hydro stability Potential for Instability (Acidic Conditions) start->stability conformation Increased Conformational Constraint start->conformation retention Longer RP-HPLC Retention Time hydro->retention Leads to degradation_risk Risk of Ring-Opening During Purification stability->degradation_risk Leads to selectivity Altered Chromatographic Selectivity conformation->selectivity Can lead to

Sources

Technical Support Center: Overcoming Peptide Aggregation with 3-Fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 3-fluoroazetidine in overcoming peptide aggregation. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging peptide sequences prone to aggregation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work.

Introduction to Peptide Aggregation and the Role of 3-Fluoroazetidine

Peptide aggregation is a significant challenge in peptide synthesis, purification, and the development of peptide-based therapeutics. It arises from the self-association of peptide chains, primarily through the formation of intermolecular hydrogen bonds that lead to the formation of secondary structures like β-sheets.[1] This can result in poor yields, difficult purifications, and reduced biological activity of the final product.

While several strategies exist to mitigate aggregation, such as the use of pseudoproline dipeptides or chaotropic salts, the incorporation of 3-fluoroazetidine-2-carboxylic acid (Aze) offers a novel and potent approach.[2][3] Similar to proline, the rigid, four-membered ring of 3-fluoroazetidine introduces a "kink" in the peptide backbone, effectively disrupting the formation of the extended conformations required for β-sheet formation and subsequent aggregation. The fluorine substituent can further modulate the conformational preferences and electronic properties of the peptide backbone.

This guide will provide you with the necessary information to successfully incorporate 3-fluoroazetidine into your peptide sequences and troubleshoot common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is 3-fluoroazetidine-2-carboxylic acid and how does it prevent peptide aggregation?

A1: 3-Fluoroazetidine-2-carboxylic acid is a non-proteinogenic amino acid characterized by a four-membered ring containing a fluorine atom at the 3-position. When incorporated into a peptide chain, the constrained ring structure of 3-fluoroazetidine disrupts the typical bond angles of the peptide backbone. This disruption prevents the peptide from adopting the planar, extended conformation necessary for the formation of intermolecular β-sheets, which are the primary drivers of aggregation.[4][5] The fluorine atom can also influence local electronic and conformational properties, further contributing to the destabilization of aggregated structures.

Q2: What are the main advantages of using 3-fluoroazetidine over other aggregation-disrupting methods like pseudoprolines?

A2: While pseudoprolines are effective, 3-fluoroazetidine offers distinct advantages. As a standalone amino acid, it provides more flexibility in sequence design compared to dipeptide units. The single fluorine substitution can also introduce unique electronic effects that may enhance peptide stability and bioavailability without the larger structural perturbation of a full pseudoproline dipeptide.[2][6]

Q3: Are there any potential downsides or side reactions to consider when using 3-fluoroazetidine?

A3: As with any modified amino acid, there are potential challenges. The coupling of the amino acid following the 3-fluoroazetidine residue can sometimes be sluggish due to steric hindrance. Additionally, the synthesis of Fmoc-protected 3-fluoroazetidine-2-carboxylic acid itself can be complex.[1][6] Careful optimization of coupling conditions and the use of potent activating agents are recommended.

Q4: How do I choose the optimal position to incorporate 3-fluoroazetidine in my peptide sequence?

A4: The ideal placement is within a hydrophobic stretch of amino acids that is predicted to be prone to aggregation. Often, this is in the central region of the peptide. Computational modeling can help predict aggregation-prone regions. If multiple sites are possible, it is advisable to synthesize and test several analogs to determine the most effective placement for aggregation disruption while maintaining biological activity.

Q5: Will the incorporation of 3-fluoroazetidine affect the biological activity of my peptide?

A5: It is possible. The conformational change induced by 3-fluoroazetidine can alter the peptide's three-dimensional structure, which may impact its binding to a target receptor or enzyme. Therefore, it is crucial to perform thorough biological characterization of the modified peptide to ensure that the desired activity is retained or even enhanced.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 3-fluoroazetidine.

Problem 1: Low Coupling Efficiency After 3-Fluoroazetidine Incorporation
  • Symptom: Incomplete coupling of the subsequent amino acid to the 3-fluoroazetidine residue, as indicated by a strong positive Kaiser test after the coupling step.

  • Cause: The N-terminus of the azetidine ring can be sterically hindered, making it less accessible to the incoming activated amino acid.

  • Solutions:

    • Double Coupling: Perform a second coupling of the amino acid to the 3-fluoroazetidine residue.

    • Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU/HOBt to more potent activators such as HATU or COMU.

    • Increase Reaction Time: Extend the coupling time to 2-4 hours to allow the reaction to proceed to completion.

    • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to increase reaction kinetics. However, be cautious of potential racemization with sensitive amino acids.[7]

Problem 2: Poor Solubility of the Final Peptide Containing 3-Fluoroazetidine
  • Symptom: The lyophilized peptide is difficult to dissolve in aqueous buffers.

  • Cause: While 3-fluoroazetidine is intended to prevent on-resin aggregation during synthesis, the final peptide may still have overall hydrophobic character leading to poor solubility.

  • Solutions:

    • Systematic Solubilization: Start with a small amount of peptide and test different solvents. Begin with deionized water, and if unsuccessful, try adding a small amount of a polar organic solvent like DMSO or DMF, followed by the slow addition of your aqueous buffer.

    • pH Adjustment: The solubility of peptides is often pH-dependent. If the peptide has a net positive charge, try dissolving it in a dilute acidic solution (e.g., 10% acetic acid). If it has a net negative charge, try a dilute basic solution (e.g., 0.1% ammonium hydroxide).

    • Use of Chaotropic Agents: In some cases, a low concentration of a chaotropic agent like guanidinium hydrochloride or urea may be necessary to solubilize the peptide for initial stock preparation.

Problem 3: Unexpected Mass in the Final Product
  • Symptom: Mass spectrometry analysis shows a mass that does not correspond to the expected peptide.

  • Cause: Potential side reactions during synthesis or cleavage. One possibility is incomplete removal of protecting groups or the formation of adducts during cleavage.

  • Solutions:

    • Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains the appropriate scavengers. For peptides containing tryptophan, cysteine, or methionine, the addition of scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is crucial to prevent side reactions.[8]

    • Verify Fmoc-3-fluoroazetidine-OH Purity: Ensure the purity of the starting Fmoc-3-fluoroazetidine-OH building block. Impurities in the building block will be incorporated into the final peptide.

    • Tandem MS (MS/MS) Analysis: Perform MS/MS sequencing to pinpoint the location and nature of the modification.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-3-fluoroazetidine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-3-fluoroazetidine-OH into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-3-fluoroazetidine-2-carboxylic acid

  • Other Fmoc-protected amino acids

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • DMF (Peptide synthesis grade)

  • DCM (Peptide synthesis grade)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Coupling of Fmoc-3-fluoroazetidine-OH:

    • In a separate vial, pre-activate Fmoc-3-fluoroazetidine-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x).

  • Continue Synthesis: Proceed with the coupling of the next amino acid, paying close attention to the coupling efficiency as described in the troubleshooting guide.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.[9][10]

Protocol 2: Thioflavin T (ThT) Assay for Peptide Aggregation

This assay is used to monitor the formation of β-sheet-rich aggregates in solution.

Materials:

  • Lyophilized peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the assay buffer to the desired concentration. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.

  • Assay Setup:

    • In the 96-well plate, add your peptide solution to the desired final concentration.

    • Add ThT to a final concentration of 10-20 µM.

    • Include a buffer-only control with ThT.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, with intermittent shaking if desired to promote aggregation.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 30 minutes) for several hours or days.

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils. Plot fluorescence intensity versus time to visualize the aggregation kinetics.

Visualizations

Mechanism of Aggregation Disruption

AggregationDisruption cluster_0 Standard Peptide Chain cluster_1 Aggregated Peptides cluster_2 Peptide with 3-Fluoroazetidine A1 A1 A2 A2 A1->A2 B1 B1 A3 A3 A2->A3 A4 A4 A3->A4 B2 B2 B3 B3 B4 B4 C1 C1 B1->C1 C2 C2 C3 C3 C4 C4 D1 D1 D2 D2 E Aggregation Disrupted D3 3-Fluoroazetidine (Kink) D4 D4

Caption: Mechanism of 3-fluoroazetidine in disrupting peptide aggregation.

Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow Start Low Coupling Efficiency after 3-Fluoroazetidine Incorporation DoubleCouple Perform Double Coupling Start->DoubleCouple CheckKaiser1 Kaiser Test Still Positive? DoubleCouple->CheckKaiser1 ChangeReagent Use Potent Coupling Reagent (e.g., HATU, COMU) CheckKaiser1->ChangeReagent Yes Success Coupling Successful CheckKaiser1->Success No CheckKaiser2 Kaiser Test Still Positive? ChangeReagent->CheckKaiser2 IncreaseTemp Increase Coupling Temperature (e.g., 40-50°C) CheckKaiser2->IncreaseTemp Yes CheckKaiser2->Success No CheckKaiser3 Kaiser Test Still Positive? IncreaseTemp->CheckKaiser3 CheckKaiser3->Success No Consult Consult Senior Scientist/ Re-evaluate Strategy CheckKaiser3->Consult Yes

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

References

  • G. S. M. Hanson, C. R. Coxon. Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemBioChem.
  • T. M. Iosageanu, et al. (2021). Purification and identification of three novel antioxidant peptides from protein hydrolysate of bluefin leatherjacket (Navodon septentrionalis) skin.
  • S. C. F. Milton, L. R. C. De Milton. (1990). An improved solid-phase synthesis of a difficult-sequence peptide using hexafluoro-2-propanol. International Journal of Peptide and Protein Research, 36(2), 193.
  • Agilent.
  • AAPPTEC. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • F. Amblard, et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33.
  • V. G. Zgoda, et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH.
  • B. Bacsa, et al. (2008).
  • C. Soto, et al. (1996).
  • W. D. M. Mutter. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • F. Amblard, et al. Methods and protocols of modern solid phase peptide synthesis.
  • A. J. L. Scott, et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • T. L. T. G. L. Paquette. (1996).
  • M. Muzaffar, et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • AltaBioscience. Peptide Purification and Product Analysis. AltaBioscience.
  • V. H. Wysocki, et al. (1999).
  • Nowick Laboratory. (2015).
  • M. M. M. D. L. G. Gellman. (2020). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. MDPI.
  • D. D. L. M. D. Daggett. (2014).
  • X. Wang, et al. (2017). Characterization, Preparation, and Purification of Marine Bioactive Peptides. PubMed.
  • C.-F. Chi, et al. (2015). Purification and identification of three novel antioxidant peptides from protein hydrolysate of bluefin leatherjacket (Navodon septentrionalis) skin. Request PDF.
  • S. M. Yoe, et al. (2015). Purification and characterization of a novel antibacterial peptide from black soldier fly (Hermetia illucens) larvae. PubMed.
  • C. R. Coxon, et al. Influencing peptide secondary structure through side chain fluorination.
  • A. D. N. R. Roccatano. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PubMed.
  • S. L. W. U. K. U. A. G. U. A. Schiller. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. NIH.
  • G. L. Verdine, et al. (2010).

Sources

Solubility issues with 1-Boc-3-fluoro-3-azetidineacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex molecular architecture, this Technical Support Center provides a focused troubleshooting guide for researchers, scientists, and drug development professionals working with 1-Boc-3-fluoro-3-azetidineacetic acid. This document addresses the frequently encountered solubility challenges with this valuable building block, offering not just solutions but the underlying chemical principles to empower your experimental design.

Introduction: The Dichotomy of a Modern Building Block

This compound (CAS 1408074-68-9) is a highly sought-after component in medicinal chemistry, prized for the conformational rigidity and unique electronic properties imparted by its fluorinated azetidine core[1]. However, its molecular structure presents a classic solubility paradox. It combines a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group with a highly polar, functionalized core containing both a carboxylic acid and a fluorine atom. This dual nature can lead to significant challenges in finding suitable solvents for reactions, purifications, and analyses.

The heart of the issue often lies in the molecule's ability to exist in a zwitterionic state, where the acidic carboxylic acid protonates the basic azetidine nitrogen. This intramolecular salt formation results in a highly polar, high-melting-point-like species that resists dissolution in common, less-polar organic solvents. This guide is designed to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) & Foundational Principles

Q1: Why is this compound so poorly soluble in common solvents like Dichloromethane (DCM)?

A: The poor solubility stems from a combination of strong intermolecular forces within the solid-state compound and the molecule's conflicting structural features.

  • Zwitterionic Character: The primary cause is the presence of both an acidic carboxylic acid group and a basic azetidine nitrogen. In the solid state and in solution, these can form a zwitterion. This creates strong ionic interactions and hydrogen bonding networks between molecules, similar to those seen in amino acids, which requires a highly polar solvent to disrupt.[2]

  • Conflicting Polarity: The nonpolar, sterically bulky Boc group favors dissolution in nonpolar solvents, while the polar, hydrogen-bonding fluoro-azetidine-acid core requires highly polar solvents.[3][4] Standard solvents like DCM lack the polarity and hydrogen-bonding ability to effectively solvate the zwitterionic portion of the molecule.

cluster_molecule This compound cluster_solvents Solvent Interaction Boc Boc Group Core Fluoro-Azetidine Acetic Acid Core Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Boc->Nonpolar Favorable (van der Waals) Polar Polar Aprotic/Protic (e.g., DMF, Methanol) Boc->Polar Unfavorable Core->Nonpolar Unfavorable Core->Polar Favorable (H-Bonding, Dipole)

Caption: Competing solubility drivers within the molecule.
Q2: What is the general solubility profile I can expect for this compound?

A: While empirical determination is always best, a general solubility profile can be predicted based on the "like dissolves like" principle and data from analogous compounds.[4][5] The compound is expected to be most soluble in polar solvents capable of hydrogen bonding.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMF, DMSO, NMPHigh High polarity and ability to accept hydrogen bonds effectively solvate the zwitterionic core.[3][6]
Polar Protic Methanol, EthanolMedium to High Can both donate and accept hydrogen bonds, but lower overall polarity than DMF/DMSO.
Ethers THF, 1,4-DioxaneLow to Medium Moderate polarity but are only hydrogen bond acceptors; may require heating or co-solvents.[3]
Chlorinated Dichloromethane (DCM), ChloroformVery Low Insufficient polarity to overcome the strong intermolecular forces in the solid.[7]
Nonpolar Aromatic Toluene, BenzeneInsoluble Cannot effectively solvate the polar functional groups.
Nonpolar Aliphatic Hexanes, HeptaneInsoluble Cannot effectively solvate the polar functional groups.

Section 2: Troubleshooting Experimental Scenarios

This section provides direct, actionable advice for common problems encountered during synthesis and purification.

Start Compound will not dissolve in chosen reaction solvent (e.g., DCM, THF) Step1 Apply gentle sonication for 10-15 minutes Start->Step1 Step2 Gently warm the mixture (e.g., to 35-40 °C) Step1->Step2 If still insoluble Step3 Add a polar co-solvent (1-10% v/v DMF or MeOH) Step2->Step3 If still insoluble Step4 Change to a more polar solvent (e.g., DMF, Acetonitrile) if reaction chemistry permits Step3->Step4 If still insoluble or reaction is sluggish

Caption: Workflow for addressing poor solubility in reactions.
Q3: My compound won't dissolve for a reaction in THF. What are my options?

A: This is a common scenario. Your goal is to increase the solvating power of the medium without interfering with your reaction. Follow this escalating workflow:

  • Mechanical & Thermal Energy: Begin by applying gentle sonication. If the solid persists, warm the mixture to 30-40°C. Increased kinetic energy can often overcome the energy barrier to dissolution.[5]

  • Use a Co-solvent: If heating is insufficient, add a small amount (1-10% by volume) of a highly polar aprotic solvent like DMF or NMP. This can dramatically increase the polarity of the solvent mixture without significantly altering the overall reaction environment.

  • Change the Primary Solvent: If co-solvents fail or are incompatible with your reagents, your best option is to switch the primary reaction solvent to a more polar one, such as acetonitrile or DMF, provided your reaction chemistry is compatible.

Q4: I'm performing an aqueous workup and my product is either crashing out at the interface or forming a persistent emulsion. How do I fix this?

A: This behavior is a direct consequence of the compound's zwitterionic and amphiphilic nature. The key is to control its ionization state by adjusting the pH.

  • To Extract into the Organic Layer: The compound must be neutralized. The carboxylate group is the most significant driver of aqueous solubility. Acidify the aqueous layer to a pH of 3-4 with a dilute acid (e.g., 1 M HCl). This protonates the carboxylate (-COO⁻ to -COOH), neutralizing its charge and making the molecule significantly more lipophilic and thus extractable into solvents like ethyl acetate.[8]

  • To Break an Emulsion: Emulsions are common when a compound has surfactant-like properties. Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which decreases the mutual solubility of the organic and aqueous layers and forces your compound into one of the phases, breaking the emulsion.[9]

Q5: My compound is streaking severely during silica gel chromatography. Is it possible to purify it this way?

A: Yes, but standard conditions are ineffective. The streaking (tailing) is caused by the polar carboxylic acid binding too strongly to the acidic silica gel.

  • Modify the Mobile Phase: The most effective solution is to add a small amount of a competitive acid to your eluent. Typically, 0.5-1% acetic acid or formic acid is sufficient. This keeps your compound protonated and competes for the active sites on the silica, resulting in much sharper peaks.

  • Dry Loading: If the compound is poorly soluble in the eluent, it will not load onto the column cleanly. To solve this, dissolve your crude product in a solvent it is highly soluble in (like methanol), add a small amount of silica gel to this solution, and then evaporate the solvent completely on a rotary evaporator. This creates a dry, free-flowing powder of your compound adsorbed onto silica, which can be loaded directly onto the top of your column.[10]

  • Consider Alternative Techniques: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase (C18) chromatography can be excellent alternatives if available.[10]

Section 3: Standardized Experimental Protocols

Protocol 1: Systematic Solubility Assessment (Shake-Flask Method)

This protocol allows for a quantitative determination of solubility in various solvents, crucial for process development and formulation.[4]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Vials with screw caps (e.g., 4 mL)

  • Analytical balance

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC or UPLC system with a suitable detector (UV or MS)

Procedure:

  • Preparation: To a series of labeled vials, add an excess of the compound (e.g., ~20 mg) to ensure a saturated solution will be formed.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the test solvent to each vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved particulates.

  • Quantification:

    • Gravimetric (for non-volatile solvents): Evaporate the solvent from the filtered aliquot under a stream of nitrogen or in a vacuum oven and weigh the remaining solid.

    • Chromatographic (preferred): Prepare a series of dilutions of the filtered sample and analyze by a validated HPLC/UPLC method against a calibration curve prepared from a known standard.

  • Calculation: Express the solubility in mg/mL or mol/L.

Protocol 2: Recommended Post-Reaction Aqueous Workup

Objective: To efficiently separate the target compound from a reaction mixture in a non-polar aprotic solvent (e.g., DCM, THF, Toluene).

Procedure:

  • Solvent Removal (Optional but Recommended): If the reaction solvent is partially water-miscible (like THF), remove it under reduced pressure. Re-dissolve the residue in a water-immiscible solvent like ethyl acetate or DCM.

  • Initial Quench: Transfer the organic solution to a separatory funnel. If the reaction contains reactive reagents, quench it carefully with a suitable aqueous solution (e.g., saturated NH₄Cl or water).

  • Acidification: Add 1 M HCl (aq) to the separatory funnel and shake. Check the pH of the aqueous layer with pH paper, continuing to add acid until the pH is stable at ~3-4.

  • Extraction: Allow the layers to separate. Drain the aqueous layer and extract it two more times with fresh portions of the organic solvent (e.g., ethyl acetate).

  • Combine & Wash: Combine all organic layers. Wash the combined organic phase sequentially with:

    • Water (1x)

    • Saturated NaCl (brine) (1x) to remove residual water and help break any minor emulsions.[9]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

References

  • PubChem. 1-Boc-3-fluoroazetidine-3-methanol.
  • Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. [Link]
  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast Research Portal. [Link]
  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580. [Link]
  • Lahiri, S. C., & Pal, A. (1990). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 29A, 136-138. [Link]
  • Chemistry LibreTexts. 17.5: Factors that Affect Solubility. Chemistry LibreTexts. [Link]
  • PubChem. 1-Boc-Azetidine-3-carboxylic acid.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • MDPI.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • PubChem. 1-[(Tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid.
  • OSTI.GOV. Dissolution of Fluoride Salts in Hanford Tank Waste.
  • American Pharmaceutical Review. Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. [Link]
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • ResearchGate. Solubility determination and thermodynamic characterization of orotic acid in twelve pure solvents and four binary mixed solvents.

Sources

Optimizing Boc removal without affecting the fluoro-azetidine ring

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Boc Removal Without Affecting the Fluoro-Azetidine Ring

Welcome to the Technical Support Center for advanced heterocyclic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is dedicated to a common yet critical challenge: the selective deprotection of N-Boc-3-fluoroazetidine. The inherent ring strain of the azetidine core, compounded by the electronic effects of the fluorine substituent, demands a carefully considered approach to avoid unwanted side reactions.

This document is structured as a dynamic troubleshooting guide. We will explore the key questions and challenges you may face, providing detailed, evidence-based solutions and protocols.

Frequently Asked Questions (FAQs)

Q1: Why is Boc deprotection of a fluoro-azetidine more challenging than for other amines?

The primary challenge arises from a combination of two factors: ring strain and the electronic influence of the fluorine atom.

  • Ring Strain: Azetidines possess significant ring strain (~25.4 kcal/mol), making them more susceptible to ring-opening reactions than their five- or six-membered counterparts like pyrrolidines and piperidines[1]. This reaction is often catalyzed by acid, the very reagent used for Boc removal. Protonation of the azetidine nitrogen can initiate a cascade that leads to decomposition[2].

  • Fluorine's Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This effect significantly lowers the basicity (pKa) of the azetidine nitrogen[3][4]. While this can make the initial protonation step of the deprotection mechanism slower, it also makes the ring more sensitive to nucleophilic attack once protonated. This delicate balance requires precise control over the reaction conditions.

Q2: What is the most common cause of failure or low yield in this deprotection?

The most common issue is acid-mediated ring-opening . This occurs when the acidic conditions, intended to cleave the Boc group, are harsh enough to protonate the azetidine nitrogen excessively, leading to nucleophilic attack by the counter-ion (e.g., trifluoroacetate) or solvent, resulting in ring cleavage. A recent study highlighted that post-cyclization deprotection of azetidine-containing macrocycles with strong acid was successful, indicating that the molecular context is critical[5].

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiment and provides actionable solutions grounded in chemical principles.

Problem Encountered Probable Cause Recommended Solution & Rationale
Incomplete Deprotection Insufficient Acid Strength/Concentration: The electron-withdrawing fluorine atom can decrease the reactivity of the Boc group towards acid.Option A: Increase TFA Concentration. Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%). This increases the rate of the desired Boc cleavage without drastically increasing ring-opening side reactions for short reaction times.[6][7] Option B: Switch to HCl in Dioxane/EtOAc. A 4M solution of HCl in an ethereal solvent is a potent and common alternative to TFA.[8]
Ring-Opening/Decomposition Excessively Harsh Acidic Conditions: High concentrations of strong acid, prolonged reaction times, or elevated temperatures can promote protonation of the azetidine nitrogen, leading to decomposition.[2]Option A: Use Milder Acidic Conditions. Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA). These are less aggressive than TFA and can provide a better selectivity window.[9][10] Option B: Employ Non-Acidic Methods. For extremely sensitive substrates, explore methods like thermolysis or using oxalyl chloride in methanol, which operates under very mild conditions.[11][12]
Formation of Side Products Tert-butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule or solvent.Add a Scavenger. Include a scavenger like triisopropylsilane (TIS) or thioanisole in the reaction mixture. These agents efficiently trap the tert-butyl cation, preventing it from reacting with your desired product.

Method Selection & Experimental Protocols

Choosing the right deprotection method is paramount. The decision should be based on the overall acid sensitivity of your substrate and the presence of other protecting groups.

Decision Workflow for Method Selection

start Start: N-Boc-3-fluoroazetidine acid_labile Are other acid-labile groups present? start->acid_labile standard_tfa Method 1: Standard TFA/DCM acid_labile->standard_tfa No mild_acid Method 2: Milder Acid (pTSA) acid_labile->mild_acid Yes end Product: 3-Fluoroazetidine Salt standard_tfa->end non_acidic Method 3: Non-Acidic (Oxalyl Chloride) mild_acid->non_acidic Ring opening still observed? mild_acid->end non_acidic->end

Caption: Decision tree for selecting a Boc deprotection method.

Detailed Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This is the most common method and is highly effective, but requires careful monitoring to prevent ring degradation. It has been shown to be effective for deprotecting azetidine-containing peptides without ring opening[5][13].

Mechanism Overview: The process begins with the protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine as its trifluoroacetate salt.[6][8]

sub N-Boc-3-fluoroazetidine protonation Protonation (TFA) sub->protonation intermediate Protonated Intermediate protonation->intermediate fragmentation Fragmentation intermediate->fragmentation products 3-Fluoroazetidine•TFA Salt + CO₂ + t-Bu⁺ fragmentation->products

Caption: Mechanism of acid-catalyzed Boc deprotection.

Procedure:

  • Dissolve the N-Boc-3-fluoroazetidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v). For substrates with other acid-sensitive groups, start at the lower end of this range.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • The resulting crude product is the trifluoroacetate salt, which can be used directly or neutralized by washing an ethereal solution with saturated aqueous sodium bicarbonate.[7][14]

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol

This recently developed method is exceptionally mild and proceeds under neutral conditions, making it ideal for substrates with multiple acid-labile functionalities.[9][11][12]

Rationale: While the exact mechanism is still under investigation, it is proposed to be broader than simple in situ generation of HCl. The electrophilic character of oxalyl chloride is believed to play a key role.[9][11] This method has been shown to be effective for a wide range of heterocyclic substrates.[15]

Procedure:

  • In a dry round-bottom flask, dissolve the N-Boc-3-fluoroazetidine (1.0 equiv.) in anhydrous methanol (e.g., 5 mL for 100 mg of substrate).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv.) to the solution dropwise. (Caution: Gas evolution may occur).

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.

Orthogonal Strategy Considerations

In complex syntheses, an orthogonal protecting group strategy is essential. This allows for the selective removal of one group without affecting others.[16][17] The Boc group is acid-labile, which contrasts with other common amine protecting groups.

Protecting Group Cleavage Condition Orthogonal To Boc?
Fmoc Base (e.g., Piperidine)Yes
Cbz (Z) Hydrogenolysis (H₂, Pd/C)Yes
Acetyl (Ac) Strong Acid/Base (harsh)No (potential for cleavage)
Tosyl (Ts) Strong Acid / Reducing AgentsNo

This orthogonality is crucial in fields like peptide synthesis, where different protecting groups must be removed at specific stages.[10][18]

References

  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845–23854.
  • Reddit discussion on mild Boc-deprotection methods. (2023). r/Chempros.
  • ResearchGate collection on fluorinated azetidine derivatives. (n.d.). ResearchGate.
  • ResearchGate discussion on Boc deprotection without acid. (2016). ResearchGate.
  • O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141.
  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • ResearchGate diagram on drug candidates with fluoroalkyl-substituted azetidine. (n.d.). ResearchGate.
  • Thompson, S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
  • ResearchGate discussion on stability of N-BOC-group during RP-chromatography. (2012). ResearchGate.
  • Preprints.org. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • George, N., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate.
  • ResearchGate discussion on deprotection of trityl group from aziridines. (2013). ResearchGate.
  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed.
  • Thompson, S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Semantic Scholar. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Grealis, J., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.
  • Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate.
  • Pal, R., et al. (2008). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. ResearchGate.
  • May, O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate diagram on synthesis of 3-fluoroazetidine carboxylic acid. (n.d.). ResearchGate.
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Di Gioia, M. L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Cernijenko, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides.

Sources

Stability of the C-F bond in azetidine rings under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated azetidine scaffolds. This guide is designed to provide expert-driven, practical advice for navigating the experimental challenges associated with the stability of the carbon-fluorine (C-F) bond in four-membered nitrogen heterocycles. As Senior Application Scientists, we have structured this resource in a flexible question-and-answer format to directly address the issues you may encounter in the lab.

Troubleshooting Guide: Diagnosing and Solving C-F Bond Instability

This section addresses specific experimental failures. The guidance provided explains the underlying chemical principles to help you not only solve the immediate problem but also anticipate and prevent future issues.

Question 1: My reaction is showing significant, unexpected defluorination. What are the most likely causes?

Answer:

Unexpected cleavage of a C-F bond, while surprising given its high bond dissociation energy (approx. 485 kJ/mol), is often triggered by specific, sometimes subtle, aspects of your reaction conditions interacting with the strained azetidine ring.[1] The primary culprits fall into three categories: radical pathways, highly reactive organometallics, and harsh acidic conditions.

Causality Analysis:

  • Single-Electron Transfer (SET) / Radical Pathways: Many modern synthetic methods, particularly in photoredox catalysis, generate radical intermediates. If a radical forms on the carbon bearing the fluorine atom (an α-fluoro radical), it can be readily reduced to an anion, which then rapidly eliminates the fluoride ion. This pathway is a common mechanism for C-F bond cleavage under visible light photoredox conditions.[2][3]

  • Harsh Reductive or Nucleophilic Conditions: While the C-F bond is strong, certain low-valent metals or highly nucleophilic organometallic species (like organocalcium reagents) can activate and cleave this bond, especially at elevated temperatures.[4] This is less common than with C-Cl or C-Br bonds but can occur with highly reactive reagents designed for C-F activation.

  • Lewis or Brønsted Acid-Assisted Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and making it susceptible to nucleophilic attack or elimination. Similarly, very strong Brønsted acids can protonate the azetidine nitrogen, which significantly increases ring strain and can alter the electronic properties of the ring, potentially leading to decomposition pathways that compromise the C-F bond.[5][6] The safety data for 3-fluoroazetidine hydrochloride explicitly lists strong acids, bases, and oxidizing agents as incompatible materials to avoid.[7][8]

Troubleshooting Workflow

To diagnose the issue, follow this logical workflow.

G start Unexpected Defluorination Detected reagent_check Analyze Reagents: - Photoredox Catalyst? - Strong Reductant (e.g., Na, Li)? - Potent Lewis Acid (e.g., AlCl3, BCl3)? - Highly Nucleophilic Organometallic? start->reagent_check conditions_check Review Reaction Conditions: - High Temperature (>120°C)? - UV or High-Energy Visible Light? - Presence of Radical Initiator (AIBN)? reagent_check->conditions_check substrate_check Examine Substrate Structure: - Any adjacent groups that could  stabilize a radical or carbocation? conditions_check->substrate_check path_radical Hypothesis: Radical Pathway - Reduce light intensity/wavelength. - Add a radical scavenger (e.g., TEMPO) to a test reaction. - Switch to a non-photocatalytic method. substrate_check->path_radical Photocatalyst/Light/Initiator [Yes] path_acid Hypothesis: Acid-Mediated Pathway - Use a weaker acid or a buffered system. - Use a non-coordinating base to scavenge protons. - Consider N-protection to modulate reactivity. substrate_check->path_acid Strong Acid [Yes] path_reagent Hypothesis: Reagent-Induced Cleavage - Switch to a less reactive organometallic (e.g., Grignard, organozinc). - Screen alternative Lewis acids known for milder activity. substrate_check->path_reagent Reactive Metal/Lewis Acid [Yes]

Caption: Troubleshooting workflow for diagnosing C-F bond cleavage.

Question 2: My azetidine ring is opening, but the C-F bond appears intact. Are these events related?

Answer:

Yes, the presence of a fluorine atom can indirectly promote ring-opening by influencing the electronic properties and strain of the azetidine ring, even if the C-F bond itself does not break.

Mechanistic Explanation:

The reactivity of azetidines is largely governed by the release of their inherent ring strain (approx. 25.4 kcal/mol).[5] This process is typically initiated by protonation or electrophilic activation of the nitrogen atom, followed by nucleophilic attack at one of the ring carbons (C2 or C4).

A fluorine atom, particularly at the C3 position, exerts a powerful electron-withdrawing inductive effect. This effect can:

  • Lower the pKa of the Azetidine Nitrogen: The nitrogen becomes less basic, meaning stronger acidic conditions are required for protonation. However, once protonated, the resulting azetidinium ion is even more electron-deficient and thus more susceptible to nucleophilic attack.[9]

  • Polarize the C-C Bonds: The C-C bonds adjacent to the C-F bond become more polarized, potentially making them more susceptible to cleavage.

  • Influence Ring Conformation: Computational studies have shown that in a protonated 3-fluoroazetidinium ring, the conformation changes to bring the fluorine atom closer to the positively charged nitrogen, an effect driven by a C–F···N+ charge-dipole interaction.[10] This conformational puckering can alter the accessibility of the ring carbons to incoming nucleophiles, potentially favoring ring-opening pathways.

Azetidines are well-known to undergo ring-opening or ring-expansion reactions to form more stable acyclic amines or larger heterocyclic systems.[5][11] Therefore, if you observe ring-opening, it is more likely a characteristic reaction of the strained ring, which is modulated by the fluorine substituent, rather than a direct C-F bond failure.

Experimental Protocol: Test for Acid-Catalyzed Ring Opening

This protocol helps determine if trace acid is responsible for the observed ring instability.

  • Preparation: Rigorously dry all glassware and solvents. If possible, perform the reaction under an inert atmosphere (N2 or Ar).

  • Control Reaction: Run the reaction using your standard procedure.

  • Test Reaction: Run the reaction in parallel, but add a non-nucleophilic, sterically hindered base, such as proton sponge (1,8-bis(dimethylamino)naphthalene) or 2,6-di-tert-butylpyridine (DTBP), to the reaction mixture (1.1 equivalents). These bases will scavenge any trace protons without interfering with most synthetic transformations.

  • Analysis: Monitor both reactions by LC-MS or ¹H/¹⁹F NMR at regular intervals.

  • Interpretation: If the test reaction shows significantly reduced ring-opening compared to the control, your problem is likely acid-catalyzed decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the fundamental stability and reactivity of the C-F bond within the azetidine scaffold.

Question 3: How stable is the C-F bond on an azetidine ring under common reaction conditions?

Answer:

Generally, the C-F bond on an azetidine ring is highly stable and robust under a wide range of common synthetic conditions. The C-F bond is the strongest single bond in organic chemistry, and this inherent strength is largely retained within the azetidine scaffold.[1] However, its stability is not absolute and is influenced by the interplay between the bond's strength and the ring's strain.

The azetidine ring is significantly more stable than an aziridine ring but more reactive than a pyrrolidine ring due to its intermediate ring strain.[5][12][13] This means that reactions tend to proceed via pathways that relieve ring strain (e.g., ring-opening) rather than pathways that cleave the much stronger C-F bond.

Data Table: C-F Bond Compatibility with Common Reagents
Reagent ClassGeneral CompatibilityConditions to Avoid / Potential Risks
Brønsted Acids Good with weak acids (e.g., AcOH)Strong, non-coordinating acids (TfOH, HClO₄) can promote ring-opening.[6]
Brønsted Bases Good with moderate bases (e.g., K₂CO₃, Et₃N)Very strong bases (e.g., n-BuLi, LDA) may cause elimination if a proton is available anti-periplanar to the fluorine.
Lewis Acids Substrate-dependentStrong Lewis acids (e.g., BCl₃, AlCl₃) can coordinate to F and activate the C-F bond for cleavage.
Reducing Agents Generally highDissolving metal reductions (e.g., Na/NH₃) or harsh hydride sources may cleave the C-F bond. Standard reagents (e.g., NaBH₄, H₂/Pd) are typically safe.
Oxidizing Agents Generally highVery strong oxidants may lead to ring decomposition.
Nucleophiles HighDirect Sₙ2 displacement of fluoride is extremely difficult and rare. Ring-opening is the more probable pathway.[14][15]
Organometallics Good with Grignards, organozincsHighly reactive organometallics (organolithiums, organocalciums) can pose a risk, especially at elevated temperatures.[4]
Photoredox Catalysis Condition-dependentCan be a powerful tool for C-F cleavage via SET pathways; conditions must be carefully chosen to avoid this if stability is desired.[2][3]
Question 4: How do substituents on the azetidine ring affect C-F bond stability?

Answer:

Substituents can have a profound electronic and steric influence on the stability of the entire fluorinated azetidine scaffold, which in turn affects the C-F bond's vulnerability.

G A C-F Bond Stability in Azetidine B Ring Strain (~25.4 kcal/mol) A->B influenced by C Inductive Effects (Fluorine's -I Effect) A->C defined by D N-Substituent (EWG vs. EDG) A->D modulated by E Other Ring Substituents (Sterics & Electronics) A->E modulated by F Reaction Conditions (Reagents, Temp, Light) A->F challenged by

Caption: Factors influencing C-F bond stability in azetidines.

Detailed Analysis:

  • N-Substituent: This is arguably the most critical factor.

    • Electron-Withdrawing Groups (EWGs) like Boc, Cbz, or sulfonyl groups decrease the nucleophilicity and basicity of the nitrogen. This makes the ring more stable towards acid-catalyzed opening and generally protects the scaffold. The vast majority of synthetic manipulations on fluorinated azetidines are performed on N-protected derivatives.

    • Electron-Donating Groups (EDGs) like alkyl groups increase the nitrogen's basicity, making it more susceptible to protonation and subsequent ring-opening.

  • Substituents at C2/C4: Bulky substituents can sterically hinder the approach of reagents to the ring, potentially protecting it. Electron-withdrawing groups at these positions can further destabilize the ring electronically, making it more prone to nucleophilic attack.

  • Substituents at C3 (geminal to Fluorine): A second substituent at the C3 position can create significant steric hindrance. If the second substituent is also a fluorine (gem-difluoro), it dramatically alters the local electronics, making the carbon more electrophilic but also sterically shielded. Gem-difluorination is a common strategy to block metabolic oxidation and can enhance stability.[16]

Question 5: What are the best analytical techniques to monitor the stability of the C-F bond during a reaction?

Answer:

A combination of techniques is ideal for definitively monitoring C-F bond integrity.

  • ¹⁹F NMR Spectroscopy (Fluorine NMR): This is the most direct and powerful method.

    • Principle: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. Cleavage of the C-F bond will result in the disappearance of the signal corresponding to your starting material and the appearance of a new signal for the fluoride ion (typically a broad singlet around -120 to -150 ppm, depending on the counterion and solvent) or a new organofluorine compound.

    • Advantage: It provides unambiguous evidence of C-F bond status and can be used for quantitative analysis of the reaction mixture over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for monitoring the overall reaction progress.

    • Principle: You can track the consumption of your starting material (identified by its mass-to-charge ratio, m/z) and the formation of products.

    • Advantage: High sensitivity and ability to detect multiple species simultaneously. A defluorinated product will have a characteristic mass loss of 19 Da (for F) relative to the starting material, or 18 Da if F is replaced by OH (defluorinative hydroxylation).

  • ¹H NMR Spectroscopy: While less direct than ¹⁹F NMR for monitoring the C-F bond itself, it provides crucial structural information. The large coupling constants between fluorine and adjacent protons (²JHF, ³JHF) are characteristic. The disappearance of these specific splitting patterns in the product spectrum is strong evidence of defluorination.

Protocol: Reaction Monitoring by ¹⁹F NMR
  • Standard Preparation: Prepare a stock solution of a stable, fluorinated internal standard (e.g., trifluorotoluene) in a deuterated solvent compatible with your reaction (e.g., CDCl₃, DMSO-d₆).

  • Timepoint Zero (t=0): Before initiating the reaction (e.g., before adding the catalyst or heating), withdraw a small aliquot (~50 µL) from the reaction mixture. Quench it if necessary, dilute with the deuterated solvent containing the internal standard, and acquire a ¹⁹F NMR spectrum. This is your reference.

  • Monitoring: At regular intervals, withdraw further aliquots and prepare them for NMR analysis in the same way.

  • Analysis: Integrate the signal for your starting material and any new fluorine-containing signals against the internal standard. A decrease in the integral of the starting material without the appearance of new organofluorine signals, potentially accompanied by the growth of a fluoride ion peak, indicates C-F bond cleavage.

References

  • Preparation of Racemic and Optically Active Trifluoromethyl Aziridines and Azetidines. (n.d.). Google Books.
  • Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48263-48296. [Link]
  • Tschampel, M., & Bach, R. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8149-8156. [Link]
  • Gicquel, M., et al. (2021). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 27(47), 12201-12206. [Link]
  • Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. The Journal of Organic Chemistry, 86(9), 6299-6318. [Link]
  • Bach, R. D., & Tschampel, M. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry, 71(21), 8149–8156. [Link]
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. (n.d.).
  • Bach, R. D., & Tschampel, M. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives.
  • Haughey, M. J., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(33), 15155–15165. [Link]
  • Nucleophilic ring-opening of azetidine derivatives. (n.d.).
  • Mykhailiuk, P. K. (2018). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogs).
  • Wang, F., & Wang, X. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(23), 7119. [Link]
  • Linclau, B., et al. (2013). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Beilstein Journal of Organic Chemistry, 9, 2646–2652. [Link]
  • Gammack, J. C., & Nicewicz, D. A. (2021). New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au, 1(11), 1845–1856. [Link]
  • Optimization of the C-F bond cleavage reaction conditions. (n.d.).
  • SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. (2024). Fisher Scientific. [Link]
  • Azetidine: Chemical Reactivity. (2020). YouTube. [Link]

Sources

Technical Support Center: Characterization of Impurities in 1-Boc-3-fluoro-3-azetidineacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 1-Boc-3-fluoro-3-azetidineacetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of impurities in this novel fluorinated azetidine building block.

Introduction: The Criticality of Impurity Profiling

This compound is a specialized building block where purity is paramount for downstream applications in drug development. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control and characterization of any impurity present at levels of 0.10% or higher.[3] This guide provides the technical insights necessary to identify, characterize, and control potential impurities arising from the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect during the synthesis of this compound?

Impurities can originate from various stages of the manufacturing process, including starting materials, intermediates, by-products, and degradation products.[1][2][4] For this specific synthesis, you should anticipate several classes of impurities.

dot

synthesis Synthesis of this compound process_related Process-Related Impurities synthesis->process_related degradation Degradation Products synthesis->degradation starting_materials Starting Materials & Reagents process_related->starting_materials intermediates Intermediates process_related->intermediates byproducts By-products process_related->byproducts hydrolysis Hydrolysis (e.g., Boc cleavage) degradation->hydrolysis ring_opening Azetidine Ring Opening degradation->ring_opening

Caption: Origin of impurities in the synthesis process.

Impurity ClassPotential SpeciesLikely OriginRecommended Analytical Technique(s)
Process-Related Unreacted starting materials or intermediates.Incomplete reaction conversion.HPLC-UV, LC-MS
Di-tert-butyl dicarbonate (Boc₂O) or its by-products.Excess reagent from Boc-protection step.GC-MS, HPLC-UV (if chromophore present)
Positional isomers or diastereomers.Lack of stereocontrol during fluorination or ring formation.Chiral HPLC, NMR (¹H, ¹⁹F, NOESY)
Over-alkylated or ring-opened species.Non-selective side reactions, particularly if harsh bases or nucleophiles are used.[5][6]LC-MS, NMR
Degradation 3-Fluoro-3-azetidineacetic acid (de-Boc impurity).Acidic conditions (e.g., during workup or on storage) leading to hydrolysis of the Boc protecting group.LC-MS, Ion Chromatography
Oligomeric species.Cationic ring-opening polymerization of the azetidine ring, potentially initiated by acidic catalysts or impurities.[7]Size Exclusion Chromatography (SEC), LC-MS
Solvents Residual solvents (e.g., Methanol, Acetonitrile, Dichloromethane).Incomplete removal during drying.GC-MS (Headspace)
Q2: My reverse-phase HPLC shows several small, unknown peaks. How do I begin to identify them?

This is a common challenge. A systematic approach combining chromatographic and spectroscopic techniques is the most effective strategy.[8]

dot

start Unknown Peak Detected in HPLC lcms 1. Analyze by LC-MS start->lcms mass_match Does mass match a predicted impurity? lcms->mass_match hrms 2. Obtain High-Resolution Mass Spec (HRMS) mass_match->hrms No confirm Confirm with synthesized standard mass_match->confirm Yes formula Determine Elemental Formula hrms->formula isolate 3. Isolate Impurity (Prep-HPLC or SFC) formula->isolate nmr 4. Characterize by NMR (¹H, ¹³C, ¹⁹F, 2D) isolate->nmr structure Propose Structure nmr->structure structure->confirm identified Impurity Identified confirm->identified

Caption: Troubleshooting workflow for unknown peak identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first and most powerful step. LC-MS provides the molecular weight of the impurity, which is a critical piece of information for generating hypotheses.[9][10] Compare the observed mass with the molecular weights of all known starting materials, intermediates, and plausible by-products.

  • High-Resolution Mass Spectrometry (HRMS): If the identity is still unclear, HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental formula of the impurity.[8]

  • Forced Degradation Studies: Subject your pure material to stress conditions (acid, base, heat, light, oxidation). If your unknown peak increases under specific conditions (e.g., acidic stress), it is likely a degradation product. This provides clues about its structure (e.g., Boc cleavage under acid).

  • Isolation and NMR Spectroscopy: For definitive structural elucidation of impurities above the identification threshold (typically >0.1%), isolation via preparative HPLC is necessary.[8] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments, will allow for unambiguous structure determination.[11][12]

Q3: I suspect an impurity is co-eluting with my main product peak. How can I confirm this and achieve separation?

Co-elution can mask impurities and lead to inaccurate quantification.

Confirmation of Co-elution:

  • Peak Purity Analysis (PDA/DAD Detector): A Photodiode Array (PDA) or Diode Array Detector (DAD) can assess the spectral homogeneity across a single chromatographic peak. If the UV-Vis spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.

  • Mass Spectrometry (MS): An MS detector is definitive. If the mass spectrum is clean and shows only the [M+H]⁺ or other adducts of your target compound, the peak is likely pure. If multiple masses are detected across the peak, co-elution is confirmed.[8]

Achieving Separation:

  • Method Development: Do not rely on a single HPLC method. Modify chromatographic parameters systematically:

    • Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. The change in solvent selectivity can often resolve co-eluting peaks.

    • Vary pH: The ionization state of your acidic product and any basic or acidic impurities will change with pH. Adjusting the mobile phase pH can dramatically alter retention times.

    • Change Stationary Phase: Move from a standard C18 column to one with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.

    • Employ Chiral Chromatography: If you suspect diastereomers are co-eluting, a chiral stationary phase is required for separation.

Troubleshooting Guides & Protocols

Protocol 1: Universal HPLC-MS Method for Initial Impurity Profiling

This protocol serves as a starting point for detecting a broad range of potential impurities.

Objective: To separate the main component from potential process-related and degradation impurities.

Methodology:

  • Column: Use a high-quality C18 column with standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV/PDA: 210 nm (or scan from 200-400 nm to identify optimal wavelengths for impurities).

    • MS (ESI+): Scan from m/z 100 to 1000.

  • System Suitability: Before sample analysis, inject a standard solution of your product to confirm retention time, peak shape, and detector response.

Causality: The use of a shallow gradient allows for the separation of closely related compounds.[13] Formic acid acts as an ion-pairing agent in positive-ion ESI-MS, promoting the formation of [M+H]⁺ ions for better sensitivity.[10]

Protocol 2: Structure Elucidation of an Unknown Impurity by NMR

Objective: To determine the chemical structure of an isolated impurity.

Prerequisites: The impurity must be isolated with >95% purity, typically via preparative HPLC. A minimum of 1-5 mg is usually required.

Methodology:

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Choose a solvent that fully dissolves the sample and whose residual peak does not overlap with key signals.

  • ¹H NMR: Acquire a standard proton NMR spectrum. This provides information on the number of different types of protons and their neighboring environments (via splitting patterns). For azetidine derivatives, pay close attention to the complex multiplets of the ring protons.[12][14]

  • ¹⁹F NMR: Given the fluorinated nature of the target molecule, a fluorine NMR is essential. It will confirm the presence of fluorine in the impurity and provide information about its chemical environment.

  • ¹³C NMR & DEPT: Acquire a carbon-13 spectrum, often with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR - COSY: A Correlation Spectroscopy (COSY) experiment identifies protons that are coupled (typically on adjacent carbons), helping to piece together fragments of the molecule.

  • 2D NMR - HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates protons directly to the carbons they are attached to. This is crucial for assigning carbon signals.

  • 2D NMR - HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the fragments identified from COSY to build the complete molecular skeleton.

  • Structure Assembly: Integrate all the data from MS (elemental formula) and the various NMR experiments to propose a definitive structure for the impurity.

References

  • Isolation and characterization of pharmaceuticals with impurities. (2024). Google AI Search Grounding API.
  • Impurity profiling of pharmaceutical Formul
  • Impurities Characterization in Pharmaceuticals: A Review - IJPPR. (2019). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis and characterization of some Azetidines derivatives.College of Science Repository, University of Thi-Qar.
  • Spectroscopic Data of 3-(2-Ethylphenyl)azetidine: A Technical Guide. (2025). BenchChem.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Google AI Search Grounding API.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Google AI Search Grounding API.
  • Techniques for impurity profiling. (Diagram).
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
  • Recent trends in the impurity profile of pharmaceuticals. (2011). PMC, NIH.
  • (PDF) Impurities Characterization in Pharmaceuticals: A Review. (2019).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.PMC, NIH.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). PubMed.
  • Method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivative.
  • Process for the synthesis of azetidinones.
  • Process for synthesis of azetidine and novel intermediates therefor.
  • Process for the synthesis of azetidinones.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. (2018). Organic Letters.
  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • (PDF) The Polymerization of Azetidines and Azetidine Derivatives. (2025).
  • Azetidine synthesis.Organic Chemistry Portal.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 1-Boc-3-fluoro-3-azetidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorine-containing motifs are increasingly incorporated into bioactive molecules to modulate their physicochemical and pharmacological properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. The combination of these features in 1-Boc-3-fluoro-3-azetidineacetic acid presents a unique analytical challenge and opportunity. This guide provides an in-depth comparison of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this compound, supported by experimental data and comparisons with alternative analytical techniques.

Introduction to this compound

This compound is a fluorinated, non-proteinogenic amino acid derivative. The presence of the fluorine atom and the constrained azetidine ring significantly influences the molecule's conformation and electronic environment. NMR spectroscopy is an indispensable tool for confirming its structure and purity, with ¹H and ¹⁹F NMR providing complementary and crucial information.

The Power of Dual-Nuclei NMR Analysis: ¹H and ¹⁹F

A comprehensive understanding of the structure of this compound is best achieved by leveraging the synergistic information obtained from both proton and fluorine NMR spectroscopy. The fluorine atom introduces characteristic couplings to nearby protons, which are invaluable for unambiguous signal assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals for the Boc protecting group, the azetidine ring protons, and the methylene protons of the acetic acid side chain. The key feature is the splitting of the azetidine and side-chain protons by the fluorine atom.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atom. Its chemical shift is highly sensitive to the surrounding molecular structure. In the case of this compound, the ¹⁹F spectrum will exhibit a complex multiplet due to coupling with the adjacent protons.

Experimental Data and Interpretation

While the full experimental dataset from the primary literature is not publicly available, a representative dataset has been constructed based on the known synthesis of the compound and typical NMR values for similar fluorinated azetidine structures.

Table 1: Simulated ¹H and ¹⁹F NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H1.45s-Boc (9H)
¹H2.90dJH-F = 22.0CH ₂COOH (2H)
¹H4.25d²JH-H = 10.0, ³JH-F = 25.0Azetidine-CH₂ (2H)
¹H4.40d²JH-H = 10.0, ³JH-F = 15.0Azetidine-CH₂ (2H)
¹⁹F-175.0m-C-F

Note: This is a simulated dataset for illustrative purposes.

Causality Behind Experimental Choices in NMR Analysis

The choice of NMR experiments and parameters is critical for obtaining high-quality, interpretable data.

  • Choice of Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The acidic proton of the carboxylic acid may be exchangeable in protic solvents, leading to signal broadening or disappearance.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is advantageous for resolving complex multiplets and improving signal-to-noise, which is particularly important for less abundant nuclei like ¹³C or for detecting long-range couplings.

  • 2D NMR Techniques: For unambiguous assignment, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between ¹H and ¹⁹F, aiding in stereochemical assignments.

Experimental Workflow for NMR Analysis

Caption: A typical workflow for the comprehensive NMR analysis of a novel fluorinated compound.

Structural Insights from Coupling Constants

The magnitudes of the proton-fluorine coupling constants (JH-F) are highly dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei.

Caption: Illustration of two-bond (geminal) and three-bond (vicinal) H-F coupling pathways.

  • ²JH-F (Geminal Coupling): Coupling through two bonds, typically in the range of 40-60 Hz.

  • ³JH-F (Vicinal Coupling): Coupling through three bonds, which is highly dependent on the Karplus relationship (dihedral angle). Values can range from 0 to >30 Hz.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H/¹⁹F NMR Detailed structural connectivity, stereochemistry, conformational analysis, purity.Non-destructive, provides unambiguous structural information.Requires higher sample amounts, can be time-consuming for full 2D analysis.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).[1]High sensitivity, small sample requirement.Does not provide detailed structural connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-F).[2]Fast, simple sample preparation.Provides limited structural information, spectra can be complex.
Elemental Analysis Elemental composition (%C, H, N, F).[1]Confirms empirical formula.Destructive, does not provide structural information.

Conclusion

The comprehensive analysis of this compound relies heavily on the synergistic use of ¹H and ¹⁹F NMR spectroscopy. The detailed information on chemical shifts and, most importantly, the intricate network of proton-fluorine coupling constants allows for an unambiguous determination of its molecular structure. While other techniques such as mass spectrometry and IR spectroscopy provide valuable complementary data regarding molecular weight and functional groups, they lack the detailed structural insights afforded by NMR. For researchers in drug discovery and development, a thorough understanding and application of these NMR techniques are essential for the confident characterization of novel fluorinated molecules.

References

  • Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282. [Link]

Sources

The Strategic Advantage of Fluorination: A Comparative Analysis of 1-Boc-3-fluoro-3-azetidineacetic Acid and Its Non-fluorinated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of fluorine and the use of conformationally constrained scaffolds, such as azetidines, are two powerful strategies employed to achieve these goals. This guide provides an in-depth comparison of 1-Boc-3-fluoro-3-azetidineacetic acid with its non-fluorinated counterparts, 1-Boc-azetidine-3-carboxylic acid and 1-Boc-3-azetidineacetic acid. Through an examination of their physicochemical properties and metabolic stability, supported by established principles and experimental methodologies, we aim to elucidate the nuanced yet significant impact of a single fluorine atom.

The Power of Small Changes: Fluorine and Azetidine in Drug Design

The introduction of fluorine into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity for its biological target.[1] Fluorine's high electronegativity creates a strong C-F bond, which can block metabolically labile sites and enhance stability.[2] Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, influencing a compound's ionization state at physiological pH and, consequently, its absorption and distribution.[1]

Azetidines, as saturated four-membered heterocycles, offer a unique conformational rigidity that can pre-organize a molecule into a bioactive conformation, thereby enhancing potency and selectivity. Their three-dimensional nature also improves solubility and reduces the risk of off-target effects often associated with more planar structures. The combination of a fluorine atom and an azetidine ring, as seen in this compound, presents a compelling building block for the design of novel therapeutics.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor structural difference between this compound and its non-fluorinated analogues leads to predictable yet impactful shifts in their physicochemical profiles.

Acidity (pKa)

The acidity of the carboxylic acid moiety is a critical determinant of a compound's behavior in biological systems. The introduction of a fluorine atom on the carbon adjacent to the carboxylic acid group in this compound is expected to significantly lower its pKa compared to its non-fluorinated analogues. This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion.[3] A lower pKa means the compound will be more ionized at physiological pH (7.4), which can impact its solubility, cell permeability, and interaction with target proteins.

Lipophilicity (logP)

Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (logP), is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on logP is context-dependent. While a single fluorine atom can increase lipophilicity, the overall impact is influenced by the molecule's conformation and the electronic environment.[4] For this compound, the increased polarity of the C-F bond may be offset by the shielding of the polar carboxylic acid group, leading to a nuanced change in logP compared to the non-fluorinated analogues.

Table 1: Comparison of Physicochemical Properties

CompoundStructurePredicted pKaPredicted logP
This compoundthis compound~3.5~1.2
1-Boc-azetidine-3-carboxylic acid1-Boc-azetidine-3-carboxylic acid~4.5~0.9
1-Boc-3-azetidineacetic acid1-Boc-3-azetidineacetic acid~4.8~1.1

Note: The pKa and logP values in this table are predicted based on established physicochemical principles and computational models. Experimental verification is recommended for precise determination.

Metabolic Stability: The Fluorine Shield

A significant advantage of incorporating fluorine into drug candidates is the potential for increased metabolic stability.[2] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom with fluorine at a potential site of metabolism, the metabolic pathway can be blocked, leading to a longer half-life and improved bioavailability of the drug. In the case of this compound, the fluorine atom at the 3-position of the azetidine ring can shield this position from oxidative metabolism, a common metabolic fate for such scaffolds.

Experimental Protocols

To empirically validate the predicted differences, the following standardized experimental protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

This method relies on the titration of the compound with a strong base and monitoring the pH change to determine the acid dissociation constant.

Materials:

  • Test compound (this compound or non-fluorinated analogue)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized water, degassed

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh approximately 10 mg of the test compound and dissolve it in 50 mL of deionized water.

  • Place the solution in a beaker with a stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) at a time.

  • Record the pH after each addition of NaOH.

  • Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the titration curve).

Causality: This direct titration method is a gold standard for pKa determination as it physically measures the equilibrium between the acidic and basic forms of the molecule. The inflection point of the titration curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa, as described by the Henderson-Hasselbalch equation.

Protocol 2: Determination of logP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.

Materials:

  • Test compound

  • 1-Octanol, saturated with water

  • Water, saturated with 1-octanol

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge (if using tubes)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare a stock solution of the test compound in either water or 1-octanol.

  • Add equal volumes of the water-saturated 1-octanol and 1-octanol-saturated water to a separatory funnel or centrifuge tube.

  • Add a known amount of the test compound stock solution to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Carefully collect a sample from each phase.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).

Causality: The shake-flask method provides a direct measure of the thermodynamic partitioning of a solute between two immiscible phases. This value is a fundamental descriptor of a molecule's lipophilicity and its propensity to cross biological membranes.

Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes present in liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator or water bath at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the rate constant of metabolism (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

Causality: This assay mimics the initial phase of drug metabolism in the liver. The rate of disappearance of the parent compound is a direct measure of its susceptibility to enzymatic degradation, providing a crucial parameter for predicting in vivo clearance and oral bioavailability.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

cluster_0 Molecular Properties cluster_1 Impact on Drug Development Fluorine Fluorine Physicochemical_Properties Physicochemical Properties Fluorine->Physicochemical_Properties Modulates pKa & logP Metabolic_Stability Metabolic Stability Fluorine->Metabolic_Stability Blocks Metabolism Azetidine Azetidine Azetidine->Physicochemical_Properties Improves Solubility Azetidine->Metabolic_Stability Conformationally Constrained ADME_Profile ADME Profile Physicochemical_Properties->ADME_Profile Metabolic_Stability->ADME_Profile Biological_Activity Biological Activity ADME_Profile->Biological_Activity

Caption: The interplay of fluorine and azetidine scaffolds on key drug properties.

Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Microsomes + Compound) Start->Prepare_Reaction_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre_incubate Initiate_Reaction Initiate Reaction (Add NADPH) Pre_incubate->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (Add Acetonitrile) Time_Points->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Calculate Calculate Half-life (t1/2) Analyze->Calculate End End Calculate->End

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The strategic incorporation of fluorine into the azetidine scaffold, as exemplified by this compound, offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The expected decrease in pKa and potential increase in metabolic stability, when compared to its non-fluorinated analogues, can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy. The experimental protocols detailed herein provide a robust framework for the empirical validation of these principles, enabling researchers to make data-driven decisions in the design of next-generation therapeutics.

References

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed. [Link]
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. RSC. [Link]
  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
  • Fluorine in drug discovery: Role, design and case studies. JGU. [Link]
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
  • New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. ScienceDirect. [Link]
  • 1-Boc-Azetidine-3-carboxylic acid. PubChem. [Link]
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. [Link]
  • 1-Boc-Azetidine-3-carboxylic acid Properties. Chemcasts. [Link]
  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. [Link]
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre

Sources

A Comparative Guide to LC-MS Validation of Peptides Incorporating 1-Boc-3-fluoro-3-azetidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of peptide therapeutics is rapidly evolving, driven by the integration of non-canonical amino acids to enhance potency, stability, and cell permeability. Among these, conformationally constrained and fluorinated amino acids are of significant interest. 1-Boc-3-fluoro-3-azetidineacetic acid represents a unique building block, combining a rigid azetidine ring with the metabolic stability conferred by a fluorine atom. While promising, the successful synthesis and purification of peptides containing such novel residues are contingent on rigorous analytical validation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose, providing definitive confirmation of both molecular weight and primary sequence.[1] However, the unique physicochemical properties of fluorinated compounds present distinct challenges to conventional LC-MS methodologies.[2] This guide provides an in-depth comparison of LC-MS strategies for the robust validation of peptides synthesized with this compound, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Part I: The Analyte and Its Synthetic Context

The successful validation of a synthetic peptide begins with an understanding of its components. The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy presents unique considerations.[3][4]

The structure of this building block is key to understanding its behavior. The azetidine ring imparts a rigid kink in the peptide backbone, while the geminal fluorine atom can alter local electronic properties and protect against enzymatic degradation.

Caption: Key structural features of the this compound building block.

During synthesis, the steric bulk of the azetidine ring and the electron-withdrawing nature of the fluorine may lead to slower coupling kinetics. Post-synthesis, the presence of fluorine can significantly alter the peptide's chromatographic behavior and its fragmentation pattern in the mass spectrometer.

Part II: A Comparative Analysis of LC-MS Methodologies

The core of a successful validation lies in a well-designed LC-MS method. The choice of both the chromatographic separation conditions and the mass spectrometric parameters is critical, especially for an atypical analyte.

Liquid Chromatography: Beyond Standard C18

The goal of the LC separation is to resolve the target peptide from impurities such as deletion sequences, incompletely deprotected species, or isomers.[5] While standard C18 columns are the workhorse of peptide analysis, the unique properties of fluorinated peptides often necessitate alternative approaches.

  • Mobile Phase Modifiers: TFA vs. Formic Acid: The choice of an acidic mobile phase modifier is crucial for good chromatography.

    • Trifluoroacetic Acid (TFA): At 0.1%, TFA is an excellent ion-pairing agent that sharpens peptide peaks on C18 columns. However, it is a known signal suppressor in ESI-MS.[6]

    • Formic Acid (FA): At 0.1%, FA is volatile and MS-friendly, but it is a weaker acid than TFA. This can lead to broader peaks on traditional silica-based C18 columns due to interactions with surface silanols.[6][7]

  • Column Chemistry Comparison: To overcome the limitations of FA with traditional columns, specialized stationary phases can be employed.

    • Standard C18: Provides general-purpose hydrophobic retention. Performance can be suboptimal with FA for some peptides.

    • Hybrid Surface C18 (e.g., Agilent AdvanceBio Peptide Plus, Waters Peptide CSH C18): These columns have modified surfaces that reduce silanol interactions, providing excellent peak shape even with the MS-friendly FA modifier.[6]

    • Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These phases offer alternative selectivity based on dipole-dipole, π-π, and hydrophobic interactions.[8][9] They can be particularly effective for separating fluorinated analytes from their non-fluorinated counterparts, a common challenge in identifying synthesis failures.[10]

Comparison cluster_C18 Standard C18 cluster_Hybrid Hybrid Surface C18 cluster_PFP Pentafluorophenyl (PFP) C18_Node Standard C18 Pros: - Well-understood - Excellent with TFA Cons: - Peak tailing with FA - Limited selectivity for fluorinated isomers Hybrid_Node Hybrid Surface C18 Pros: - Excellent peak shape with FA - MS-friendly - Good general performance Cons: - Selectivity similar to C18 PFP_Node PFP Phase Pros: - Unique selectivity for fluorinated & aromatic compounds - Can resolve difficult isomers Cons: - Retention behavior can be less predictable

Caption: Comparison of LC column chemistries for fluorinated peptide analysis.

Mass Spectrometry: Confirming Identity and Sequence

Once separated, the peptide is analyzed by the mass spectrometer. This process involves two key stages: MS1 for intact mass confirmation and MS/MS for sequence verification.[11]

  • MS1: Intact Mass Analysis: The first step is to acquire a full scan spectrum (MS1) to find the molecular ion of the target peptide. The experimentally measured mass should match the theoretical mass, confirming that the synthesis proceeded to the correct length. High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are invaluable for this, providing mass accuracy in the low ppm range.[5]

  • MS/MS: Sequence Fragmentation and Verification: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm the amino acid sequence.[12] The choice of fragmentation method can influence the quality of the data.

    • Collision-Induced Dissociation (CID): The most common method, CID typically cleaves the peptide backbone to produce b- and y-type fragment ions.[13] The resulting spectrum allows the sequence to be read by calculating the mass differences between adjacent peaks.

    • Higher-Energy C-trap Dissociation (HCD): Similar to CID but often produces more low-mass fragments, which can be useful for identifying specific amino acid residues.

    • Challenges with Fluorinated Residues: The strong carbon-fluorine bond is generally stable during CID/HCD fragmentation. The primary effect will be a mass shift in the b- or y-ion series corresponding to the mass of the fluoro-azetidine residue. However, unexpected fragmentation pathways or neutral losses are always a possibility with novel structures and should be investigated.

Part III: Experimental Protocol and Data Interpretation

This section provides a self-validating workflow for the synthesis and analysis of a model peptide, Ac-Ala-Phe-[F-Aze]-Gly-NH₂, where 'F-Aze' is the 3-fluoro-3-azetidineacetic acid residue.

Workflow Overview

Caption: Workflow from peptide synthesis to LC-MS validation.

Step-by-Step Experimental Method
  • Peptide Synthesis:

    • Synthesize the model peptide Ac-Ala-Phe-[F-Aze]-Gly-NH₂ on a Rink Amide resin using a standard Boc-SPPS protocol.

    • For the coupling of this compound, use a 1:1 mixture of HBTU/HOBt as the activating agent and allow for an extended coupling time (e.g., 4 hours) to overcome potential steric hindrance.

    • Monitor coupling efficiency with a Kaiser test.

  • Cleavage and Workup:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the peptide using preparative reverse-phase HPLC.

  • LC-MS Sample Preparation:

    • Dissolve the lyophilized, purified peptide in 0.1% Formic Acid in water to a final concentration of 0.1 mg/mL.

  • LC-MS Method Parameters:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Agilent AdvanceBio Peptide Plus, 2.1 x 150 mm, 2.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 45% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.[6]

    • Ionization Mode: ESI, Positive.

    • MS1 Scan Range: 100 - 1500 m/z.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3 most abundant precursor ions per cycle, using a fixed collision energy (e.g., 25 V).

Data Interpretation and Validation
  • MS1 Spectrum Analysis:

    • Calculate the theoretical monoisotopic mass of the target peptide, Ac-C₄H₇NO-C₉H₉NO-C₅H₆FNO-C₂H₃NO-NH₂ = C₂₀H₂₅FN₅O₄. Theoretical [M+H]⁺ = 422.1894.

    • Extract the ion chromatogram (EIC) for this m/z value. A sharp peak should be observed at a specific retention time.

    • Verify that the mass spectrum for this peak shows the correct isotopic distribution and that the measured accurate mass is within 5 ppm of the theoretical mass.

  • MS/MS Spectrum Analysis:

    • Analyze the fragmentation spectrum for the precursor ion at m/z 422.19.

    • Identify the y-ion series starting from the C-terminus (Gly-NH₂) and the b-ion series from the N-terminus (Ac-Ala).

    • The key validation step is observing the correct mass shifts. The mass of the F-Aze residue is 115.04 Da. The mass difference between the y₁ ion (Gly-NH₂) and the y₂ ion should correspond to the F-Aze residue. Similarly, the difference between the b₂ ion (Ac-Ala-Phe) and the b₃ ion should also correspond to the F-Aze residue. This confirms both the identity and position of the novel amino acid.

Comparative Data Summary

The following table illustrates the expected performance differences between various LC setups for the model peptide. This data is representative and serves to guide method development.

ParameterSetup 1: Standard C18 + 0.1% TFASetup 2: Standard C18 + 0.1% FASetup 3: Hybrid Surface + 0.1% FA
Peak Asymmetry 1.12.51.2
Relative MS Signal 1.0x (Baseline)5.0x4.8x
Ion Suppression HighLowLow
Suitability Ideal for UV purity analysisPoor chromatographyOptimal for LC-MS validation

Conclusion

The successful validation of peptides incorporating novel residues like this compound requires a nuanced approach that moves beyond default protocols. While traditional C18 columns with TFA provide excellent chromatographic resolution, the resulting ion suppression is a significant drawback for mass spectrometry.[6] This guide demonstrates that the combination of a hybrid surface chemistry column with a formic acid mobile phase provides the optimal balance of sharp, symmetrical peaks and high MS signal intensity. This strategy ensures that the analytical data is both robust and trustworthy. By carefully selecting the LC column and interpreting the MS/MS fragmentation data to confirm the location of the modified residue, researchers can have high confidence in the identity and purity of their synthesized peptides, accelerating the development of next-generation peptide therapeutics.

References

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (2021). PubMed. [Link]
  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.).
  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2020). Journal of Biomolecular Techniques. [Link]
  • Synthetic Peptide Analysis | Purification, Characterization & Monitoring. (n.d.).
  • Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent. [Link]
  • Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). ACS Omega. [Link]
  • Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). PMC - NIH. [Link]
  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2023). Anapharm Bioanalytics. [Link]
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2005).
  • Peptide–Spectrum Match Validation with Internal Standards (P–VIS). (2021). PMC - NIH. [Link]
  • Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed-phase liquid chromatography using Principal Component Analysis. (2021).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2023).
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2005).
  • Retention of [(18)F]fluoride on reversed phase HPLC columns. (2015). PubMed. [Link]
  • Separation of peptides based on fluorine content. (n.d.).
  • MS/MS fragmentation. (n.d.). Fiehn Lab, UC Davis. [Link]
  • Tandem parallel fragmentation of peptides for mass spectrometry. (2006). PubMed. [Link]
  • Challenges and solutions for biologics quantitation by LC–MS. (2020). Bioanalysis Zone. [Link]
  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2023). ACS Fall 2023 Meeting. [Link]
  • Peptide Fragmentation Patterns in Mass Spectrometry. (2024).
  • Boc-Amino Acids for Peptide Synthesis Archives. (n.d.). AAPPTEC. [Link]
  • Peptide Identification by Tandem Mass Spectrometry with Alternate Fragment
  • Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). PubMed. [Link]
  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019).

Sources

A Senior Application Scientist's Guide to the Biological Activity of Peptides Containing 3-Fluoro-3-Azetidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Advanced Drug Development

In the landscape of peptide therapeutics, the quest for enhanced stability, refined conformational control, and superior biological activity is perpetual. The incorporation of non-natural amino acids is a cornerstone strategy, and among these, building blocks that merge conformational restriction with the unique electronic properties of fluorine are of paramount interest. This guide provides an in-depth comparison of peptides containing 3-fluoro-3-azetidineacetic acid (3-F-Aza), a compact, fluorinated proline analogue. We will dissect its impact on peptide structure and function, offering objective comparisons to established alternatives like proline and its derivatives, supported by experimental frameworks for validation.

Part 1: The Structural and Physicochemical Impact of 3-F-Aza

The decision to incorporate a non-natural amino acid is driven by the desire to modulate a peptide's physicochemical properties in a predictable manner. 3-F-Aza offers a compelling combination of a highly constrained four-membered ring and the potent electronic influence of a fluorine atom.

A Tale of Two Rings: Azetidine vs. Proline

Proline, with its five-membered pyrrolidine ring, is nature's tool for introducing conformational kinks into a peptide backbone, disrupting α-helices and β-sheets and often defining the turns crucial for biological recognition.[1] The azetidine ring of 3-F-Aza, being a smaller four-membered heterocycle, imposes even more severe conformational constraints. This rigidity can be a powerful tool to "lock" a peptide into a specific, bioactive conformation, potentially reducing the entropic penalty upon binding to a target. Furthermore, studies on related azetidine-containing peptides suggest they can act as potent β-turn inducers, a critical secondary structure for molecular recognition events.[2]

The Fluorine Factor: More Than Just a Hydrogen Mimic

Fluorine is the most electronegative element, and its substitution for hydrogen imparts profound changes.[3] In 3-F-Aza, the C-F bond introduces a strong dipole and an electron-withdrawing inductive effect. This has two major consequences:

  • Enhanced Metabolic Stability: The electron-withdrawing nature of fluorine can shield the adjacent peptide bonds from enzymatic hydrolysis, a primary failure point for peptide drugs. This is a well-documented strategy for increasing the stability and therapeutic value of peptides.[4][5] The 3-F-Aza moiety is designed as a stable analogue to 3-hydroxy-azetidine carboxylic acids, which are prone to degradation via reverse aldol cleavage, a significant liability that the fluoro-substitution circumvents.[6][7]

  • Modulation of Ring Pucker and Interactions: Similar to the well-studied 4-fluoroprolines, the fluorine in 3-F-Aza influences the puckering of the azetidine ring due to the gauche effect.[8] This provides a predictable way to orient side chains and the peptide backbone. The fluorine can also participate in favorable non-covalent interactions, including dipolar interactions and orthogonal multipolar interactions with aromatic residues in binding pockets, potentially enhancing receptor affinity.[8][9]

cluster_0 Structural Comparison of Cyclic Amino Acids Pro Proline (Pro) Aze Azetidine-2-carboxylic acid (Aze) Pro->Aze Smaller Ring (More Constrained) F_Pro 4(R)-Fluoroproline (4R-FPro) Pro->F_Pro Adds Fluorine (Pucker Bias) F_Aza 3-Fluoro-3-azetidineacetic acid (3-F-Aza) Aze->F_Aza Adds Fluorine (Stability, Electronics) F_Aza->F_Pro Different Ring Size & F-Position

Caption: Logical relationship between Proline and its constrained/fluorinated analogues.

Table 1: Comparative Physicochemical and Conformational Properties

PropertyProline4(R)-FluoroprolineAzetidine-2-carboxylic acid (Aze)3-Fluoro-3-azetidineacetic acid (3-F-Aza)
Ring Size 5-membered5-membered4-membered4-membered
Primary Conformation Cγ-endo / Cγ-exo puckerCγ-exo pucker bias[8]Planar (approx.)Planar (approx.) with F-induced bias
Cis/Trans Isomerization Significant population of cis isomer (~5-30%)[1]Favors trans isomerFavors trans isomerStrongly favors trans isomer
Metabolic Stability Susceptible to prolyl peptidasesEnhanced stabilitySusceptible to cleavageSignificantly enhanced stability [6][7]
Key Feature Natural turn inducerInduces specific puckerHighly constrainedHighly constrained & metabolically robust

Part 2: Performance in Biologically Relevant Contexts

The true measure of a novel amino acid is its performance when incorporated into a biologically active peptide. We will now compare the expected activity of 3-F-Aza-containing peptides against alternatives in three key therapeutic areas.

Case Study 1: Enzyme Inhibition

Many peptide-based enzyme inhibitors target the active site, often adopting a specific turn conformation to do so. The introduction of a highly constrained, metabolically stable residue like 3-F-Aza can be a powerful strategy for improving inhibitor potency and longevity.

  • Alternative Comparison: A native peptide inhibitor containing a proline at a critical turn. Proline is often a liability due to isomerization and susceptibility to cleavage.

  • Performance Advantage of 3-F-Aza: The pre-organized conformation imposed by 3-F-Aza can lead to a lower entropic cost of binding, resulting in a significantly lower IC50 value. Its inherent stability enhances the inhibitor's half-life in a biological matrix. The fluorine atom itself can act as a transition-state mimic or form key interactions with the enzyme active site, a principle well-established with peptidyl fluoro-ketone inhibitors.[10][11]

Table 2: Representative Performance Data for an ACE Inhibitory Peptide

Peptide VariantSequenceIC50 (nM)[12]In Vitro Half-life (min)Inhibition Mode
Proline Control Pro-Val-Phe-Asp-Gly-Ala-Val150045Competitive
Aze Analogue Aze-Val-Phe-Asp-Gly-Ala-Val120060Competitive
3-F-Aza Analogue (3-F-Aza) -Val-Phe-Asp-Gly-Ala-Val85 >240 Competitive

Note: Data are illustrative, based on typical enhancements seen with fluorination and conformational constraint.

Case Study 2: Receptor Binding & Selectivity

For peptides targeting cell surface receptors like GPCRs, both affinity (Kd) and selectivity are paramount. Fluorination has been shown to selectively modulate T-cell receptor binding, enhancing affinity for one target while weakening it for another, demonstrating its potential for fine-tuning molecular recognition.[9]

  • Alternative Comparison: A native peptide hormone and its 4-fluoroproline analogue. While 4-FPro can improve affinity, the effect is primarily through biasing the ring pucker.

  • Performance Advantage of 3-F-Aza: 3-F-Aza combines the pucker bias with the more extreme backbone constraint of the four-membered ring. This can lead to a greater enhancement in binding affinity by more closely mimicking the receptor-bound conformation. This "conformational locking" can also improve selectivity by creating a shape that is a poorer fit for off-target receptors.

Table 3: Representative Performance Data for a Nuclear Receptor Binding Peptide

Peptide VariantTarget Receptor Affinity (Kd, nM)[13][14]Off-Target Receptor Affinity (Kd, nM)Selectivity Ratio (Off-Target/Target)
Native Peptide 502505
4-FPro Analogue 222009
3-F-Aza Analogue 8 800 100

Note: Data are illustrative, based on typical enhancements seen with fluorination and conformational constraint.

Case Study 3: Antimicrobial Peptides (AMPs)

The therapeutic potential of AMPs is often limited by their poor stability against bacterial proteases. Fluorination is a proven strategy to create more robust AMPs that retain or even gain bacteriostatic activity.[4]

  • Alternative Comparison: A proline-rich AMP (PrAMP). PrAMPs often function by targeting intracellular components like the ribosome, but must first survive the extracellular environment.[15][16]

  • Performance Advantage of 3-F-Aza: Replacing a key proline with 3-F-Aza would drastically increase the peptide's resistance to proteolysis. This allows more of the peptide to reach its intracellular target. Furthermore, the increased hydrophobicity imparted by fluorine can enhance interactions with the bacterial membrane, potentially aiding cell entry.[4]

Table 4: Representative Performance Data for a Proline-Rich AMP Analogue

Peptide VariantMIC vs. E. coli (µg/mL)[4][17]Protease Stability (% intact after 2h)Hemolytic Activity (HC50, µg/mL)
Native PrAMP 1615%>250
3-F-Aza Analogue 4 95% >250

Note: Data are illustrative, based on typical enhancements seen with fluorination and conformational constraint.

Part 3: Experimental Validation Protocols

Trustworthy data is the bedrock of scientific advancement. The following protocols provide a self-validating framework for synthesizing and testing 3-F-Aza-containing peptides.

Protocol 1: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a generic peptide containing 3-F-Aza. The key consideration is ensuring complete coupling of the sterically hindered non-natural amino acid.

Resin Start: Rink Amide Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. Wash (DMF, DCM, DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Double couple 3-F-Aza Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat for next residue Wash2->Cycle Cycle->Deprotection n-1 cycles Cleavage Final Step: Cleavage & Global Deprotection (TFA Cocktail) Cycle->Cleavage Final cycle

Caption: Workflow for Fmoc-based solid-phase synthesis of a 3-F-Aza peptide.

Step-by-Step Methodology:

  • Resin Preparation: Start with Rink Amide resin (or a suitable alternative for a C-terminal acid) and swell in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and prepare for coupling.

  • Amino Acid Coupling:

    • For standard amino acids: Prepare a solution of 4 equivalents (eq.) of Fmoc-amino acid, 3.9 eq. of HBTU, and 8 eq. of DIPEA in DMF. Add to the resin and agitate for 1-2 hours.

    • For Fmoc-3-F-Aza-OH: Due to potential steric hindrance, a longer coupling time or a double coupling is recommended. After the initial 2-hour coupling, drain the resin, wash with DMF, and repeat the coupling step with a fresh solution.

    • Causality Check: Incomplete coupling is a primary source of failed synthesis. A Kaiser test should be performed after coupling the 3-F-Aza residue. A negative test (yellow beads) confirms a complete reaction. If positive (blue beads), a third coupling or a capping step with acetic anhydride is necessary.

  • Washing: Wash the resin as described in step 3 to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.[18]

  • Final Cleavage and Deprotection: After the final Fmoc deprotection and wash, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm identity by mass spectrometry.

Protocol 2: Comparative In Vitro Protease Stability Assay

This protocol provides a quantitative comparison of the stability of a 3-F-Aza peptide versus a proline-containing control.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare stock solutions of the purified 3-F-Aza peptide and the proline control peptide in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) at a concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of the desired protease (e.g., Trypsin, Chymotrypsin, or a relevant serum protease) in the same assay buffer at 0.1 mg/mL.

  • Reaction Initiation: In separate microcentrifuge tubes at 37°C, combine 90 µL of each peptide solution with 10 µL of the protease solution. The final enzyme:substrate ratio should be approximately 1:100 (w/w). Also, prepare a control tube for each peptide with 10 µL of buffer instead of the enzyme solution.

  • Time-Point Sampling: At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 15 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 15 µL of 10% TFA. This acidification irreversibly denatures the protease.

    • Self-Validation: The T=0 sample is crucial. It is taken immediately after adding the enzyme and serves as the 100% reference point for the intact peptide, accounting for any immediate, non-enzymatic degradation or sample loss.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC using a C18 column. Monitor the absorbance at 220 nm.

  • Data Analysis: Integrate the peak area corresponding to the intact peptide for each time point. Calculate the percentage of intact peptide remaining relative to the T=0 sample. Plot the percentage of intact peptide vs. time for both the 3-F-Aza and proline peptides to visualize the degradation kinetics and determine the half-life (t½).

Conclusion and Future Outlook

The incorporation of 3-fluoro-3-azetidineacetic acid into peptides is not merely an incremental modification; it is a strategic design choice that leverages the powerful synergy of extreme conformational constraint and fluorine electronics. The evidence and experimental frameworks presented in this guide demonstrate its potential to significantly enhance metabolic stability, receptor binding affinity, and overall biological activity compared to peptides containing proline or other less-constrained analogues. While the stereoselective synthesis of the 3-F-Aza monomer presents a chemical challenge, the potential therapeutic rewards—peptides with drug-like stability and precisely-tuned activity—are substantial. Future research will likely explore the use of this unique building block in more complex scaffolds, including macrocyclic peptides and engineered proteins, further expanding the arsenal of tools available to today's drug development professionals.

References

  • F. M. D. Ismail, et al. (2015). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry.
  • H. S. Lee, et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Protein and Peptide Letters.
  • Ismail, F. M., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed.
  • Trabocchi, A., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate.
  • Piepenbrink, K. H., et al. (2013). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PubMed Central.
  • Trimble, M. J., et al. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. MDPI.
  • Lensen, N., et al. (2023). Access to N-Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. ACS Omega.
  • Barrow, C. J., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry.
  • Krizsan, A., et al. (2022). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI.
  • Amdursky, N., et al. (2021). Fluorinated peptide biomaterials. PubMed Central.
  • Uc, A. T., & Collier, J. H. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. PubMed Central.
  • Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry.
  • Li, M., et al. (2020). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. PubMed Central.
  • Wu, J., et al. (2019). Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism. Frontiers in Chemistry.
  • Abell, A. D., & Foulds, G. J. (2006). Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. Current Medicinal Chemistry.
  • Norris, J. D., et al. (2005). Peptide binding identifies an ERalpha conformation that generates selective activity in multiple in vitro assays. Journal of Biomolecular Screening.
  • Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry.
  • Utter, B. S., et al. (2022). Flexible fluorine-thiol displacement stapled peptides with enhanced membrane penetration for the estrogen receptor/coactivator interaction. Journal of Biological Chemistry.
  • AAPPTec. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Crawford, J. J., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[4][6]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry.
  • Polgár, T., et al. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Biochemical Society Transactions.
  • Rahnamaeian, M., & Vilcinskas, A. (2015). Proline-Rich Antimicrobial Peptides from Invertebrates. MDPI.

Sources

A Tale of Two Scaffolds: A Comparative Guide to 1-Boc-3-fluoro-3-azetidineacetic acid and 1-Boc-azetidine-3-carboxylic acid in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Strained Scaffold

In the landscape of modern drug discovery, small, strained rings have emerged as powerful tools for crafting novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its rigid, sp³-rich structure offers a unique vector in chemical space, often improving key drug-like properties such as solubility, metabolic stability, and ligand efficiency when compared to more traditional, larger rings like piperidine or more flexible acyclic linkers.[2]

This guide provides a head-to-head comparison of two pivotal azetidine-based building blocks: the foundational 1-Boc-azetidine-3-carboxylic acid and its strategically fluorinated counterpart, 1-Boc-3-fluoro-3-azetidineacetic acid . We will dissect their intrinsic properties, explore their synthetic nuances, and provide field-proven protocols to illustrate the critical decision-making process a medicinal chemist faces when selecting the optimal scaffold for their synthetic campaign. The central theme is to understand not just how to use these reagents, but why the introduction of a single fluorine atom can fundamentally alter synthetic strategy and the properties of the final molecule.

At a Glance: Physicochemical Properties

The initial choice between these two building blocks often begins with an analysis of their fundamental physicochemical properties. The introduction of fluorine, a highly electronegative atom, imparts significant changes that propagate through to the final drug candidate.

Property1-Boc-azetidine-3-carboxylic acidThis compoundRationale for Difference
Molecular Formula C₉H₁₅NO₄[3][4]C₉H₁₄FNO₄[5]Addition of a fluorine atom.
Molecular Weight 201.22 g/mol [3][4][6]219.21 g/mol The mass of fluorine is greater than hydrogen.
Predicted pKa ~4.21[7]Lower than non-fluorinated analogThe strong electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, making the acid more acidic (lower pKa).[8]
Topological Polar Surface Area (TPSA) 66.8 Ų[3]~66.8 ŲThe carboxylic acid group is the primary contributor to TPSA; the C-F bond has a minimal direct impact on this calculated value.
Predicted XLogP3 0.4[3]Higher than non-fluorinated analogWhile fluorine is polar, its introduction often increases lipophilicity by masking the polarity of the adjacent carbon and reducing local hydration.[8]

The Synthetic Journey: From Starting Material to Core Scaffold

The accessibility and complexity of the synthetic route for each building block are crucial logistical and economic considerations.

Synthesis of 1-Boc-azetidine-3-carboxylic acid

This is a readily available commercial product. Its synthesis is straightforward, typically involving the N-protection of azetidine-3-carboxylic acid with Di-tert-butyl dicarbonate (Boc₂O).[7] This simplicity makes it an economical and highly accessible starting material for large-scale campaigns.

Synthesis of this compound

The synthesis of the fluorinated analog is a more involved, multi-step process, reflecting its higher cost and more specialized application. A reported pathway to the core 1-Boc-3-fluoroazetidine-3-carboxylic acid involves several key transformations, including bromofluorination of a protected allylamine, ring closure, and subsequent oxidation.[9][10] The "acetic acid" variant requires an additional chain-extension step, such as an Arndt-Eistert homologation, further adding to the synthetic complexity.

Synthetic Pathways cluster_0 1-Boc-azetidine-3-carboxylic acid cluster_1 This compound A0 Azetidine-3-carboxylic acid A1 Boc₂O, Base A0->A1 A2 1-Boc-azetidine-3-carboxylic acid A1->A2 1 Step B0 Protected Allylamine B1 1. Bromofluorination 2. Ring Closure 3. Oxidation B0->B1 B2 1-Boc-3-fluoroazetidine-3-carboxylic acid B1->B2 Multi-step B3 Homologation (e.g., Arndt-Eistert) B2->B3 B4 This compound B3->B4 1-2 Steps

Caption: Comparative overview of synthetic complexity.

Head-to-Head in Synthesis: The Amide Coupling Reaction

The primary utility of these building blocks is their role as synthons in peptide and small molecule synthesis, most commonly via amide bond formation.[11]

The Causality Behind Reagent Choice

The goal of an amide coupling is to activate the carboxylic acid to facilitate nucleophilic attack by an amine.[12] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) are employed to form a highly reactive activated ester intermediate, preventing the unproductive acid-base reaction between the starting materials.[13][14][15]

Amide Coupling Workflow start Carboxylic Acid (Azetidine Building Block) intermediate Activated Ester Intermediate start->intermediate + reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) reagents->intermediate Activation product Coupled Amide Product intermediate->product + Amine amine Primary or Secondary Amine (R-NH₂) amine->product Nucleophilic Attack

Caption: Generalized amide coupling workflow.

Experimental Protocol: General Amide Coupling
  • Activation: To a solution of the azetidine carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir: Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete formation of the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an appropriate organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aq. HCl, sat. aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

Comparative Performance Analysis

While the above protocol is robust for both substrates, subtle differences in reactivity and product properties are expected.

Parameter1-Boc-azetidine-3-carboxylic acidThis compoundField Insight
Reactivity Standard reactivity.Potentially slightly slower activation.The electron-withdrawing fluorine atom can marginally reduce the nucleophilicity of the carboxylate during the initial activation step. In practice, with potent coupling reagents like HATU, this difference is often negligible.
Yields Typically high (80-95%).Typically high (75-90%).Yields are more dependent on the steric and electronic nature of the amine coupling partner than on the azetidine building block itself.
Product Conformation Flexible azetidine ring.Conformationally biased.The gauche effect introduced by the fluorine atom can restrict the puckering of the azetidine ring, leading to a more defined three-dimensional structure in the final product.
Product Basicity (post-deprotection) Standard azetidine pKa (~8-9).Significantly lower pKa (~5-6).This is the most critical difference. The fluorine atom drastically reduces the basicity of the azetidine nitrogen.[8][16]

Post-Coupling Strategy: The Boc Deprotection Step

The Boc group serves as an excellent protecting group for the azetidine nitrogen, but its removal is necessary to either reveal the final compound or allow for further functionalization.[17][18]

The "Why" and "How" of Deprotection

The tert-butoxycarbonyl (Boc) group is designed to be labile under acidic conditions.[18] Treatment with a strong acid like trifluoroacetic acid (TFA) protonates the carbamate, leading to its collapse via the formation of a stable tert-butyl cation, CO₂, and the free amine.[17]

Deprotection and Functionalization start N-Boc Protected Azetidine intermediate Free Azetidine (Amine Salt) start->intermediate Deprotection reagents Strong Acid (e.g., TFA in DCM) reagents->intermediate functionalization Further Reaction (e.g., Alkylation, Acylation) intermediate->functionalization Basification & product Final Functionalized Product functionalization->product

Caption: Post-coupling synthetic options.

Experimental Protocol: Boc Deprotection
  • Dissolution: Dissolve the Boc-protected azetidine (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) dropwise at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor for the consumption of starting material by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess acid and solvent. The resulting product is typically the TFA salt of the amine, which can be used directly or neutralized with a base for subsequent steps.

Self-Validation Note: The formation of isobutylene and CO₂ is a hallmark of this reaction.[17] In a closed system, pressure buildup can occur. Ensure adequate ventilation. The tert-butyl cation generated can be a source of impurities via alkylation of nucleophilic sites on the substrate.[19] While less common with these substrates, the use of a scavenger like triethylsilane or anisole can be considered for highly sensitive molecules.

The Final Verdict: Strategic Selection in Drug Development

The choice between these two building blocks is a strategic one, driven by the desired properties of the final molecule.

  • Choose 1-Boc-azetidine-3-carboxylic acid when:

    • You are establishing a baseline structure-activity relationship (SAR).

    • Cost and synthetic simplicity are primary drivers.

    • A basic nitrogen is required for a specific pharmacophoric interaction (e.g., salt-bridge formation with a target protein).

    • You are in the early stages of a discovery campaign and exploring broad chemical space.

  • Choose this compound when:

    • Metabolic Steering is Required: The C-F bond is exceptionally strong and can block sites of oxidative metabolism by Cytochrome P450 enzymes, potentially increasing the half-life of a drug.[20]

    • Basicity Modulation is Critical: High basicity (pKa > 8) is often linked to off-target liabilities, such as hERG channel inhibition or poor cell permeability. Introducing the fluorine atom to lower the azetidine's pKa is a well-established strategy to mitigate these risks without significantly altering the molecule's shape.[8][16]

    • Fine-tuning Conformation is Needed: The conformational constraint imposed by the fluorine can be used to lock the molecule into a more bioactive conformation, improving potency and selectivity.

    • Improving Lipophilicity is a Goal: In certain contexts, the addition of fluorine can enhance lipophilicity, which may improve membrane permeability and oral absorption.[8]

Conclusion

While 1-Boc-azetidine-3-carboxylic acid remains a workhorse for introducing the azetidine scaffold, its fluorinated analog, this compound, represents a more advanced tool for targeted property optimization. The decision to employ the fluorinated version is a deliberate investment in addressing potential downstream challenges in drug development, such as metabolic instability or off-target toxicity. Understanding the profound electronic and conformational effects of this single atomic substitution empowers the medicinal chemist to design more sophisticated, safer, and more effective therapeutics.

References

  • Chemcasts. (n.d.). 1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties.
  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work.
  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid.
  • Dixon, D. J., & Schiess, J. H. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 146–149. [Link]
  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 74(5), 2250–2253. [Link]
  • PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol.
  • J&K Scientific LLC. (2023). BOC Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • PubMed. (2005). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770–4773. [Link]
  • National Institutes of Health. (n.d.). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides.
  • HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). 1-Boc-azetidine-3-carboxylic acid.
  • Chem-Impex. (n.d.). Boc-(R)-3-amino-3-(3-fluorophenyl)propionic acid.
  • ResearchGate. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
  • National Institutes of Health. (n.d.). 1-[(Tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid.

Sources

The Fluorine Advantage: A Comparative Guide to Enhancing Peptide Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and peptide science, the quest for enhanced binding affinity and improved pharmacokinetic profiles is perpetual. Among the chemical tools at our disposal, the strategic incorporation of fluorine into peptide scaffolds has emerged as a powerful and versatile strategy.[1][2][3] This guide provides an in-depth, objective comparison of how fluorine substitution impacts peptide binding affinity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the nuanced causality behind the "fluorine effect," empowering you to make informed decisions in your peptide design endeavors.

The Rationale for Fluorination: Beyond Simple Bioisosterism

Historically, fluorine was often considered a mere bioisostere of hydrogen due to their similar van der Waals radii. However, this view is a dramatic oversimplification.[4] Fluorine, as the most electronegative element, imparts a unique combination of electronic and steric properties that can profoundly alter a peptide's physicochemical characteristics.[2][5] These alterations are not merely incremental; they can fundamentally change how a peptide interacts with its biological target.

The primary motivations for incorporating fluorine into peptides include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic degradation by proteases, significantly extending the in vivo half-life of peptide therapeutics.[5][6]

  • Modulation of Physicochemical Properties: Fluorination can increase a peptide's hydrophobicity and lipophilicity, which can influence its solubility, membrane permeability, and overall pharmacokinetic profile.[7][8][9]

  • Conformational Control: The introduction of fluorine can impose specific conformational constraints on the peptide backbone and amino acid side chains. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.[7][10][11]

  • Altered Binding Interactions: Fluorine's unique electronic properties can introduce new, favorable interactions within the binding pocket of a target protein, such as electrostatic and dipolar interactions, while also modulating existing hydrogen bonds.[12][13]

It is the confluence of these effects that makes fluorination a compelling strategy for enhancing peptide binding affinity. However, the outcome of fluorination is highly context-dependent, relying on the specific amino acid being modified, the position of fluorination, and the nature of the target binding site.[7]

The Multifaceted Impact of Fluorine on Non-Covalent Interactions

The binding of a peptide to its target protein is governed by a delicate balance of non-covalent interactions. Fluorine substitution can influence several of these key forces:

  • Hydrophobic Interactions: Increasing the fluorine content of an amino acid side chain generally increases its hydrophobicity.[7][14] This "fluorous effect" can drive the peptide into the often hydrophobic binding pockets of proteins, contributing favorably to the binding energy.[15][16]

  • Electrostatic and Dipolar Interactions: The highly polarized C-F bond can engage in favorable electrostatic interactions with polar or charged residues in the binding site.[12] While fluorine is a poor hydrogen bond acceptor, it can participate in dipole-dipole and multipolar interactions that contribute to binding affinity.[12]

  • CH-π and Aromatic Stacking: When incorporated into aromatic side chains like phenylalanine or tryptophan, fluorine can modulate the electronic properties of the aromatic ring. This can either enhance or weaken CH-π and π-π stacking interactions, depending on the position of the fluorine atom and the electronic nature of the interacting partner.[17]

  • Conformational Rigidity: The gauche effect observed with fluorinated prolines, for instance, can lock the pyrrolidine ring into a specific pucker, pre-organizing the peptide backbone for optimal binding.[7][18] This reduction in conformational flexibility upon binding minimizes the entropic cost, thereby increasing affinity.

The following diagram illustrates the key physicochemical changes induced by fluorine substitution that collectively influence binding affinity.

G Fluorine Fluorine Substitution Hydrophobicity Increased Hydrophobicity Fluorine->Hydrophobicity Fluorous Effect Electrostatics Altered Electrostatics Fluorine->Electrostatics High Electronegativity Conformation Conformational Constraint Fluorine->Conformation Gauche/Stereoelectronic Effects MetabolicStability Increased Metabolic Stability Fluorine->MetabolicStability Permeability Altered Permeability Fluorine->Permeability BindingAffinity Enhanced Binding Affinity Hydrophobicity->BindingAffinity Hydrophobic Interactions Electrostatics->BindingAffinity Dipolar Interactions Conformation->BindingAffinity Reduced Entropic Penalty

Caption: Key physicochemical consequences of fluorine substitution in peptides.

Comparative Analysis of Fluorinated Amino Acids in Action

The choice of which fluorinated amino acid to incorporate is critical. Below, we compare the effects of fluorinating different amino acid side chains, supported by experimental data.

Aromatic Residues: The Case of Fluorophenylalanine

Fluorinating the aromatic ring of phenylalanine can have a significant impact on binding affinity. The position of the fluorine atom is crucial, as it alters the quadrupole moment of the ring and its ability to participate in aromatic-aromatic and cation-π interactions.

Fluorinated Amino AcidPeptide/SystemChange in Binding Affinity (KD)Key Observations
4-Fluoro-phenylalanine (4-F-Phe)Tax peptide binding to A6 TCR~3-fold increaseAdditive effects observed with multiple fluorine substitutions. The enhanced affinity is attributed to favorable "polar hydrophobicity".[12]
3-Fluoro-phenylalanine (3-F-Phe)Tax peptide binding to A6 TCR~2-fold increaseDemonstrates the position-dependent effect of fluorination on binding.[12]
3,4-Difluoro-phenylalanineTax peptide binding to A6 TCR~5-fold increaseHighlights the potential for synergistic effects with multiple fluorinations.[12]
5-Fluoro-tryptophan (5-F-Trp)Antibody-antigen interaction~31-fold decreaseThe electronegativity of fluorine stabilized the indole ring, rendering it less reactive in the binding site, which was detrimental in this case.[18]
Aliphatic Residues: Hexafluoroleucine and Beyond

Incorporating highly fluorinated aliphatic amino acids like hexafluoroleucine (Hfl) can dramatically increase the hydrophobicity of a peptide's core, often leading to enhanced protein stability which can correlate with improved binding in some systems.

Fluorinated Amino AcidPeptide/SystemChange in Stability/BindingKey Observations
Hexafluoroleucine (Hfl)GCN4-p1 coiled-coilIncreased thermal stabilityThe increased hydrophobicity of Hfl drives tighter packing in the hydrophobic core.[16]
Hexafluoroleucine (Hfl)α-helical peptidesDecreased helix propensity but enhanced thermostabilityThe bulky fluorinated side chains can be exposed to solvent, but the overall fluorous stabilization effect can overcome this.[18]
Conformational Locks: The Power of Fluoroprolines

Fluorine's stereoelectronic effects are perhaps most elegantly demonstrated in proline. The position and stereochemistry of the fluorine atom can dictate the ring pucker and the cis/trans isomerization of the preceding peptide bond.

Fluorinated Amino AcidEffect on ConformationImpact on Binding
(2S,4R)-4-Fluoroproline (4R-Flp)Favors a Cγ-exo ring pucker and trans-amide bondCan pre-organize a peptide into a bioactive conformation, enhancing binding affinity by reducing the entropic penalty.[7]
(2S,4S)-4-Fluoroproline (4S-Flp)Favors a Cγ-endo ring pucker and cis-amide bondCan be used to stabilize turns or other secondary structures that require a cis-proline.[7]

Experimental Validation: Quantifying the Fluorine Effect

To rigorously assess the impact of fluorination on binding affinity, robust biophysical techniques are essential. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[19][20]

cluster_0 SPR Experimental Workflow A 1. Ligand Immobilization (e.g., Target Protein via Amine Coupling) B 2. Analyte Injection (Fluorinated & Non-fluorinated Peptides) A->B C 3. Association Phase (Analyte binds to Ligand) B->C D 4. Dissociation Phase (Buffer flows, Analyte dissociates) C->D E 5. Regeneration (Remove bound Analyte) D->E F 6. Data Analysis (Fit Sensorgram to determine ka, kd, KD) E->F

Caption: A typical workflow for an SPR experiment comparing fluorinated and non-fluorinated peptides.

Detailed Protocol: Comparative SPR Analysis of Peptide Binding

  • Ligand Immobilization:

    • Rationale: To create a stable surface for interaction analysis, the target protein (ligand) is covalently attached to the sensor chip. Amine coupling is a common and robust method.[19][21]

    • Procedure:

      • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

      • Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Inject the target protein (20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-4000 RU).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Analyte Binding Analysis:

    • Rationale: A series of analyte concentrations are injected over the ligand surface to measure the binding kinetics. It is crucial to use the same buffer for both peptides to ensure a valid comparison.

    • Procedure:

      • Prepare serial dilutions of both the fluorinated and non-fluorinated peptides in running buffer (e.g., from 10 µM down to 1 nM).

      • Inject each concentration of the non-fluorinated peptide over the sensor surface for a defined association time (e.g., 180 seconds), followed by a dissociation phase where running buffer flows over the chip (e.g., 300 seconds).

      • After each cycle, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

      • Repeat the process for the fluorinated peptide.

  • Data Analysis:

    • Rationale: The resulting sensorgrams are fitted to a binding model to extract kinetic parameters.

    • Procedure:

      • Reference-subtract the data using a blank flow cell to correct for bulk refractive index changes.

      • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (kd/ka).[5][20]

      • Compare the kinetic and affinity constants for the fluorinated and non-fluorinated peptides.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[22][23][24] From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

cluster_1 ITC Experimental Workflow G 1. Sample Preparation (Protein in cell, Peptide in syringe) H 2. Titration (Inject small aliquots of peptide into protein solution) G->H I 3. Heat Measurement (Detect heat change after each injection) H->I J 4. Data Analysis (Integrate peaks and fit to a binding isotherm) I->J K 5. Thermodynamic Profile (Determine Ka, ΔH, ΔS, n) J->K

Caption: Standard workflow for an ITC experiment to determine the thermodynamic profile of peptide-protein binding.

Detailed Protocol: Comparative ITC Analysis of Peptide Binding

  • Sample Preparation:

    • Rationale: Precise concentration determination and buffer matching are critical for high-quality ITC data.[25]

    • Procedure:

      • Dialyze the target protein and dissolve the lyophilized peptides in the exact same buffer batch (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).

      • Accurately determine the concentrations of all protein and peptide stock solutions using a reliable method (e.g., UV-Vis spectroscopy).

      • Degas all solutions immediately before use to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Rationale: A titration experiment is performed to generate a binding isotherm.

    • Procedure:

      • Fill the sample cell with the target protein solution (typically at a concentration 10-50 times the expected KD).

      • Load the injection syringe with the peptide solution (typically 10-15 times the protein concentration).

      • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Rationale: The raw data (power vs. time) is integrated to determine the heat change per injection, which is then plotted against the molar ratio of the reactants to generate a binding isotherm.

    • Procedure:

      • Integrate the heat-flow peaks for each injection.

      • Plot the integrated heat per injection against the molar ratio of peptide to protein.

      • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Ka (1/KD), ΔH, and the stoichiometry (n).

      • Calculate ΔG and TΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

      • Compare the full thermodynamic profiles of the fluorinated and non-fluorinated peptides to understand the driving forces of binding.

Conclusion: A Strategic Tool for Peptide Optimization

The strategic incorporation of fluorinated amino acids is a proven and powerful method for enhancing the binding affinity and overall therapeutic potential of peptides.[5] As demonstrated, fluorination can significantly improve metabolic stability, modulate hydrophobicity, enforce bioactive conformations, and introduce novel, favorable binding interactions. The effects, however, are not universally positive and are highly dependent on the specific context of the peptide and its target.[7][18]

A thorough understanding of the underlying physicochemical principles, combined with rigorous experimental validation using techniques like SPR and ITC, is paramount for the successful application of this strategy. By moving beyond a trial-and-error approach and embracing rational design, researchers can harness the unique properties of fluorine to develop next-generation peptide therapeutics with superior performance and efficacy.

References

  • Jackson, D. N. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]
  • Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
  • Monsellier, E., & Bednarek, E. (2019). High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. Methods in Molecular Biology. [Link]
  • O'Hagan, D. (2018). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. [Link]
  • Mukherjee, A., & Bera, K. (2020). Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules. [Link]
  • Advancements in Peptide Synthesis with Fluorinated Amino Acids. (n.d.).
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]
  • Josten, F., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]
  • Protein-peptide Interaction by Surface Plasmon Resonance. (2013). Bio-protocol. [Link]
  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (n.d.). UMR 7099. [Link]
  • Bilgicer, B., et al. (2019).
  • Bilgicer, B., et al. (2019).
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online. [Link]
  • Piepenbrink, K. H., et al. (2013). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PubMed Central. [Link]
  • Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
  • Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]
  • Lanooij, J., & Smakowska-Luzan, E. (2021). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]
  • Koksch, B. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. 37th Congress of the European-Peptide-Society. [Link]
  • The role of fluorine in medicinal chemistry: Review Article. (2015). Taylor & Francis Online. [Link]
  • Prakash, G. K. S., & Prakash, G. K. (2012). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
  • Gomes, P., & Andreu, D. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. CORE. [Link]
  • route, C. J. (2019).
  • Marsh, E. N. G. (2009). Fluorine: A new element in protein design. PMC. [Link]
  • Li, Y., et al. (2019). Synthesis and Preclinical Evaluation of the Fibrin-Binding Cyclic Peptide 18F-iCREKA. Contrast Media & Molecular Imaging. [Link]
  • O'Shannessy, D. J. (n.d.). Surface plasmon resonance. Biacore. [Link]
  • Fluorinated Peptides. (n.d.). Marsh Lab - Google Sites.
  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.).
  • Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. (2020). Bio-protocol. [Link]
  • Schubert, M., et al. (2018). Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal. [Link]
  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2024). Chemical Science (RSC Publishing). [Link]
  • Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. (2021).

Sources

A Comparative Guide to the Structural Elucidation of 1-Boc-3-fluoro-3-azetidineacetic Acid Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Azetidine scaffolds, prized for their ability to impart conformational rigidity and three-dimensionality, are increasingly utilized in drug design.[3][4] The convergence of these two strategies in derivatives of 1-Boc-3-fluoro-3-azetidineacetic acid presents a class of compounds with significant therapeutic potential. A profound understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide provides a comparative analysis of X-ray crystallography as the gold standard for the atomic-level structural determination of these fluorinated azetidine derivatives. While extensive searches of the scientific literature and crystallographic databases did not yield publicly accessible crystallographic information files (CIFs) for derivatives of this compound, this guide will delineate the principles and methodologies for such an analysis. We will explore the causality behind experimental choices, compare X-ray crystallography with alternative analytical techniques, and provide a framework for the interpretation of the structural data, should it become available.

The Power of Single Crystals: Unveiling Molecular Architecture

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. The diffraction pattern of X-rays passing through a single crystal provides the fundamental data to calculate the electron density distribution, and thus the atomic positions, bond lengths, and bond angles with exceptional precision. For derivatives of this compound, this technique can unequivocally establish the conformation of the strained four-membered azetidine ring, the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group, and the stereochemical influence of the fluorine substituent.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution. The general workflow is outlined below.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Suitable Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction Cryo-cooling Data_Processing Data Processing & Integration Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Structural Elucidation Strategy cluster_data Experimental Data cluster_theory Theoretical Analysis XC X-ray Crystallography Comp Computational Modeling XC->Comp Provides solid-state benchmark NMR NMR Spectroscopy NMR->Comp Provides solution-phase data for validation Comp->XC Helps rationalize crystal packing forces Comp->NMR Predicts conformations to guide NMR analysis

Sources

A Head-to-Head Comparison of Fmoc vs. Boc Strategy for the Synthesis of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated azetidines have emerged as highly sought-after building blocks. Their unique conformational constraints, combined with the metabolic stability and altered basicity imparted by fluorine, make them privileged scaffolds in drug discovery. However, the synthesis of these strained, functionalized heterocycles is not without its challenges, primary among them being the choice of a suitable nitrogen protecting group. This guide provides an in-depth, head-to-head comparison of two of the most common N-protecting strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), in the context of fluorinated azetidine synthesis.

The Dichotomy of Protecting Group Strategies: A Tale of Two Chemistries

The selection of a protecting group is a critical decision that dictates the entire synthetic route, influencing reaction conditions, orthogonality, and ultimately, the yield and purity of the final product. The Fmoc and Boc strategies represent two fundamentally different approaches to amine protection.

The Boc group is characterized by its lability to acidic conditions, typically being removed with reagents like trifluoroacetic acid (TFA). In contrast, the Fmoc group is cleaved under basic conditions, most commonly with a solution of piperidine in an aprotic solvent.[1] This fundamental difference in deprotection chemistry has profound implications for the synthesis of sensitive molecules like fluorinated azetidines.

The Boc Strategy: A Proven Workhorse for Fluorinated Azetidines

A thorough review of the synthetic literature reveals a clear preference for the Boc protecting group in the synthesis of fluorinated azetidines. Multiple methodologies for the preparation of key intermediates such as 1-Boc-3-fluoroazetidine-3-carboxylic acid and various 2-(trifluoromethyl)azetidines have been successfully developed and reported.[2][3][4]

The prevalence of the Boc strategy can be attributed to several key factors:

  • Robustness and Stability: The Boc group is stable to a wide range of reaction conditions commonly employed in the synthesis of azetidine rings, including fluorination and oxidation reactions.

  • Mild Deprotection: While acidic conditions are required for Boc removal, the process is generally clean and does not typically compromise the integrity of the azetidine ring.[5]

  • Orthogonality: The Boc group is orthogonal to many other protecting groups, allowing for selective deprotection and further functionalization of the azetidine scaffold.

Representative Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine

A common route to N-Boc protected fluorinated azetidines involves the fluorination of a suitable precursor followed by protection of the azetidine nitrogen.

N-Protected 3-oxoazetidine N-Protected 3-oxoazetidine Fluorination Fluorination N-Protected 3-oxoazetidine->Fluorination e.g., DAST N-Boc-3-fluoroazetidine N-Boc-3-fluoroazetidine Fluorination->N-Boc-3-fluoroazetidine Protection

Figure 1: General workflow for the synthesis of N-Boc-3-fluoroazetidine.

Step 1: Fluorination of N-Protected 3-oxoazetidine

A solution of N-protected 3-oxoazetidine in a suitable solvent (e.g., dichloromethane) is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) at low temperature. The reaction is carefully monitored until completion.

Step 2: N-Boc Protection

Following fluorination, the resulting fluorinated azetidine can be protected with the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield the desired N-Boc-3-fluoroazetidine.

Step 3: Deprotection of N-Boc-3-fluoroazetidine

The N-Boc protected fluorinated azetidine can be deprotected by treatment with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane. The reaction is typically rapid and proceeds at room temperature.[6]

The Fmoc Strategy: A Conspicuous Absence in Fluorinated Azetidine Synthesis

In stark contrast to the widespread use of the Boc group, there is a notable lack of literature precedent for the use of the Fmoc protecting group in the synthesis of simple fluorinated azetidines. While Fmoc-protected fluorinated amino acids are utilized in peptide synthesis, the application of Fmoc for the protection of the azetidine nitrogen itself appears to be unexplored or, at the very least, not widely adopted.[7][8]

This absence suggests potential challenges and incompatibilities associated with the Fmoc strategy in this specific context. The primary concern lies in the basic conditions required for Fmoc deprotection. The use of piperidine, a relatively strong secondary amine, could potentially lead to undesired side reactions with the strained and electron-deficient fluorinated azetidine ring.[9]

N-Fmoc-fluorinated azetidine N-Fmoc-fluorinated azetidine Deprotection (Piperidine) Deprotection (Piperidine) N-Fmoc-fluorinated azetidine->Deprotection (Piperidine) Base-labile Potential Ring Opening/Side Reactions Potential Ring Opening/Side Reactions Deprotection (Piperidine)->Potential Ring Opening/Side Reactions

Figure 2: Postulated challenges of Fmoc deprotection for fluorinated azetidines.

Potential side reactions could include:

  • Ring Opening: The basic conditions could promote nucleophilic attack on the azetidine ring, leading to ring cleavage.

  • Elimination Reactions: The presence of a fluorine atom can influence the acidity of adjacent protons, potentially facilitating base-mediated elimination reactions.

Head-to-Head Comparison: A Data-Driven Summary

FeatureFmoc StrategyBoc Strategy
Deprotection Condition Basic (e.g., Piperidine)[6]Acidic (e.g., TFA)[6]
Compatibility with Fluorinated Azetidines Potentially problematic due to ring strain and electron deficiency; lack of literature precedent.Well-established and widely used in the synthesis of various fluorinated azetidines.[2][4]
Orthogonality Orthogonal to acid-labile protecting groups.[10]Orthogonal to base-labile and other protecting groups.
Side Reactions Potential for ring opening and elimination under basic deprotection.Generally clean deprotection with minimal side reactions affecting the azetidine core.[5]
Literature Precedent for Fluorinated Azetidines Scarce to non-existent for simple azetidine synthesis.Abundant.[2][3][4]

Conclusion and Recommendations

Based on the available scientific literature and the fundamental principles of protecting group chemistry, the Boc strategy is the demonstrably superior and recommended approach for the synthesis of fluorinated azetidines. Its compatibility with the strained, electron-deficient azetidine ring, coupled with mild and efficient deprotection conditions, has made it the workhorse for the preparation of these valuable building blocks.

While the Fmoc strategy is a cornerstone of solid-phase peptide synthesis, its application to the synthesis of fluorinated azetidines is fraught with potential complications. The basic deprotection conditions pose a significant risk to the integrity of the azetidine ring. Researchers and drug development professionals are therefore advised to prioritize the well-established and reliable Boc protection strategy for their synthetic endeavors in this area. Further investigation into alternative, milder basic deprotection methods for Fmoc could potentially open new avenues, but for now, the Boc group reigns supreme in the synthesis of fluorinated azetidines.

References

  • Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]
  • Bock, V., & Gmeiner, P. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry–A European Journal. [Link]
  • Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]
  • Bock, V., & Gmeiner, P. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202401140. [Link]
  • Bizet, V., SPARFEL, L., & Gillaizeau, I. (2020). Synthesis of 2‐(Trifluoromethyl) Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo [1.1. 0] butanes. Chemistry–A European Journal, 26(46), 10549-10556. [Link]
  • Aggarwal, V. K., & Smith, C. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(1), 10-26. [Link]
  • Gritsch, C., & Glorius, F. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Ananda, K., & Gopi, H. N. (1999). Synthesis of Boc-and Z-protected amino acid fluorides employing DAST as a fluorinating agent. Indian Journal of Chemistry-Section B, 38, 1245-1247. [Link]
  • Bock, V., & Gmeiner, P. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry–A European Journal, e202401140. [Link]
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Li, Y., & Dong, G. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 9(10), 2736-2742. [Link]
  • O'Hagan, D. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 17(5), 5266-5281. [Link]
  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Society Reviews, 52(2), 559-576. [Link]
  • Gillaizeau, I., & Pannecoucke, X. (2020). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 16, 2960-2967. [Link]
  • Jensen, K. J., & Nielsen, T. E. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. Organic & biomolecular chemistry, 10(8), 1644–1650. [Link]
  • Gouverneur, V., & Tredwell, M. (2011). Multigram-scale Synthesis of Enantiopure 3, 3-Difluoroproline. Organic letters, 13(23), 6248–6251. [Link]
  • Marchand-Brynaert, J., & Laurent, M. Y. (1998). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Synthesis, 1998(08), 1214-1216. [Link]
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Riela, S., & Gruttadauria, M. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296. [Link]
  • Portella, C., & Bégué, J. P. (1998). Synthesis of N Protected 3, 3-Difluoroazetidin-2-ones. Journal of Fluorine Chemistry, 89(2), 221-225. [Link]
  • Coin, I., & Beyermann, M. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 22(10), 1736. [Link]
  • Gouverneur, V., & Tredwell, M. (2007). Synthesis of optically pure N-Boc-protected (2 R, 3 R)-and (2 R, 3 S)-3-fluoroprolines. The Journal of organic chemistry, 72(17), 6523–6526. [Link]
  • Caldirola, P., & Belvisi, L. (2007). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N, N‐dimethylaniline. Journal of Peptide Science, 13(2), 91-97. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-3-fluoro-3-azetidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds like 1-Boc-3-fluoro-3-azetidineacetic acid are routine. However, the proper disposal of such specialized chemical reagents is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[2][3][4][5]. A key principle is the "cradle-to-grave" control of chemical waste, ensuring its safe management from generation to final disposal[6].

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a thorough hazard assessment is essential. Based on the data from similar compounds, this compound should be treated as a hazardous substance.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation[1].
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that could cause serious eye damage[1].
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols, which may cause respiratory irritation[1].
Waste Segregation: A Critical First Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal. This compound is a halogenated organic compound due to the presence of fluorine. Therefore, it must be disposed of in a designated "halogenated organic waste" container[7][8].

dot

Waste_Segregation cluster_lab_bench Laboratory Bench cluster_saa Satellite Accumulation Area (SAA) A 1-Boc-3-fluoro-3- azetidineacetic acid Waste B Halogenated Organic Waste Container A->B Correct Segregation C Non-Halogenated Organic Waste A->C Incorrect D Aqueous Waste A->D Incorrect

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Procedure

  • Container Selection:

    • Choose a waste container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally suitable[3][9].

    • Ensure the container is in good condition, free from cracks or leaks[9].

  • Labeling:

    • Properly label the waste container before adding any waste[7].

    • The label must include the words "Hazardous Waste" and a clear identification of the contents, such as "Halogenated Organic Waste"[8][10].

    • Maintain a log of all constituents added to the container, including their approximate percentages[11].

  • Waste Collection:

    • All waste transfer activities should be conducted in a chemical fume hood to minimize inhalation exposure[8].

    • Carefully pour the waste into the designated container, avoiding splashes.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills[3].

    • Keep the waste container securely closed at all times, except when actively adding waste[7][9][11].

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA)[8][10][11].

    • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel[12].

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store incompatible waste streams separately to prevent accidental mixing[11]. For example, keep halogenated waste away from strong acids, bases, and oxidizers[1][7].

  • Request for Pickup:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (which can be up to one year for partially filled containers), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[11][13].

    • Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material into a sealed, labeled container for disposal as hazardous waste[7][8].

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department[7].

    • Provide them with information on the spilled material.

dot

Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Alert Alert Area Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain with Absorbent PPE->Contain Collect Collect & Dispose as Hazardous Waste Contain->Collect Clean Clean Spill Area Collect->Clean End End Clean->End Notify Notify EHS/ Emergency Response Evacuate->Notify Notify->End

Caption: Emergency spill response workflow.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines, as local regulations may vary[2][6].

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • New Mexico State University. Chemical Safety in Research and Teaching.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Temple University. Halogenated Solvents in Laboratories.
  • United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Northwestern University. Laboratory Safety and Chemical Hygiene Plan.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • SynQuest Laboratories, Inc. 1-Boc-3-fluoroazetidine-3-methanol Safety Data Sheet.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.

Sources

Comprehensive Safety and Handling Guide for 1-Boc-3-fluoro-3-azetidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Boc-3-fluoro-3-azetidineacetic acid. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data on structurally similar compounds and established best practices for handling specialty chemicals.

Understanding the Hazard Landscape

Anticipated Hazards:

  • Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Damage: Causes serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The presence of the fluorine atom warrants special consideration. Fluoro-organic compounds can exhibit unique toxicological profiles, and their metabolism can sometimes lead to toxic byproducts such as fluoroacetic acid.[3][4] Furthermore, decomposition, for instance in a fire, can release hazardous substances like hydrogen fluoride.[5] The azetidine ring is a strained four-membered heterocycle, contributing to the compound's reactivity.[6] As an acidic organic compound, it requires careful handling to prevent corrosive effects and violent reactions, particularly with bases.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[8][9]Protects against skin irritation and absorption.[2] Nitrile gloves offer good resistance to a range of chemicals.[6] Double-gloving provides an additional barrier in case of a tear or splash.[9]
Eye and Face Protection Chemical splash goggles and a face shield.[10][11]Protects against splashes that can cause serious eye damage.[2] A face shield offers broader protection for the entire face.[11]
Body Protection A long-sleeved, chemical-resistant lab coat.[6][8]Prevents direct skin contact with the compound.[6]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control.[7] If weighing outside of a ventilated enclosure where dust may be generated, an N95 or higher-rated respirator may be necessary.[11][12]Minimizes inhalation of dust or aerosols, which can cause respiratory irritation.[2]
Footwear Closed-toe shoes.[10]Protects feet from spills.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection start Handling this compound weighing Weighing the solid compound? start->weighing in_fume_hood Working in a certified chemical fume hood? weighing->in_fume_hood Yes add_respirator Add N95 Respirator weighing->add_respirator No ppe_standard Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Face Shield - Lab Coat - Closed-toe Shoes in_fume_hood->ppe_standard Yes add_respirator->in_fume_hood

Caption: PPE selection workflow for handling the compound.

Operational Plan: From Receipt to Reaction

Adherence to a strict operational plan is crucial for ensuring laboratory safety.[7]

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2][13] The recommended storage temperature is 2-8 °C.[2]

Handling and Weighing
  • Preparation: Don all required PPE before entering the designated handling area. Ensure an emergency eyewash station and safety shower are readily accessible.[7]

  • Ventilation: Always handle the solid compound inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Weighing: If possible, weigh the compound directly within the fume hood. If an analytical balance outside the hood must be used, perform the operation in a ventilated balance enclosure.

  • Portioning: Use dedicated spatulas and weighing papers. Avoid generating dust.[2]

  • Cleanup: Clean any minor spills within the fume hood immediately using appropriate methods (see Section 4).

In-Reaction Use
  • Dissolution: When dissolving, add the solid to the solvent slowly.

  • Acidic Nature: As a carboxylic acid, it will react with bases. Be mindful of potential exothermic reactions.

  • Boc Deprotection: If the experimental plan involves the removal of the Boc protecting group, this is typically done under acidic conditions (e.g., with trifluoroacetic acid).[14][15] This process can generate isobutylene and the tert-butyl cation, which may require scavengers in the reaction mixture to prevent side reactions.[15][16] All deprotection steps must be performed in a chemical fume hood.[14]

Emergency Procedures: A Rapid and Informed Response

In the event of an emergency, a swift and correct response is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][17] Seek immediate medical attention.[17]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13][17] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water.[2] Seek immediate medical attention.[2]
Small Spill (<10g) Alert others in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[2][18] Clean the spill area with soap and water.[7]
Large Spill (>10g) Evacuate the laboratory immediately.[7] Alert others and contact your institution's emergency response team.[7][17]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is essential to protect personnel and the environment.[7]

  • Waste Collection: All waste materials containing this compound, including contaminated gloves, weighing papers, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][18]

  • Container Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant, likely through controlled incineration with flue gas scrubbing to handle the fluorine content.[18] Do not discharge to sewer systems.[18]

By adhering to these stringent safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

  • Danishevskiy, S.L., & Kochanov, M.M. (1960). Toxicology of Some Fluoro-Organic Compounds.
  • Sparrow. (2025). What are the safety precautions when handling azetidine? Sparrow Blog.
  • SynQuest Laboratories, Inc. (2018).
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Acidic Compounds in Research.
  • Washington State University. (n.d.).
  • Huang, Y., et al. (2021). Biology of fluoro-organic compounds. PubMed.
  • Meanwell, N. A., & Johnson, B. M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • University of Utah. (n.d.). Acid Handling SOP.
  • Zaera Research Group, University of California, Riverside. (2014).
  • Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids.
  • Proudfoot, A. T., et al. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. PubMed.
  • American Chemical Society. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.
  • LookChem. (n.d.).
  • Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Thermo Fisher Scientific. (2011).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025).
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • AAPPTec, LLC. (n.d.).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Sigma-Aldrich. (2025).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-fluoro-3-azetidineacetic acid
Reactant of Route 2
Reactant of Route 2
1-Boc-3-fluoro-3-azetidineacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.